molecular formula C27H24ClFN2O6S B1245522 Tredaptive CAS No. 1046050-73-0

Tredaptive

Cat. No.: B1245522
CAS No.: 1046050-73-0
M. Wt: 559.0 g/mol
InChI Key: ZZRFQBQNZLFESZ-BTQNPOSSSA-N
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Description

Tredaptive is a useful research compound. Its molecular formula is C27H24ClFN2O6S and its molecular weight is 559.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipid modifying agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1046050-73-0

Molecular Formula

C27H24ClFN2O6S

Molecular Weight

559.0 g/mol

IUPAC Name

2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid;pyridine-3-carboxylic acid

InChI

InChI=1S/C21H19ClFNO4S.C6H5NO2/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12;8-6(9)5-2-1-3-7-4-5/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26);1-4H,(H,8,9)/t13-;/m1./s1

InChI Key

ZZRFQBQNZLFESZ-BTQNPOSSSA-N

SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O

Isomeric SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O

Canonical SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O

Other CAS No.

1046050-73-0

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Tredaptive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Dual-Component System

Tredaptive's mechanism of action is a composite of the independent actions of its two active ingredients:

  • Niacin (Extended-Release): The primary lipid-modifying component. Its effects are complex and mediated primarily through the activation of the G protein-coupled receptor HCA2 (GPR109A).[2][12][13]

  • Laropiprant (B1674511): A selective antagonist of the prostaglandin (B15479496) D2 receptor subtype 1 (DP1), included solely to counteract niacin-induced flushing.[1][4][5][6]

The extended-release formulation of niacin was designed to provide a slower, more sustained release of the drug, which helps in managing dyslipidemia and can reduce the incidence of flushing compared to immediate-release formulations.[14]

Component 1: Niacin (Nicotinic Acid) - The Lipid-Modifying Agent

Pharmacodynamics: Effects on Lipid Profile

Niacin, at pharmacological doses (typically 500-2000 mg/day), produces a broad range of beneficial effects on the lipid profile:[1]

  • Lowers Low-Density Lipoprotein Cholesterol (LDL-C): It reduces the hepatic synthesis of Very-Low-Density Lipoprotein (VLDL), the precursor to LDL.[2][7][14]

  • Raises High-Density Lipoprotein Cholesterol (HDL-C): This is its most potent effect. Niacin increases HDL-C levels by decreasing the breakdown of apolipoprotein A-I (ApoA-I), the primary protein component of HDL particles.[2][15]

  • Lowers Triglycerides (TG): It inhibits the release of free fatty acids (FFAs) from adipose tissue, thereby reducing the substrate available for the liver to produce triglycerides and VLDL.[2][4][14] This is achieved through the inhibition of the enzyme diacylglycerol O-acyltransferase 2 (DGAT2).[2][12][16]

  • Lowers Lipoprotein(a) [Lp(a)]: Niacin also reduces levels of Lp(a), a variant of LDL that is an independent risk factor for coronary disease.[4][7]

Molecular Mechanism of Lipid Modification

The lipid-modifying effects of niacin are not entirely understood but are known to be mediated by several actions, primarily initiated by the activation of the Hydroxycarboxylic Acid Receptor 2 (HCA2) , a Gi/o-coupled GPCR highly expressed in adipocytes.[12][13][17][18]

  • Inhibition of Adipose Tissue Lipolysis:

    • Niacin binds to and activates HCA2 receptors on the surface of adipocytes.[18]

    • This activation triggers a Gαi-mediated signaling cascade that inhibits adenylyl cyclase activity.[18]

    • The resulting decrease in intracellular cyclic AMP (cAMP) levels reduces the activity of Protein Kinase A (PKA).[18]

    • Reduced PKA activity leads to decreased phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL), the rate-limiting enzyme for the hydrolysis of stored triglycerides.[18]

    • This ultimately suppresses the release of free fatty acids from adipose tissue into the circulation.[3][4][7][14]

  • Hepatic Effects:

    • The reduced flux of FFAs to the liver decreases the substrate available for hepatic triglyceride synthesis.[14][15][19]

    • This leads to a decreased rate of VLDL synthesis and secretion by the liver.[7][15][19]

    • Since LDL is a metabolic byproduct of VLDL, the reduction in VLDL production consequently lowers LDL-C levels.[7][15][19]

    • Niacin also directly inhibits the hepatic enzyme DGAT2, further contributing to the reduction in triglyceride synthesis.[2][16]

  • HDL-C Metabolism:

    • The mechanism for increasing HDL-C is less clear but is thought to involve niacin decreasing the hepatic removal of ApoA-I, the main protein component of HDL, thereby extending the particle's half-life in circulation.[2][15]

Niacin_Lipid_Mechanism cluster_adipocyte Adipocyte cluster_liver Hepatocyte (Liver) Niacin Niacin HCA2 HCA2 Receptor (Gi) Niacin->HCA2 Binds AC Adenylyl Cyclase HCA2->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA_release ↓ Free Fatty Acid (FFA) Release Lipolysis->FFA_release FFA_uptake ↓ FFA to Liver FFA_release->FFA_uptake Reduced Flux TG_synth ↓ Triglyceride Synthesis FFA_uptake->TG_synth DGAT2 DGAT2 DGAT2->TG_synth Niacin_liver Niacin Niacin_liver->DGAT2 Inhibits ApoA1 ↓ ApoA-I Removal Niacin_liver->ApoA1 VLDL_synth ↓ VLDL Synthesis TG_synth->VLDL_synth LDL_result ↓ LDL-C VLDL_synth->LDL_result HDL_result ↑ HDL-C ApoA1->HDL_result Flushing_Mechanism cluster_skin Skin Cells cluster_vessel Dermal Capillary Niacin Niacin Langerhans Langerhans Cell (with HCA2 Receptor) Niacin->Langerhans Binds PGD2 Prostaglandin D2 (PGD2) Synthesis & Release Langerhans->PGD2 DP1 DP1 Receptor PGD2->DP1 Binds SmoothMuscle Vascular Smooth Muscle Cell SmoothMuscle->DP1 Vasodilation Vasodilation DP1->Vasodilation Activates Flushing Flushing Symptoms (Redness, Warmth) Vasodilation->Flushing Laropiprant Laropiprant Laropiprant->DP1 Blocks Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development start Identify Target (e.g., DP1 Receptor for Flushing) screen Compound Library Screening start->screen bind Receptor Binding Assays (Determine Ki, Selectivity) screen->bind func Cell-BasedFunctionalAssays (Confirm Antagonism) bind->func animal Animal Models (Assess in vivo Efficacy & Safety) func->animal phase1 Phase I Trials (Safety, Tolerability, PK/PD in Healthy Volunteers) animal->phase1 Lead Candidate phase2 Phase II Trials (Dose-Ranging, Efficacy in Small Patient Population) phase1->phase2 phase3 Phase III Trials (e.g., HPS2-THRIVE) (Large-Scale Efficacy & Safety) phase2->phase3 outcome Evaluate Clinical Outcome (Benefit vs. Risk) phase3->outcome

References

A Technical Guide to the Laropiprant and Nicotinic Acid Combination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the fixed-dose combination of extended-release (ER) nicotinic acid and laropiprant (B1674511). This combination was developed to leverage the lipid-modifying benefits of nicotinic acid while mitigating its most common and compliance-limiting side effect: flushing. The guide details the mechanisms of action, summarizes key clinical trial data, outlines experimental protocols, and visualizes the core biological pathways.

Introduction

Nicotinic acid (niacin) is a B-vitamin with well-established, beneficial effects on the lipid profile. It modestly lowers low-density lipoprotein cholesterol (LDL-C) and triglycerides, and is one of the most effective agents for raising high-density lipoprotein cholesterol (HDL-C) levels.[1][2][3][4] Despite these therapeutic advantages, its use is severely limited by a high incidence of cutaneous vasodilation, known as flushing, which manifests as warmth, redness, and itching of the skin.[5][6][7] This adverse effect is a primary reason for patient non-compliance and discontinuation of therapy.[3][4]

The flushing is primarily mediated by the production of prostaglandin (B15479496) D2 (PGD2).[6][8][9] This understanding led to the development of laropiprant, a selective antagonist of the PGD2 receptor subtype 1 (DP1).[8][10] The combination of ER nicotinic acid with laropiprant was designed to inhibit the PGD2-mediated flushing, thereby improving the tolerability of high-dose nicotinic acid therapy.[3][4][8] The combination was marketed under trade names such as Tredaptive and Cordaptive.[8] However, large-scale clinical outcome trials ultimately led to its withdrawal from the market.[8][11]

Mechanism of Action

Nicotinic Acid: Lipid Modification and Flushing

Nicotinic acid's lipid-lowering mechanism involves several actions, including the inhibition of the synthesis and secretion of very-low-density lipoprotein (VLDL) from the liver, which subsequently reduces levels of its metabolic product, LDL-C.[1] It also decreases the hepatic removal of apolipoprotein A-1, the primary protein component of HDL, leading to increased HDL-C levels.[1]

The flushing side effect is initiated when nicotinic acid binds to the G protein-coupled receptor 109A (GPR109A) on epidermal Langerhans cells and keratinocytes.[5][6][9][12] This activation triggers an intracellular signaling cascade that leads to the synthesis and release of vasodilatory prostanoids, primarily PGD2 and, to a lesser extent, prostaglandin E2 (PGE2).[5][6][9] These prostaglandins (B1171923) then diffuse to nearby dermal capillaries and bind to their respective receptors (DP1 for PGD2) on smooth muscle cells, causing vasodilation and the characteristic flushing symptoms.[6][9]

Laropiprant: Selective DP1 Receptor Antagonism

Laropiprant is a potent and selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1).[3][8][10] It does not prevent the nicotinic acid-induced production of PGD2 but instead competitively blocks PGD2 from binding to the DP1 receptor on vascular smooth muscle cells.[8][13] By inhibiting this final step in the pathway, laropiprant effectively reduces the intensity and incidence of PGD2-mediated vasodilation.[4][8] Importantly, laropiprant has no effect on the lipid-modifying properties of nicotinic acid.[3]

Core Signaling Pathways

The interaction between nicotinic acid, PGD2, and laropiprant is centered on the prostaglandin signaling pathway in the skin.

G cluster_0 Epidermal Langerhans Cell cluster_1 Dermal Capillary Smooth Muscle NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds to AA Arachidonic Acid Release GPR109A->AA COX Prostaglandin Synthases (COX) AA->COX PGD2_E2 PGD2 & PGE2 Production COX->PGD2_E2 DP1 DP1 Receptor PGD2_E2->DP1 PGD2 Binds to Vaso Vasodilation (Flushing) DP1->Vaso Activates Laro Laropiprant Laro->DP1 Blocks

Caption: Mechanism of nicotinic acid-induced flushing and laropiprant inhibition.

Upon binding to its receptor, PGD2 activates a Gs protein-coupled signaling cascade, which is a common mechanism for relaxant prostanoid receptors.

G PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 Binds Gs Gs Protein (stimulatory) DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cyclic AMP (cAMP) AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., muscle relaxation) cAMP->Response Mediates

Caption: The Prostaglandin D2 (PGD2) DP1 receptor signaling cascade.

Clinical Data Summary

While initial trials demonstrated that laropiprant effectively reduced niacin-induced flushing, the ultimate assessment of the combination's clinical utility came from the large-scale HPS2-THRIVE (Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events) trial.

Efficacy Data

The combination of ER niacin/laropiprant produced the expected changes in lipid profiles. However, these changes did not translate into a reduction in cardiovascular events in the HPS2-THRIVE trial.

ParameterER Niacin/Laropiprant GroupPlacebo GroupOutcomeCitation
Lipid Profile Changes (vs. Placebo)
LDL CholesterolAverage 10 mg/dL lower-Statistically significant reduction[14]
HDL CholesterolAverage 6 mg/dL higher-Statistically significant increase[14]
Triglycerides25.8% reduction from baseline-Efficacy consistent with niacin alone[3]
Primary Clinical Endpoint
Major Vascular Events¹13.2% of participants13.7% of participantsNo significant reduction (RR 0.96)[14][15][16]
¹Composite of coronary death, non-fatal myocardial infarction, stroke, or any arterial revascularization.
Safety and Tolerability Data

The HPS2-THRIVE trial revealed that despite laropiprant's effect on flushing, the combination therapy was associated with a statistically significant increase in several non-fatal but serious adverse events compared to statin therapy alone.

Adverse Event CategoryER Niacin/Laropiprant GroupPlacebo GroupOutcomeCitation
Discontinuation of Study Treatment 25% of participants17% of participantsHigher discontinuation rate[17]
Serious Adverse Events (Absolute Excess vs. Placebo)
Disturbances in Diabetes Control+3.7 percentage points-Significant Increase (P<0.001)[14]
New Diagnoses of Diabetes+1.3 percentage points-Significant Increase (P<0.001)[14]
Infections+1.4 percentage points-Significant Increase (P<0.001)[14]
Bleeding (Gastrointestinal & Intracranial)+0.7 percentage points-Significant Increase (P<0.001)[11][14]
Musculoskeletal System Events (incl. Myopathy)+0.7 percentage points-Significant Increase (P<0.001)[14][17]
Gastrointestinal System Events+1.0 percentage point-Significant Increase (P<0.001)[14]
Skin-related Events+0.3 percentage points-Significant Increase (P=0.003)[14]

Key Experimental Protocols

HPS2-THRIVE Clinical Trial Protocol

The HPS2-THRIVE study was a large, randomized, placebo-controlled trial designed to assess the clinical efficacy and safety of adding ER niacin/laropiprant to effective statin-based therapy in a high-risk population.

  • Objective: To assess the effect of ER niacin/laropiprant on the risk of major vascular events.[18][19]

  • Participants: 25,673 patients aged 50-80 with pre-existing atherosclerotic vascular disease.[8][18][20]

  • Study Design:

    • LDL-C Standardization: All participants first received simvastatin (B1681759) 40 mg, with the addition of ezetimibe (B1671841) 10 mg if needed, to achieve a target total cholesterol of <3.5 mmol/L.[18][19] This ensured that any observed effects were independent of LDL-C lowering.

    • Run-in Period: A one-month active run-in phase where all potential participants took ER niacin/laropiprant to exclude patients who could not tolerate the medication, primarily due to niacin side effects.[17] Approximately one-third of potential participants were excluded at this stage.[17]

    • Randomization: Eligible and tolerant patients were randomized to receive either ER niacin 2 g / laropiprant 40 mg daily or a matching placebo.[17][19]

    • Follow-up: Patients were followed for a median of 3.9 years.[14][17]

  • Primary Endpoint: Time to the first major vascular event, defined as a composite of non-fatal myocardial infarction, coronary death, stroke, or revascularization.[18][19]

G start Patient Screening (N=42,424) High-risk vascular disease ldl_std Phase 1: LDL Standardization All patients receive statin +/- ezetimibe start->ldl_std run_in Phase 2: Active Run-in (1 month) All patients receive ER Niacin/Laropiprant (N=38,369) ldl_std->run_in exclude Excluded (N=~12,700) Mainly due to niacin side effects run_in->exclude Intolerant randomize Randomization (N=25,673) run_in->randomize Tolerant group_A Treatment Group ER Niacin 2g / Laropiprant 40mg + Statin-based therapy randomize->group_A group_B Control Group Placebo + Statin-based therapy randomize->group_B follow_up Follow-up (Median 3.9 years) group_A->follow_up group_B->follow_up analysis Final Analysis Primary Endpoint: Major Vascular Events Safety Endpoint: Adverse Events follow_up->analysis

Caption: Workflow of the HPS2-THRIVE clinical trial protocol.

Protocol for Assessing Cutaneous Flushing

Objective measurement of a subjective side effect like flushing is critical for drug development. Standardized patient-reported outcome (PRO) instruments were developed and validated for this purpose.

  • Instrument: The Flushing Symptom Questionnaire (FSQ) and the Flushing ASsessment Tool (FAST) were developed to quantitatively assess niacin-induced flushing.[21][22][23]

  • Methodology: These instruments are typically administered as a daily electronic patient diary.[22][23]

  • Key Metric - Global Flushing Severity Score (GFSS): The primary endpoint in many flushing studies was the GFSS, a single item within the FSQ.[21][24]

    • Scale: Patients rate the overall severity of their flushing symptoms (redness, warmth, tingling, itching) on a 0-10 numerical rating scale.[21]

    • Anchors: The scale is anchored with descriptive terms: 0 = None, 1-3 = Mild, 4-6 = Moderate, 7-9 = Severe, and 10 = Extreme.[21]

  • Data Collection: Data is collected to assess multiple dimensions of flushing, including the severity of the worst episode, frequency, duration, and the degree to which the symptom is bothersome to the patient.[21]

  • Application: This methodology allows for the objective comparison of flushing between treatment arms (e.g., ER niacin vs. placebo or ER niacin/laropiprant vs. ER niacin alone) and the tracking of symptom changes over time, such as during dose titration or the development of tolerance.[21][22]

Conclusion and Final Status

The development of the ER nicotinic acid/laropiprant combination was a rational, mechanism-based approach to improving the therapeutic window of a long-established lipid-modifying agent. Laropiprant proved effective in its pharmacological goal of reducing PGD2-mediated flushing, the primary barrier to high-dose niacin therapy.

However, the definitive HPS2-THRIVE clinical outcome trial demonstrated that despite favorable modifications to lipid profiles (lower LDL-C, higher HDL-C), the addition of ER niacin/laropiprant to standard statin therapy did not result in a reduction of major cardiovascular events.[14][16] Furthermore, the trial revealed a significant increase in the risk of several serious adverse events, including bleeding, infections, myopathy, and disturbances in glucose metabolism.[11][14][16]

This unfavorable benefit-risk profile led Merck to withdraw the drug worldwide in 2013.[8] The results of HPS2-THRIVE had a profound impact on the field, challenging the "HDL hypothesis"—the long-held belief that pharmacologically raising HDL-C levels would invariably translate to cardiovascular benefit.[25] The story of the laropiprant/nicotinic acid combination serves as a critical case study in drug development, underscoring the necessity of large-scale, long-term clinical outcome trials to validate surrogate endpoint-based therapeutic strategies.

References

The Pharmacokinetics of Nicotinic Acid in the Presence of Laropiprant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of nicotinic acid when co-administered with laropiprant (B1674511). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the interactions and mechanisms of these two compounds. This document summarizes key pharmacokinetic data, details experimental methodologies from relevant studies, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Nicotinic acid (niacin), a B-vitamin, has been a cornerstone in the management of dyslipidemia for decades. Its efficacy in lowering low-density lipoprotein cholesterol (LDL-C) and triglycerides, while significantly increasing high-density lipoprotein cholesterol (HDL-C), is well-documented. However, the clinical utility of nicotinic acid is often limited by a common and bothersome side effect: cutaneous vasodilation, commonly known as flushing.[1] This reaction, characterized by redness, warmth, and itching of the skin, can lead to poor patient compliance and discontinuation of therapy.[1]

The mechanism of nicotinic acid-induced flushing is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) on epidermal Langerhans cells.[1][2] This activation initiates a signaling cascade that results in the synthesis and release of prostaglandins, particularly prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2).[1] PGD2 then binds to its receptor, DP1, on the smooth muscle cells of dermal arterioles, causing vasodilation and the characteristic flushing symptoms.

Laropiprant is a potent and selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1).[1] It was developed to specifically counteract the PGD2-mediated flushing associated with nicotinic acid therapy, without interfering with its lipid-modifying effects.[1] This guide delves into the pharmacokinetic profile of nicotinic acid when administered with laropiprant, providing a detailed look at their interaction.

Pharmacokinetic Data

Below are tables summarizing the effects on lipid parameters from a key clinical trial evaluating the combination of extended-release (ER) niacin and laropiprant.

Table 1: Mean Percent Change from Baseline in Lipid Parameters at Week 12

Treatment GroupLDL-C (%)HDL-C (%)Triglycerides (%)
ER Niacin/Laropiprant (2g/40mg) + Simvastatin (pooled doses)-39.9+28.1-33.1
ER Niacin/Laropiprant (2g/40mg)-12.3+24.4-24.3
Simvastatin (pooled doses)-33.6+6.8-16.4

Data adapted from a 12-week, randomized, double-blind study in patients with primary hypercholesterolemia or mixed dyslipidemia.

Table 2: Summary of Flushing-Related Outcomes

OutcomeER Niacin/LaropiprantER Niacin Alone
Patients with moderate to severe flushingSignificantly LowerHigher
Discontinuation due to flushingSignificantly LowerHigher

Qualitative summary based on findings from multiple clinical trials.

Experimental Protocols

The evaluation of the pharmacokinetics of nicotinic acid with laropiprant has been conducted through rigorous clinical trials. A common study design employed is the randomized, double-blind, crossover trial. The following provides a detailed methodology for a representative pharmacokinetic drug interaction study.

Study Design

A typical study to assess the pharmacokinetic interaction between nicotinic acid and laropiprant would follow an open-label, randomized, crossover design in healthy adult volunteers. This design allows each subject to serve as their own control, minimizing inter-individual variability.

The study would consist of multiple treatment periods separated by a washout period of sufficient duration to ensure complete elimination of the drugs from the body (typically at least five half-lives).

Treatment Arms:

  • Treatment A: Single dose of extended-release nicotinic acid.

  • Treatment B: Single dose of extended-release nicotinic acid co-administered with a single dose of laropiprant.

  • Treatment C: Single dose of laropiprant alone.

Subjects would be randomized to a sequence of these treatments.

Subject Population
  • Healthy male and female volunteers, typically between the ages of 18 and 55 years.

  • Subjects would undergo a comprehensive screening process, including a physical examination, electrocardiogram (ECG), and clinical laboratory tests to ensure they are in good health.

  • Exclusion criteria would typically include a history of significant cardiovascular, hepatic, renal, or gastrointestinal disease, as well as any known allergy to the study medications.

Dosing and Administration
  • A single oral dose of extended-release nicotinic acid (e.g., 1000 mg).

  • A single oral dose of laropiprant (e.g., 40 mg).

  • Doses are typically administered with a standardized meal to control for food effects on drug absorption.

Pharmacokinetic Sampling
  • Serial blood samples would be collected at predefined time points before and after drug administration. A typical sampling schedule might be: pre-dose (0 hours), and at 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 16, 24, 36, 48, and 72 hours post-dose.

  • Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis.

Bioanalytical Method

The concentrations of nicotinic acid and its major metabolite, nicotinuric acid, in plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.

  • Chromatography: Separation of the analytes is achieved on a C18 reversed-phase HPLC column with a suitable mobile phase gradient.

  • Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for nicotinic acid, nicotinuric acid, and an internal standard are monitored.

  • Validation: The bioanalytical method is fully validated according to regulatory guidelines, including assessments of selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data for nicotinic acid and nicotinuric acid using non-compartmental methods. Key parameters include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.

  • t1/2: Terminal elimination half-life.

Statistical comparisons of these parameters between the treatment groups receiving nicotinic acid with and without laropiprant are performed to assess the extent of any pharmacokinetic interaction.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Nicotinic Acid-Induced Flushing

The following diagram illustrates the molecular cascade initiated by nicotinic acid that leads to cutaneous vasodilation.

Nicotinic_Acid_Flushing_Pathway cluster_langerhans Epidermal Langerhans Cell cluster_smooth_muscle Dermal Arteriolar Smooth Muscle Cell NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds to PLC Phospholipase C GPR109A->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PLA2 Phospholipase A₂ Ca_release->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases PGH2 PGH₂ AA->PGH2 via COX-1 COX1 COX-1 PGD2_release PGD₂ Release PGH2->PGD2_release via PGDS PGE2_release PGE₂ Release PGH2->PGE2_release via PGES PGDS PGD₂ Synthase PGES PGE₂ Synthase DP1 DP1 Receptor PGD2_release->DP1 Binds to AC Adenylyl Cyclase DP1->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation Vasodilation Vasodilation (Flushing) Relaxation->Vasodilation Laropiprant Laropiprant Laropiprant->DP1 Antagonizes

Nicotinic Acid-Induced Flushing Signaling Pathway
Experimental Workflow for a Pharmacokinetic Interaction Study

The following diagram outlines the typical workflow for a clinical trial designed to assess the pharmacokinetic interaction between nicotinic acid and laropiprant.

PK_Interaction_Study_Workflow cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization to Treatment Sequence Screening->Randomization Dosing1 Drug Administration (e.g., Niacin alone) Randomization->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Analysis Bioanalysis of Plasma Samples (LC-MS/MS) Sampling1->Analysis Dosing2 Drug Administration (e.g., Niacin + Laropiprant) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Stats Statistical Comparison PK_Analysis->Stats Report Final Report Stats->Report

Pharmacokinetic Drug Interaction Study Workflow

Conclusion

The co-administration of laropiprant with nicotinic acid represents a targeted approach to mitigate the flushing side effect that has historically limited the use of this effective lipid-modifying agent. The available evidence strongly indicates that laropiprant effectively reduces flushing without compromising the pharmacokinetic profile or the therapeutic efficacy of nicotinic acid. This allows for improved patient tolerance and adherence to nicotinic acid therapy, potentially enabling more patients to achieve their lipid management goals. The signaling pathway of flushing is well-characterized, providing a clear rationale for the use of a DP1 receptor antagonist. The experimental protocols for evaluating such drug-drug interactions are standardized and robust, ensuring a thorough assessment of safety and efficacy. Further research may focus on the long-term clinical outcomes of this combination therapy in diverse patient populations.

References

Tredaptive (Nicotinic Acid/Laropiprant): A Technical Analysis of a Failed Approach to HDL Cholesterol Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Tredaptive was a fixed-dose combination product of extended-release nicotinic acid (niacin) and laropiprant (B1674511), designed to raise high-density lipoprotein (HDL) cholesterol while mitigating the common side effect of flushing associated with niacin. The therapeutic rationale was based on the "HDL hypothesis," which posited that increasing HDL cholesterol would reduce cardiovascular risk. However, the large-scale HPS2-THRIVE clinical trial demonstrated that, when added to statin therapy, this compound failed to reduce major vascular events and was associated with an increased risk of serious, non-fatal adverse events. This led to its withdrawal from the market worldwide in 2013.[1][2] This document provides a technical overview of this compound's mechanism of action, a detailed summary of the pivotal HPS2-THRIVE trial protocol and its outcomes, and an analysis of the implications for future drug development in the cardiovascular space.

Introduction: The HDL Hypothesis and the Rationale for this compound

For decades, epidemiological studies have shown a strong inverse correlation between HDL cholesterol levels and the risk of atherosclerotic cardiovascular disease. This led to the "HDL hypothesis," which suggests that therapeutic interventions to raise HDL cholesterol would lead to a reduction in cardiovascular events. Nicotinic acid, a B-vitamin, is the most potent agent available for raising HDL-C levels.[3] However, its clinical use has been hampered by a high incidence of cutaneous flushing, a prostaglandin-mediated effect that leads to poor patient compliance.

This compound was developed to address this limitation. It combined extended-release nicotinic acid with laropiprant, a selective prostaglandin (B15479496) D2 receptor subtype 1 (DP1) antagonist.[4] The goal was to provide the lipid-modifying benefits of niacin while blocking the flushing pathway, thereby improving tolerability and adherence.

Mechanism of Action

Nicotinic Acid: Lipid Modulation

Nicotinic acid has a complex and multifaceted mechanism of action on lipid metabolism:

  • Inhibition of Lipolysis: In adipose tissue, niacin binds to the GPR109A receptor, which inhibits hormone-sensitive lipase, thereby reducing the mobilization of free fatty acids (FFAs) to the liver.[3][5]

  • Reduced VLDL Synthesis: The decreased FFA flux to the liver reduces the substrate available for hepatic triglyceride synthesis. Niacin also directly inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis.[6][7] This leads to reduced production of very-low-density lipoprotein (VLDL).

  • Reduced LDL Levels: As VLDL particles are precursors to low-density lipoprotein (LDL), the reduction in VLDL secretion subsequently leads to lower LDL cholesterol levels.[8][9]

  • Increased HDL Levels: The primary mechanism by which niacin raises HDL is by decreasing the fractional catabolic rate of HDL's main protein, apolipoprotein A-I (ApoA-I).[6][7] It achieves this by selectively inhibiting the hepatic uptake and removal of HDL-ApoA-I, effectively extending the particle's lifespan in circulation.[6]

Nicotinic_Acid_Mechanism Figure 1: Mechanism of Action of Nicotinic Acid on Lipid Metabolism cluster_adipose Adipose Tissue cluster_liver Liver (Hepatocyte) Adipocyte Adipocyte Lipolysis Hormone-Sensitive Lipase FFA_Release Free Fatty Acid (FFA) Release Lipolysis->FFA_Release FFA_Circ Circulating FFAs FFA_Release->FFA_Circ DGAT2 DGAT2 Enzyme TG_Synth Triglyceride Synthesis DGAT2->TG_Synth VLDL VLDL Production TG_Synth->VLDL LDL Plasma LDL (Decreased) VLDL->LDL Precursor HDL_Catabolism HDL-ApoA1 Catabolism HDL Plasma HDL (Increased) Niacin Nicotinic Acid Niacin->Lipolysis Inhibits Niacin->DGAT2 Inhibits Niacin->HDL_Catabolism Inhibits FFA_Circ->TG_Synth Substrate

Caption: Mechanism of Action of Nicotinic Acid on Lipid Metabolism.
Laropiprant: Flushing Inhibition

Niacin-induced flushing is primarily mediated by the synthesis of prostaglandin D2 (PGD2) in the skin.[4] PGD2 binds to the DP1 receptor on vascular smooth muscle cells, causing vasodilation and the characteristic sensation of warmth and redness.[4] Laropiprant is a potent and selective antagonist of the DP1 receptor. By blocking this interaction, it inhibits the vasodilatory effect of PGD2 without interfering with the lipid-modifying actions of niacin.[4][10]

Laropiprant_Mechanism Figure 2: Pathway of Niacin-Induced Flushing and Laropiprant Intervention Niacin Nicotinic Acid Langerhans Langerhans Cells (in Skin) Niacin->Langerhans Activates PGD2 Prostaglandin D2 (PGD2) Synthesis Langerhans->PGD2 DP1 DP1 Receptor (on Vascular Smooth Muscle) PGD2->DP1 Binds to Vasodilation Vasodilation DP1->Vasodilation Activates Flushing Cutaneous Flushing Vasodilation->Flushing Laropiprant Laropiprant Laropiprant->DP1 Blocks

Caption: Pathway of Niacin-Induced Flushing and Laropiprant Intervention.

Pivotal Clinical Evidence: The HPS2-THRIVE Trial

The Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) was the definitive large-scale outcomes trial for this compound.[11]

Experimental Protocol
  • Study Design: A large, multinational, randomized, placebo-controlled, double-blind trial.[12]

  • Patient Population: 25,673 patients aged 50-80 with a history of atherosclerotic vascular disease (myocardial infarction, cerebrovascular disease, or peripheral arterial disease).[11][12] Patients were at high risk for major vascular events.

  • Run-in Phase: Prior to randomization, all patients received background statin therapy (simvastatin 40 mg daily, with ezetimibe (B1671841) 10 mg added if needed) to standardize LDL-lowering treatment.[13][14]

  • Intervention: Patients were randomly assigned to receive either extended-release niacin 2g and laropiprant 40mg daily or a matching placebo.[11][12]

  • Primary Endpoint: The primary outcome was the time to the first major vascular event, defined as a composite of non-fatal myocardial infarction, coronary death, stroke (non-fatal or fatal), or any revascularization procedure.[14]

  • Follow-up: The median follow-up period was 3.9 years.[11][15]

HPS2_THRIVE_Workflow Figure 3: HPS2-THRIVE Experimental Workflow cluster_arms Recruitment Patient Recruitment (N=25,673) High-risk vascular disease RunIn Standardization Run-in Phase All patients receive: Simvastatin 40mg +/- Ezetimibe 10mg Recruitment->RunIn Randomization Randomization RunIn->Randomization TreatmentArm Treatment Group (n=12,838) ER Niacin 2g / Laropiprant 40mg + Background Statin Therapy Randomization->TreatmentArm 1:1 PlaceboArm Placebo Group (n=12,835) Matching Placebo + Background Statin Therapy Randomization->PlaceboArm 1:1 FollowUp Follow-up (Median 3.9 years) TreatmentArm->FollowUp PlaceboArm->FollowUp Endpoint Primary Endpoint Analysis: Time to First Major Vascular Event (MI, Coronary Death, Stroke, Revascularization) FollowUp->Endpoint Safety Safety Analysis: Serious Adverse Events FollowUp->Safety

Caption: HPS2-THRIVE Experimental Workflow.
Results: Lipid Modulation and Efficacy

Despite producing the expected changes in lipid profiles, this compound showed no clinical benefit in reducing cardiovascular events.

ParameterPlacebo Group (Change)Niacin/Laropiprant Group (Change)Net Difference
HDL Cholesterol -+0.16 mmol/L (+6 mg/dL)+0.16 mmol/L
LDL Cholesterol --0.25 mmol/L (-10 mg/dL)-0.25 mmol/L
Triglycerides --0.39 mmol/L (-35 mg/dL)-0.39 mmol/L
Table 1: Mean Changes in Lipid Levels in the HPS2-THRIVE Trial.[11][16]
OutcomeNiacin/Laropiprant Group (Events)Placebo Group (Events)Rate Ratio (95% CI)P-value
Primary Endpoint
Major Vascular Events1,682 (13.2%)1,739 (13.7%)0.96 (0.90 - 1.03)0.29
Table 2: HPS2-THRIVE Primary Efficacy Outcome.[16]
Results: Safety and Tolerability

The trial was notable for a statistically significant increase in the risk of serious, non-fatal adverse events in the this compound group.[11]

Adverse Event CategoryNiacin/Laropiprant Group (Excess Incidence)Placebo GroupHazard Ratio (95% CI)
Serious Adverse Events (Any) 559 (4.4%)-1.09 (1.04 - 1.15)
Gastrointestinal 208 (1.6%)-1.56 (1.33 - 1.81)
Musculoskeletal 120 (0.9%)-1.41 (1.16 - 1.72)
Skin-related 91 (0.7%)-1.94 (1.52 - 2.47)
Infections 108 (0.8%)-1.22 (1.01 - 1.48)
Bleeding (Any) 83 (0.6%)-1.38 (1.11 - 1.71)
New-onset Diabetes 219 (5.7% of non-diabetics)161 (4.3% of non-diabetics)1.32 (1.16 - 1.51)
Disturbances in Diabetes Control 374 (4.5% of diabetics)243 (2.9% of diabetics)1.56 (1.35 - 1.80)
Table 3: Key Safety Outcomes from the HPS2-THRIVE Trial. Data represent the excess number of first serious adverse events in the active group.[11][15]

Analysis and Implications for Drug Development

The failure of this compound in the HPS2-THRIVE trial had profound implications for cardiovascular drug development:

  • Challenge to the HDL Hypothesis: The results, along with other failed trials of HDL-raising therapies (e.g., CETP inhibitors like torcetrapib (B1681342) and dalcetrapib), cast significant doubt on the simple hypothesis that raising HDL-C levels pharmacologically would translate into clinical benefit, particularly in patients already well-managed with statins.[12]

  • Off-Target Effects vs. On-Target Toxicity: The broad range of adverse events—from bleeding and infections to metabolic disturbances—raised questions about whether these were unknown effects of high-dose niacin, laropiprant, or the combination.[15][16] It highlighted that even a vitamin like niacin, when used at pharmacological doses, can have significant and unpredictable systemic effects.

  • The Importance of Outcomes Data: this compound was approved in Europe based on its effects on a surrogate endpoint (lipid levels).[1] HPS2-THRIVE underscored the critical importance of large-scale, long-term cardiovascular outcomes trials to establish the true risk-benefit profile of a therapy before widespread clinical use.

Conclusion

This compound represents a significant case study in cardiovascular drug development. It was a rationally designed combination therapy aimed at leveraging a well-understood biological pathway (HDL-C) while mitigating a known side effect. However, the definitive clinical outcomes trial revealed a lack of efficacy and a concerning safety profile, leading to its market withdrawal.[17] The story of this compound serves as a crucial reminder that favorable modulation of surrogate biomarkers does not always translate to improved clinical outcomes and that the ultimate test of any new therapy lies in robust, well-designed clinical trials focused on hard endpoints.

References

Laropiprant and the Inhibition of Prostaglandin D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laropiprant (B1674511) (MK-0524) is a potent and selective antagonist of the prostaglandin (B15479496) D2 receptor subtype 1 (DP1).[1][2] Developed to mitigate the common and often dose-limiting side effect of flushing associated with niacin (nicotinic acid) therapy, Laropiprant's mechanism of action is centered on the competitive inhibition of the DP1 receptor, thereby blocking the vasodilatory effects of prostaglandin D2 (PGD2).[1][3] This technical guide provides an in-depth examination of Laropiprant's role in the PGD2 signaling pathway, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes. Although the combination drug of extended-release niacin and Laropiprant was withdrawn from the market due to unfavorable risk-benefit outcomes in a large clinical trial, the study of Laropiprant offers significant insights into PGD2-mediated physiology and pharmacology.[3]

Introduction to Prostaglandin D2 and the DP1 Receptor

Prostaglandin D2 (PGD2) is a major prostanoid synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[4] It is produced by various cells, including mast cells, Th2 cells, and dendritic cells, and plays a critical role in a wide array of physiological and pathological processes.[5][6] These include the regulation of sleep, body temperature, allergic responses, and inflammation.[5][7]

PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the DP1 receptor (PTGDR) and the DP2 receptor (also known as CRTH2).[6][8][9]

  • DP1 Receptor: This receptor is the primary focus of Laropiprant's action. Upon activation by PGD2, the DP1 receptor couples to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[7] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, initiating a signaling cascade that results in smooth muscle relaxation and vasodilation.[7][10] This vasodilatory effect is the principal cause of niacin-induced flushing.[1][3]

  • DP2 Receptor (CRTH2): This receptor is structurally distinct from the prostanoid receptor family and couples to Gi, leading to a decrease in cAMP and an increase in intracellular calcium, promoting chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[6]

Laropiprant was specifically designed as a selective antagonist for the DP1 receptor to block the PGD2-mediated vasodilation responsible for niacin-induced flushing, without interfering with niacin's beneficial lipid-modifying effects.[3][11][12]

Biochemical Pathways

Prostaglandin D2 Synthesis Pathway

The synthesis of PGD2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. Finally, PGD2 synthases (PGDS), such as hematopoietic PGDS (H-PGDS) in mast cells and lipocalin-type PGDS (L-PGDS) in the brain, isomerize PGH2 to form PGD2.[4]

PGD2_Synthesis cluster_enzymes Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PGH2 Prostaglandin H2 (PGH2) AA->PGH2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PLA2 Phospholipase A2 PLA2->AA COX Cyclooxygenase (COX) COX->PGH2 PGDS PGD Synthase (PGDS) PGDS->PGD2 DP1_Signaling_Inhibition cluster_pathway DP1 Receptor Signaling Pathway cluster_inhibition Inhibition by Laropiprant PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 Binds Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vaso Vasodilation (Flushing) PKA->Vaso Leads to Laro Laropiprant Laro->DP1 Blocks Binding_Assay start Start prep Prepare Membranes (with DP1 Receptors) start->prep mix Incubate: Membranes + [³H]PGD₂ + Laropiprant (variable conc.) prep->mix filter Rapid Filtration mix->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end cAMP_Assay start Start culture Culture DP1-expressing cells start->culture preinc Pre-incubate with PDE Inhibitor culture->preinc treat Treat with Laropiprant (variable conc.) preinc->treat stim Stimulate with PGD₂ Agonist treat->stim lyse Lyse Cells stim->lyse quant Quantify cAMP (e.g., ELISA) lyse->quant analyze Determine IC50 quant->analyze end End analyze->end Mouse_Model start Start pretreat Pre-treat Mice with Laropiprant or Vehicle start->pretreat admin Administer Niacin pretreat->admin measure Measure Ear Blood Flow (Laser Doppler Imaging) admin->measure analyze Compare Blood Flow Between Groups measure->analyze end End analyze->end

References

Pre-clinical Studies of Tredaptive: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tredaptive was a combination drug product containing extended-release niacin (a lipid-modifying agent) and laropiprant (B1674511) (a selective prostaglandin (B15479496) D2 receptor 1 antagonist). The rationale for this combination was to leverage the broad-spectrum lipid-modifying effects of niacin while mitigating its most common side effect, flushing, which is mediated by prostaglandin D2 (PGD2). While this compound showed efficacy in modulating lipid profiles, it was ultimately withdrawn from the market after the large-scale clinical trial HPS2-THRIVE failed to demonstrate a significant reduction in major vascular events when added to statin therapy and revealed an increased risk of serious non-fatal adverse events. This guide provides a comprehensive overview of the pre-clinical science that underpinned the development of this compound, focusing on the mechanisms of action of its components, available pre-clinical efficacy and safety data, and the experimental methodologies employed.

Mechanism of Action

Niacin: The Lipid-Modifying Component

Niacin (nicotinic acid or Vitamin B3) exerts its primary effects on lipid metabolism through its interaction with the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic acid receptor 2 (HCA2).[1][2] This receptor is predominantly expressed in adipocytes and immune cells such as macrophages.[3]

The key actions of niacin include:

  • Reduction of Lipolysis: Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This cascade results in decreased mobilization of free fatty acids (FFAs) from adipose tissue to the liver.[3]

  • Decreased VLDL and LDL Synthesis: The reduced FFA flux to the liver decreases the substrate available for hepatic triglyceride synthesis, a key component of very-low-density lipoprotein (VLDL). As VLDL is a precursor to low-density lipoprotein (LDL), this leads to a reduction in both VLDL and LDL cholesterol levels.[3]

  • Increased HDL Cholesterol: Niacin increases levels of high-density lipoprotein (HDL) cholesterol, partly by reducing the catabolism of apolipoprotein A-I (ApoA-I), the main protein component of HDL.[3]

  • Anti-inflammatory Effects: Beyond its lipid-modifying properties, niacin has been shown to have anti-inflammatory effects, which are also mediated through GPR109A signaling in immune cells.[2]

Niacin_Signaling_Pathway cluster_adipocyte Adipocyte Niacin Niacin GPR109A GPR109A Receptor Niacin->GPR109A Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP PKA ↓ PKA Activity HSL ↓ Hormone-Sensitive Lipase Activity Lipolysis ↓ Lipolysis FFA ↓ Free Fatty Acids

Figure 1: Niacin's Anti-Lipolytic Signaling Pathway in Adipocytes.

Laropiprant: The Anti-Flushing Component

The characteristic flushing (vasodilation of cutaneous blood vessels) induced by niacin is primarily mediated by the release of PGD2 from Langerhans cells and keratinocytes in the skin.[4] PGD2 then binds to the PGD2 receptor 1 (DP1) on vascular smooth muscle cells, leading to vasodilation and the sensation of warmth and redness.[4]

Laropiprant is a potent and selective antagonist of the DP1 receptor.[1][4] By blocking the binding of PGD2 to its receptor, laropiprant effectively mitigates the niacin-induced flushing response without interfering with the lipid-modifying effects of niacin, which occur through a different signaling pathway.[1]

Laropiprant_Mechanism_of_Action cluster_skin Skin Cells (e.g., Langerhans Cells) cluster_vessel Vascular Smooth Muscle Cell Niacin Niacin PGD2_release ↑ Prostaglandin D2 (PGD2) Release Niacin->PGD2_release PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 Vasodilation Vasodilation (Flushing) DP1->Vasodilation Laropiprant Laropiprant Laropiprant->DP1 blocks

Figure 2: Mechanism of Niacin-Induced Flushing and Inhibition by Laropiprant.

Pre-clinical Efficacy and Safety

Detailed pre-clinical studies on the fixed-dose combination of niacin and laropiprant in animal models are not extensively reported in publicly available literature. The development program largely relied on the well-established lipid-modifying effects of niacin and the specific flushing-inhibitory action of laropiprant, with clinical studies confirming that laropiprant did not impede niacin's efficacy.[1][2]

Niacin Pre-clinical Efficacy

Pre-clinical studies in various animal models have consistently demonstrated the lipid-modifying effects of niacin.

Table 1: Summary of Pre-clinical Studies of Niacin on Lipid Parameters

Animal ModelNiacin DoseDurationKey Findings on Lipid ProfileReference
Rabbit200 mg/kg/day6 weeksReduced serum leptin levels.[5]
Vervet Monkey100 mg/kg/day3 monthsData on lipid profile changes available in the full study.Not explicitly detailed in abstract
DogNot specified56 daysStatistically significant increase in HDL between day 14 and 56.Not explicitly detailed in abstract
Laropiprant Pre-clinical Efficacy

The pre-clinical efficacy of laropiprant was primarily focused on its ability to counteract niacin-induced vasodilation. Studies in animal models, such as mice, were instrumental in establishing this effect.

Table 2: Pre-clinical Study of Laropiprant on Niacin-Induced Flushing

Animal ModelLaropiprant DoseNiacin ChallengeKey FindingsReference
MouseNot specifiedYesBlocked PGD2- and niacin-induced vasodilation.Not explicitly detailed in abstract
This compound Combination: Pre-clinical Expectations

Based on the individual pre-clinical data, the expected outcome of combining niacin and laropiprant was a favorable lipid profile modification (from niacin) with a significant reduction in the flushing side effect (from laropiprant). Clinical studies later confirmed this, showing that the combination of extended-release niacin and laropiprant produced significant improvements in LDL-C, HDL-C, and triglycerides.[4][6] For instance, a phase III clinical trial showed that ERN/LRPT 2 g resulted in an 18.4% reduction in LDL-C, a 20.0% increase in HDL-C, and a 25.8% reduction in triglycerides compared to placebo.[6]

Pre-clinical Safety

Experimental Protocols

Detailed experimental protocols for the pre-clinical evaluation of the this compound combination are not publicly available. However, based on standard pharmacological practices, a general workflow for evaluating such a combination in an animal model of dyslipidemia can be outlined.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Animal_Selection Animal Model Selection (e.g., Dyslipidemic Rabbit) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline Baseline Blood Sampling (Lipid Profile) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Group1 Group 1: Vehicle Control Randomization->Group1 Group2 Group 2: Niacin Alone Randomization->Group2 Group3 Group 3: Laropiprant Alone Randomization->Group3 Group4 Group 4: Niacin + Laropiprant Randomization->Group4 Dosing Daily Dosing (e.g., Oral Gavage) Group1->Dosing Group2->Dosing Group3->Dosing Group4->Dosing Blood_Sampling Periodic Blood Sampling Dosing->Blood_Sampling Flushing_Assessment Assessment of Flushing (e.g., Cutaneous Blood Flow) Dosing->Flushing_Assessment Safety_Monitoring Safety Monitoring (e.g., Liver Enzymes) Dosing->Safety_Monitoring Lipid_Analysis Lipid Profile Analysis (LDL, HDL, TG) Blood_Sampling->Lipid_Analysis Data_Analysis Statistical Analysis Flushing_Assessment->Data_Analysis Lipid_Analysis->Data_Analysis Safety_Monitoring->Data_Analysis

Figure 3: Generalized Experimental Workflow for Pre-clinical Evaluation.

Conclusion

The pre-clinical development of this compound was based on a strong pharmacological rationale: combining the established lipid-modifying agent, niacin, with a targeted therapy, laropiprant, to counteract its primary dose-limiting side effect. Pre-clinical studies of the individual components supported their expected mechanisms of action. While specific pre-clinical data on the combination in animal models is scarce in the public domain, the available information and subsequent clinical trial data confirmed that laropiprant effectively reduced niacin-induced flushing without compromising its beneficial effects on the lipid profile. However, the ultimate failure of this compound in a large cardiovascular outcomes trial underscores the challenge of translating favorable effects on surrogate markers, such as lipid levels, into clinical benefit, and highlights the importance of large-scale clinical trials to establish the true risk-benefit profile of a therapeutic agent.

References

The Impact of Tredaptive on Triglyceride Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of Nicotinic Acid on Triglyceride Metabolism

The primary active component of Tredaptive responsible for its lipid-modifying effects is nicotinic acid. Its mechanism of action in reducing triglyceride levels is multifactorial and involves several key pathways:

  • Inhibition of Lipolysis in Adipose Tissue: Nicotinic acid inhibits the enzyme hormone-sensitive lipase (B570770) in adipocytes. This action reduces the breakdown of stored triglycerides into free fatty acids (FFAs) and their subsequent release into the circulation. A lower circulating pool of FFAs results in decreased substrate availability for the liver to synthesize new triglycerides.

  • Reduced Hepatic VLDL Production: With a diminished supply of FFAs, the liver's production of very-low-density lipoprotein (VLDL), the primary carrier of triglycerides in the blood, is significantly reduced. This leads to lower plasma VLDL and, consequently, lower triglyceride levels.

  • Inhibition of Diacylglycerol Acyltransferase-2 (DGAT2): Nicotinic acid directly inhibits the activity of DGAT2, a key enzyme in the final step of triglyceride synthesis within hepatocytes. This further contributes to the reduction in hepatic triglyceride production.

The following diagram illustrates the signaling pathway of nicotinic acid in reducing triglyceride levels.

Nicotinic_Acid_Triglyceride_Pathway cluster_adipocyte Adipose Tissue cluster_liver Liver Nicotinic Acid Nicotinic Acid Adipocyte Adipocyte Nicotinic Acid->Adipocyte Binds to GPR109A receptor Hepatocyte Hepatocyte Nicotinic Acid->Hepatocyte Direct Inhibition Hormone-Sensitive Lipase Hormone-Sensitive Lipase Adipocyte->Hormone-Sensitive Lipase Inhibits Triglycerides (stored) Triglycerides (stored) Hormone-Sensitive Lipase->Triglycerides (stored) Inhibited breakdown Free Fatty Acids Free Fatty Acids Triglycerides (stored)->Free Fatty Acids Reduced Release Free Fatty Acids->Hepatocyte Reduced uptake DGAT2 DGAT2 Hepatocyte->DGAT2 Inhibits VLDL Synthesis VLDL Synthesis DGAT2->VLDL Synthesis Reduced Triglyceride Synthesis VLDL VLDL VLDL Synthesis->VLDL Decreased Production Plasma Triglycerides Plasma Triglycerides VLDL->Plasma Triglycerides Reduced Levels

Nicotinic Acid's Mechanism of Action on Triglyceride Reduction.

Quantitative Data from Clinical Trials

The efficacy of this compound and nicotinic acid in reducing triglyceride levels has been evaluated in numerous clinical trials. The following tables summarize the key quantitative findings.

Table 1: Percentage Change in Triglyceride Levels in Key Clinical Trials

Clinical TrialTreatment GroupControl GroupPercentage Change in Triglycerides (Treatment vs. Control/Baseline)
HPS2-THRIVE This compound (ER Niacin/Laropiprant) + StatinPlacebo + Statin-26% (relative to baseline)
AIM-HIGH ER Niacin + StatinPlacebo + Statin-28.6% (niacin group) vs. -8.1% (placebo group)[6]
Unnamed Study (Bays et al.) This compound (ERN/LRPT)Placebo-23.1% (p≤0.001 vs. placebo)
Unnamed Study (Garg & Grundy) Nicotinic AcidNo Therapy-45%
Unnamed Study (Pooled Data) This compoundPlacebo-26%

Table 2: Baseline and Post-Treatment Triglyceride Levels in Major Clinical Trials

Clinical TrialTreatment GroupBaseline Triglycerides (mg/dL, mean ± SD)Post-Treatment Triglycerides (mg/dL, mean ± SD)
HPS2-THRIVE This compound + Statin125 ± 74[7]Not explicitly stated, but a 26% reduction was observed.[5]
AIM-HIGH ER Niacin + Statin163 (median)Not explicitly stated, but a 28.6% reduction was observed.[6]

Experimental Protocols

The methodologies employed in the key clinical trials provide the foundation for understanding the data presented. Below are summaries of the experimental protocols for the HPS2-THRIVE and AIM-HIGH trials, as well as a general protocol for serum triglyceride measurement.

HPS2-THRIVE (Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events)
  • Study Design: A large-scale, randomized, double-blind, placebo-controlled trial.[1]

  • Participants: 25,673 patients with pre-existing occlusive vascular disease.[5]

  • Inclusion/Exclusion Criteria: Patients aged 50-80 with a history of vascular disease. No specific lipid level criteria were required for entry.

  • Treatment Arms:

  • Lipid Measurement:

    • Non-fasting blood samples were collected at baseline and at specified follow-up intervals.[8]

    • Samples were sent to a central laboratory for a full lipid profile analysis, including triglycerides.[9]

    • Dry chemistry analyzers were used in local clinics for some immediate safety and eligibility checks.[9]

  • Data Analysis: The main analyses of biochemical efficacy were based on the effects of the treatment versus placebo among all selected participants on an intention-to-treat basis. Differences between the groups were analyzed over time, and a study-average difference was calculated for each lipid component.[8]

AIM-HIGH (Atherothrombosis Intervention in Metabolic Syndrome with Low HDL/High Triglycerides)
  • Study Design: A randomized, double-blind, placebo-controlled trial.[10]

  • Participants: 3,414 patients with established atherosclerotic cardiovascular disease, low HDL-C levels, and elevated triglycerides.[10]

  • Inclusion/Exclusion Criteria: Established cardiovascular disease, HDL-C <40 mg/dL for men and <50 mg/dL for women, and triglycerides between 150-400 mg/dL.[10]

  • Treatment Arms:

    • Extended-release niacin (1500-2000 mg/day) plus statin therapy (simvastatin to maintain LDL-C between 40-80 mg/dL).[11]

    • Placebo plus statin therapy.[11]

  • Lipid Measurement: Fasting blood samples were collected into EDTA-containing tubes and processed under standardized conditions for lipid analysis.[7]

  • Data Analysis: The primary outcome was a composite of cardiovascular events. Lipid levels were analyzed to assess the biochemical effects of the treatment.

Standard Protocol for Serum Triglyceride Measurement (Enzymatic Assay)

The measurement of serum triglycerides in these large clinical trials typically follows a standardized enzymatic assay protocol.

  • Sample Collection and Handling: Fasting blood samples are collected in serum separator tubes. The serum is separated by centrifugation and can be stored at 2-8°C for up to 3 days or frozen for longer-term storage.

  • Assay Principle: The assay is based on a series of coupled enzymatic reactions.

    • Triglycerides in the sample are hydrolyzed by lipase to glycerol (B35011) and free fatty acids.

    • The glycerol is then phosphorylated by glycerol kinase to glycerol-3-phosphate.

    • Glycerol-3-phosphate is oxidized by glycerol phosphate (B84403) oxidase, producing hydrogen peroxide.

    • The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product.

  • Measurement: The absorbance of the colored product is measured spectrophotometrically at a specific wavelength (e.g., 505 nm or 520 nm). The intensity of the color is directly proportional to the triglyceride concentration in the sample.

  • Calibration and Quality Control: The assay is calibrated using standards of known triglyceride concentrations. Quality control samples at different concentration levels are run with each batch of patient samples to ensure the accuracy and precision of the results.

The following diagram illustrates a typical experimental workflow for a clinical trial investigating the effect of this compound on triglyceride levels.

Clinical_Trial_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization This compound Group This compound Group Randomization->this compound Group Placebo Group Placebo Group Randomization->Placebo Group Follow-up Visits Follow-up Visits This compound Group->Follow-up Visits Placebo Group->Follow-up Visits Blood Sampling Blood Sampling Follow-up Visits->Blood Sampling Triglyceride Measurement Triglyceride Measurement Blood Sampling->Triglyceride Measurement Data Analysis Data Analysis Triglyceride Measurement->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Generalized Clinical Trial Workflow for this compound.

Conclusion

This compound, through its active component nicotinic acid, demonstrated a statistically significant and clinically meaningful reduction in triglyceride levels in multiple clinical trials. The mechanism of action is well-characterized and involves the inhibition of lipolysis in adipose tissue and the reduction of hepatic VLDL production. However, despite its efficacy in modifying lipid profiles, the large-scale HPS2-THRIVE trial did not show a significant reduction in major vascular events when this compound was added to statin therapy.[1][12] Furthermore, an increased incidence of non-fatal serious adverse events was observed.[1] These findings ultimately led to the withdrawal of this compound from the market. This guide provides a comprehensive overview of the technical aspects of this compound's impact on triglyceride levels, which remains a subject of interest for researchers in the field of lipidology and cardiovascular drug development.

References

Methodological & Application

Application Notes and Protocols: HPS2-THRIVE Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) was a large-scale, randomized, placebo-controlled clinical trial designed to evaluate the efficacy and safety of adding extended-release (ER) niacin combined with laropiprant (B1674511) to statin-based therapy in high-risk patients with vascular disease.[1][2] The primary goal was to determine if this combination, aimed at raising high-density lipoprotein (HDL) cholesterol levels, would reduce the incidence of major vascular events.[3][4] Laropiprant was included to counteract the flushing side effect commonly associated with niacin.[4][5] This document provides a detailed overview of the HPS2-THRIVE trial's design and methodology for researchers, scientists, and drug development professionals.

Trial Design and Methodology

The HPS2-THRIVE trial was a multicenter, double-blind, prospective, and randomized study.[1] It enrolled 25,673 high-risk patients aged 50 to 80 with a history of cardiovascular disease.[1][6] The study was conducted across 245 sites in the United Kingdom, Scandinavia, and China.[1]

Study Population and Demographics

Participants were high-risk individuals with pre-existing atherosclerotic vascular disease.[7] Key demographic and baseline characteristics of the randomized patients are summarized below.

Characteristic Value
Number of Randomized Patients 25,673[6]
Mean Age (years) 65[6]
Female Participants 17%[6]
Patients with Diabetes 32%[6]
Mean Body Mass Index ( kg/m ²) 28[6]
Current Smokers 18%[6]
Mean LDL-C (mg/dL) 63[6]
Mean HDL-C (mg/dL) 44[6]
History of Coronary Disease 78%[6]
History of Cerebrovascular Disease 32%[6]
History of Peripheral Arterial Disease 13%[6]

Inclusion and Exclusion Criteria

The trial's eligibility criteria were designed to recruit a broad range of high-risk individuals while ensuring patient safety.[4]

Inclusion Criteria Exclusion Criteria
Age 50-80 years.[1]Age >80 years.[6]
Pre-existing atherosclerotic vascular disease (e.g., myocardial infarction, stroke, peripheral arterial disease).[1][6]Myocardial infarction or stroke within the last 30 days.[6]
Diabetes with symptomatic coronary artery disease.[6]Planned revascularization procedure within the next 30 days.[6]
Chronic liver or renal disease.[6]
Active inflammatory muscle disease.[6]
Known adverse reaction to study medications.[6]
Peptic ulcer disease.[6]

Treatment Protocol

The study had a multi-phase run-in period before randomization to ensure patients were on standardized LDL-lowering therapy and could tolerate the study drug.[8]

Phase Treatment Dosage Purpose
Run-in Phase 1 (LDL-Lowering) Simvastatin (B1681759) or Ezetimibe (B1671841)/Simvastatin40 mg daily (Simvastatin) or 10/40 mg daily (Ezetimibe/Simvastatin)To standardize LDL-lowering therapy.[8]
Run-in Phase 2 (Active Treatment) ER Niacin/LaropiprantTitrated up to 2 g/40 mg dailyTo assess tolerability of the active treatment.[6]
Randomization Phase ER Niacin/Laropiprant or Placebo2 g/40 mg dailyTo evaluate the efficacy and safety of the combination therapy.[6]

Study Endpoints

The trial assessed a composite primary endpoint and several secondary endpoints.

Endpoint Type Endpoints
Primary Composite of cardiovascular death, myocardial infarction, stroke, or revascularization.[6]
Secondary - Cardiovascular death[6]- Myocardial infarction[6]- Stroke[6]- Revascularization[6]

Experimental Protocols

Screening and Run-in Period

  • Patient Screening : Potential participants were screened based on the inclusion and exclusion criteria.[4]

  • LDL-Lowering Therapy Standardization : All participants entered a run-in phase where they received open-label simvastatin 40 mg daily. If their total cholesterol remained ≥3.5 mmol/L, they were switched to a combination tablet of ezetimibe 10 mg and simvastatin 40 mg.[5]

  • Active Treatment Run-in : Following the LDL-lowering phase, eligible participants entered a second run-in phase where they received active ER niacin/laropiprant for approximately one month to assess their ability to tolerate the medication.[8]

  • Randomization : Patients who successfully completed both run-in phases were then randomized to receive either ER niacin/laropiprant (2 g/40 mg daily) or a matching placebo, in addition to their standardized LDL-lowering therapy.[6][8]

Follow-up and Data Collection

Patients were followed for a median of 3.9 years.[6] Data on clinical events, adverse events, and adherence to treatment were collected at regular follow-up visits.

Biochemical Analysis

  • Lipid Profile : Standard enzymatic assays were used to measure total cholesterol, HDL cholesterol, and triglycerides. LDL cholesterol was calculated using the Friedewald formula.

  • Safety Monitoring : Liver function tests (e.g., alanine (B10760859) transaminase) and creatine (B1669601) kinase levels were monitored to assess for potential hepatotoxicity and myopathy, respectively.[7]

Visualizations

HPS2_THRIVE_Workflow cluster_screening Screening & Run-in cluster_randomization Randomization & Follow-up Screening Patient Screening (n=51,698) RunIn1 LDL-Lowering Run-in (Simvastatin ± Ezetimibe) (n=42,424) Screening->RunIn1 Enter Run-in RunIn2 Active Run-in (ER Niacin/Laropiprant) (n=38,369) RunIn1->RunIn2 Standardize LDL Randomization Randomization (n=25,673) RunIn2->Randomization Assess Tolerability Treatment ER Niacin/Laropiprant (n=12,838) Randomization->Treatment Placebo Placebo (n=12,835) Randomization->Placebo FollowUp Median Follow-up 3.9 years Treatment->FollowUp Placebo->FollowUp Endpoint Primary Endpoint Analysis FollowUp->Endpoint

Caption: HPS2-THRIVE Clinical Trial Workflow.

Niacin_Laropiprant_Pathway cluster_niacin Niacin Action cluster_laropiprant Laropiprant Action (Flushing) Niacin Niacin (Vitamin B3) Adipose Adipose Tissue Niacin->Adipose Inhibits Lipolysis Liver Liver Niacin->Liver Inhibits DGAT2 HDL HDL Catabolism Niacin->HDL Decreases Adipose->Liver Reduces FFA flux VLDL VLDL Secretion Liver->VLDL Decreases Niacin_Flush Niacin PGD2 Prostaglandin D2 (PGD2) Release in Skin Niacin_Flush->PGD2 DP1 DP1 Receptor PGD2->DP1 Activates Vasodilation Vasodilation (Flushing) DP1->Vasodilation Laropiprant Laropiprant Laropiprant->DP1 Antagonizes

Caption: Simplified Mechanism of Niacin and Laropiprant.

References

Assaying the In Vitro Activity of Laropiprant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laropiprant (B1674511) (MK-0524) is a potent and selective antagonist of the Prostaglandin (B15479496) D2 (PGD₂) receptor 1 (DP1).[1][2] The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGD₂, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This signaling pathway is implicated in various physiological processes, including vasodilation.[1] Laropiprant's primary clinical application was in combination with niacin to mitigate the common side effect of flushing, which is caused by PGD₂-mediated vasodilation.[1]

These application notes provide detailed protocols for assaying the in vitro activity of laropiprant by determining its binding affinity for the DP1 receptor and its functional antagonism of PGD₂-induced cAMP production.

PGD₂/DP1 Signaling Pathway

The binding of PGD₂ to the DP1 receptor initiates a signaling cascade that results in the accumulation of intracellular cAMP. Laropiprant acts by competitively binding to the DP1 receptor, thereby preventing PGD₂ from binding and activating the downstream signaling pathway.

DP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PGD2 Prostaglandin D₂ (PGD₂) DP1 DP1 Receptor PGD2->DP1 Binds & Activates Laropiprant Laropiprant Laropiprant->DP1 Binds & Antagonizes Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation) PKA->Response Phosphorylates substrates leading to

Figure 1: PGD₂/DP1 Signaling Pathway and Laropiprant's Mechanism of Action.

Quantitative Data Summary

The following table summarizes the in vitro potency of laropiprant from functional assays.

ParameterAssay TypeCell/Tissue TypeValue (nM)
IC₅₀ cAMP Functional AssayWashed Platelets0.09[3]
IC₅₀ cAMP Functional AssayPlatelet-Rich Plasma4.0[3]
Kᵢ Radioligand Binding AssayNot available in searched literatureProtocol for determination provided below

Experimental Protocols

Radioligand Competition Binding Assay for Kᵢ Determination

This assay determines the binding affinity (Kᵢ) of laropiprant for the DP1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing DP1 receptor Incubation Incubate membranes with: - [³H]-PGD₂ (Radioligand) - Varying concentrations of Laropiprant - Buffer Membrane_Prep->Incubation Filtration Rapidly filter through GF/B filters to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specifically bound radioligand Filtration->Washing Counting Quantify bound radioactivity using liquid scintillation counting Washing->Counting Analysis Plot % specific binding vs. Laropiprant concentration. Fit data to determine IC₅₀. Counting->Analysis Ki_Calc Calculate Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Analysis->Ki_Calc

Figure 2: Workflow for Radioligand Competition Binding Assay.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human DP1 receptor (e.g., HEK293-DP1 or CHO-DP1 cells).

  • Radioligand: [³H]-PGD₂.

  • Unlabeled Competitor: Laropiprant.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of unlabeled PGD₂.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Fluid and Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the DP1 receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of [³H]-PGD₂ (typically at or below its Kᴅ).

    • A range of concentrations of laropiprant.

    • For total binding wells, add vehicle instead of laropiprant.

    • For non-specific binding wells, add a saturating concentration of unlabeled PGD₂.

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the laropiprant concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Functional Assay for IC₅₀ Determination

This assay measures the ability of laropiprant to inhibit the PGD₂-stimulated production of intracellular cAMP in whole cells.

Experimental Workflow:

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis Cell_Culture Culture cells expressing DP1 receptor (e.g., HEK293-DP1) Cell_Plating Plate cells in a multi-well plate and allow to adhere Cell_Culture->Cell_Plating Pre_incubation Pre-incubate cells with varying concentrations of Laropiprant Cell_Plating->Pre_incubation Stimulation Stimulate cells with a fixed concentration of PGD₂ (e.g., EC₈₀) Pre_incubation->Stimulation Lysis Lyse cells to release intracellular cAMP Stimulation->Lysis Detection Quantify cAMP levels using a detection kit (e.g., HTRF, ELISA) Lysis->Detection Analysis Plot cAMP concentration vs. Laropiprant concentration. Fit data to determine IC₅₀. Detection->Analysis

References

Application Notes and Protocols for the Assessment of Nicotinic Acid-Induced Flushing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid (niacin), a potent lipid-modifying agent, is highly effective in raising high-density lipoprotein cholesterol (HDL-C) levels.[1][2] However, its clinical utility is often limited by a common and bothersome side effect: cutaneous flushing.[3][4] This reaction, characterized by redness, warmth, tingling, and itching of the skin, can lead to poor patient compliance and discontinuation of therapy.[2][3][5] A thorough understanding and accurate assessment of nicotinic acid-induced flushing are critical for the development of novel anti-flushing strategies and improved niacin formulations.

These application notes provide detailed protocols for the subjective and objective assessment of nicotinic acid flushing in both human and animal models, summarize key quantitative data from clinical and preclinical studies, and illustrate the underlying signaling pathways and experimental workflows.

Underlying Mechanisms of Nicotinic Acid Flushing

Nicotinic acid-induced flushing is primarily a prostaglandin-mediated event.[3][6] The principal pathway involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), on dermal Langerhans cells.[3][7][8] This activation initiates a signaling cascade leading to the synthesis and release of vasodilatory prostaglandins (B1171923), primarily prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2).[3][6][9] These prostaglandins then act on receptors in the dermal capillaries, causing vasodilation and the characteristic flushing symptoms.[3]

A secondary pathway involving the release of serotonin (B10506) from platelets has also been implicated.[1][10] Additionally, recent evidence suggests a non-prostaglandin-mediated mechanism involving the direct interaction of niacin with the transient receptor potential (TRP) channel TRPV1.[7]

G cluster_langerhans Langerhans Cell cluster_capillary Dermal Capillary NA Nicotinic Acid GPR109A GPR109A (HCA2) NA->GPR109A PLC Phospholipase A2 GPR109A->PLC + AA Arachidonic Acid PLC->AA Releases COX COX-1 / COX-2 AA->COX PGs PGD2, PGE2 COX->PGs Synthesizes DP1_EP2_EP4 DP1, EP2, EP4 Receptors PGs->DP1_EP2_EP4 Vasodilation Vasodilation (Flushing) DP1_EP2_EP4->Vasodilation Activates

Figure 1: Primary signaling pathway of nicotinic acid-induced flushing.

Assessment Protocols in Human Subjects

The assessment of nicotinic acid flushing in humans can be categorized into subjective, patient-reported outcomes and objective, physiological measurements.

Subjective Assessment: Patient-Reported Outcomes

Patient-reported outcomes are crucial for understanding the subject's experience and the clinical relevance of flushing.

1. Flushing Symptom Questionnaire (FSQ)

The FSQ is a validated tool designed to quantitatively assess the severity, frequency, and characteristics of niacin-induced flushing.[11][12] It typically includes questions about the intensity of redness, warmth, tingling, and itching.

  • Protocol:

    • Provide subjects with the FSQ at baseline and at specified time points after niacin administration (e.g., hourly for the first few hours, then daily).

    • Instruct subjects to rate the severity of each flushing symptom (redness, warmth, tingling, itching) on a numerical scale (e.g., 0-10).

    • A Global Flushing Severity Score (GFSS), which aggregates the severity of all symptoms, is often used as a primary endpoint.[11] The scale is typically defined as: 0 = none, 1-3 = mild, 4-6 = moderate, 7-9 = severe, and 10 = extreme.[11]

2. Flushing Assessment Tool (FAST)

The FAST is another semi-quantitative tool used to assess individual flushing symptoms and their overall troublesomeness on a 10-point scale.[13]

  • Protocol:

    • Subjects rate their perception of redness, warmth, tingling, and itching hourly after dosing.

    • Scores are categorized as mild (1-3), moderate (4-6), and severe (7-10).[13]

Objective Assessment: Physiological Measurements

Objective methods provide quantitative data on the physiological changes associated with flushing.

1. Laser Doppler Flowmetry (Plethora)

This technique measures cutaneous blood flow (perfusion) by detecting the Doppler shift of laser light scattered by moving red blood cells.[13]

  • Protocol:

    • Acclimatize the subject to the room temperature for at least 20-30 minutes.

    • Place the laser Doppler probe on a standardized skin location (e.g., the cheek or forearm).

    • Record baseline blood flow for a defined period (e.g., 5-10 minutes).

    • Administer nicotinic acid.

    • Continuously record blood flow for the duration of the expected flushing event (e.g., 2-4 hours).

    • Data is typically expressed in arbitrary perfusion units (PU).[13]

2. Skin Colorimetry (Rubor)

Colorimetry quantifies skin redness by measuring the spectral reflectance of the skin.

  • Protocol:

    • Calibrate the colorimeter according to the manufacturer's instructions.

    • Take baseline color measurements at a standardized skin location.

    • Administer nicotinic acid.

    • Take repeated measurements at regular intervals (e.g., every 15-30 minutes) for the duration of the study.

    • The erythema index is often used to quantify the degree of redness.[13]

3. Contact Thermometry (Calor) and Core Body Temperature (Frigor)

This method measures changes in skin surface temperature and core body temperature. Flushing leads to an increase in skin temperature (calor) as warm blood is shunted to the skin, which can be accompanied by a slight drop in core body temperature (frigor).[13]

  • Protocol:

    • Attach a skin temperature probe to a standardized location (e.g., cheek) and a core temperature probe (e.g., rectal or esophageal).

    • Record baseline temperatures.

    • Administer nicotinic acid.

    • Continuously monitor and record both skin and core temperatures.[13]

G cluster_workflow Human Flushing Assessment Workflow Subject Subject Recruitment & Informed Consent Baseline Baseline Assessment (FSQ, Physiological) Subject->Baseline Dosing Niacin Administration Baseline->Dosing PostDose Post-Dose Monitoring Dosing->PostDose Data Data Collection PostDose->Data Subjective (FSQ) Objective (LDF, etc.) Analysis Data Analysis Data->Analysis

Figure 2: General experimental workflow for human flushing assessment.

Assessment Protocols in Animal Models

Animal models, particularly mice and rats, are valuable for mechanistic studies and preclinical screening of anti-flushing compounds.[14]

1. Visual Scoring of Ear Redness (Rubor)

This is a simple, semi-quantitative method to assess flushing.

  • Animal Model: Mice or rats.[14]

  • Protocol:

    • Acclimatize animals to the experimental environment.[14]

    • Administer nicotinic acid (e.g., intraperitoneally).[14]

    • At predefined time points (e.g., 15, 30, 60, 90, 120 minutes), visually inspect the ears for redness.[14]

    • Score the redness on a predefined scale (e.g., 0 = no change, 1 = slight pink, 2 = pink, 3 = red, 4 = dark red).

2. Infrared Thermography of the Ear

This non-invasive method provides a quantitative measure of changes in ear skin temperature.[14]

  • Animal Model: Mice or rats.[14]

  • Protocol:

    • Acclimatize animals and obtain baseline infrared images of the ears.

    • Administer nicotinic acid.

    • Capture infrared images at regular intervals post-dosing.

    • Analyze the images to determine the change in ear temperature from baseline.[14]

3. Laser Doppler Flowmetry of the Ear

Similar to human studies, this technique can be adapted for use in animals to measure changes in cutaneous blood flow.[14]

  • Animal Model: Anesthetized mice or rats.

  • Protocol:

    • Anesthetize the animal.

    • Position the laser Doppler probe over the ear.

    • Record baseline blood flow.

    • Administer nicotinic acid.

    • Continuously record blood flow for the desired duration.

Data Presentation

Quantitative data from flushing assessment studies should be summarized in a clear and structured format to facilitate comparison.

Table 1: Subjective Flushing Scores in a Placebo-Controlled Trial

Treatment GroupWeek 1: Mean GFSS (0-10)Weeks 2-8: % Patients with Moderate or Greater GFSS
Extended-Release Niacin> Placebo (Severity greatest in week 1)[11]40%[11]
Placebo-8%[11]

Table 2: Objective Flushing Measurements Following Immediate-Release Niacin

MeasurementOnset of ChangePeak Response TimeDuration of Effect
Rubor (Colorimetry) 15-20 min[13]~60+ min[13]Can be prolonged[13]
Plethora (LDF) 15-20 min[13]Varies, can have multiple peaks[13]Returns to baseline by 90-120 min[13]
Calor (Thermometry) 15-20 min[13]Rapid peak[13]Gradual decline over ~60 min[13]

Table 3: Impact of Anti-Flushing Interventions

InterventionMechanismEffect on Flushing
Aspirin (325 mg) COX-1/2 Inhibitor[3]Reduces flushing severity and incidence[2]
Laropiprant DP1 Receptor Antagonist[3]Reduces flushing, but significant residual flushing can occur[3][6]
Slow/Extended-Release Formulations Controls niacin absorption rate[3]Reduces flushing incidence, duration, and severity[3][6]

Conclusion

The protocols and information provided herein offer a comprehensive guide for the assessment of nicotinic acid-induced flushing. A multi-faceted approach, combining both subjective and objective measures, is recommended for a thorough characterization of the flushing response. The use of standardized and validated assessment tools will ensure the generation of high-quality, comparable data, which is essential for advancing the development of better-tolerated niacin therapies.

References

Tredaptive's Impact on Vascular Events: A Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Tredaptive was a combination drug containing extended-release niacin and laropiprant (B1674511). Niacin, a well-established lipid-modifying agent, was included for its potential to reduce low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. Laropiprant was incorporated to mitigate the common side effect of niacin-induced flushing. The therapeutic rationale was that by improving lipid profiles, this compound would reduce the risk of vascular events in high-risk patients. However, large-scale clinical trials, notably HPS2-THRIVE and AIM-HIGH, were conducted to rigorously quantify this effect. These studies ultimately led to the withdrawal of this compound from the market. This document provides a detailed overview of the quantitative findings and experimental protocols from these key clinical trials.

Data Presentation: Quantifying the Effect on Vascular Events

The clinical evidence for this compound's effect on vascular events is primarily derived from two major randomized controlled trials: HPS2-THRIVE (Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events) and AIM-HIGH (Atherothrombosis Intervention in Metabolic Syndrome with Low HDL/High Triglycerides: Impact on Global Health Outcomes).

HPS2-THRIVE Trial: Primary and Secondary Endpoint Data

The HPS2-THRIVE study evaluated the addition of extended-release niacin/laropiprant to statin therapy in patients at high risk for vascular events.

OutcomeThis compound + Statin (n=12,838)Placebo + Statin (n=12,835)Risk Ratio (95% CI)P-value
Primary Endpoint: Major Vascular Events *13.2%13.7%0.96 (0.90 - 1.03)0.29

*Major vascular events were a composite of coronary death, non-fatal myocardial infarction, stroke, or any arterial revascularization.[1]

Selected Adverse EventsThis compound + StatinPlacebo + StatinStatistically Significant Increase
Diabetic ComplicationsIncreasedBaselineYes
New Onset DiabetesIncreasedBaselineYes
InfectionIncreasedBaselineYes
GastrointestinalIncreasedBaselineYes
MusculoskeletalIncreasedBaselineYes
Bleeding (including intracranial)IncreasedBaselineYes
Skin-relatedIncreasedBaselineYes
AIM-HIGH Trial: Primary Endpoint Data

The AIM-HIGH trial investigated the effect of extended-release niacin added to statin therapy in patients with established cardiovascular disease, low HDL cholesterol, and elevated triglycerides.

OutcomeNiacin + Statin (n=1,718)Placebo + Statin (n=1,696)Hazard Ratio (95% CI)P-value
Primary Endpoint: Major Cardiovascular Events *16.4%16.2%1.02 (0.87 - 1.21)0.79

*Primary endpoint was a composite of death from coronary heart disease, nonfatal myocardial infarction, ischemic stroke, hospitalization for an acute coronary syndrome, or symptom-driven coronary or cerebral revascularization.[2][3]

Experimental Protocols

HPS2-THRIVE Trial Methodology

Study Design: A large-scale, randomized, double-blind, placebo-controlled trial.[3][4][5]

Patient Population: 25,673 patients aged 50 to 80 years with a history of myocardial infarction, cerebrovascular disease, peripheral arterial disease, or diabetes mellitus with symptomatic coronary heart disease.[3][6]

Inclusion Criteria:

  • History of myocardial infarction.

  • Cerebrovascular atherosclerotic disease (e.g., ischemic stroke, transient ischemic attack).

  • Peripheral arterial disease.

  • Diabetes mellitus with evidence of symptomatic coronary heart disease.[6]

Exclusion Criteria:

  • Severe renal insufficiency.

  • Active inflammatory muscle disease.

  • Previous significant adverse reaction to statins, ezetimibe (B1671841), niacin, or laropiprant.

  • Active peptic ulcer disease.[6]

Intervention:

  • All participants received background therapy with simvastatin (B1681759) 40 mg daily, with or without ezetimibe 10 mg daily.

  • Patients were then randomized to receive either:

    • Extended-release niacin 2 g and laropiprant 40 mg daily.

    • Matching placebo.[3][4]

Primary Endpoint: The primary outcome was the time to the first major vascular event, defined as a composite of non-fatal myocardial infarction, coronary death, stroke, or any arterial revascularization.[4]

AIM-HIGH Trial Methodology

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2]

Patient Population: 3,414 patients with established atherosclerotic cardiovascular disease, low baseline HDL cholesterol (<40 mg/dL for men, <50 mg/dL for women), and elevated triglyceride levels (150-400 mg/dL).[2]

Inclusion Criteria:

  • Age 45 years or older.

  • Established cardiovascular disease (coronary, cerebrovascular, or peripheral arterial disease).

  • Low HDL cholesterol and elevated triglycerides.[7]

Intervention:

  • All participants received intensive statin therapy (simvastatin plus ezetimibe if needed) to maintain LDL cholesterol levels between 40 and 80 mg/dL.

  • Patients were randomized to receive either:

    • Extended-release niacin at a dose of 1500 to 2000 mg daily.

    • Matching placebo.[2]

Primary Endpoint: The primary endpoint was the time to the first major cardiovascular event, defined as a composite of death from coronary heart disease, nonfatal myocardial infarction, ischemic stroke, hospitalization for an acute coronary syndrome, or symptom-driven coronary or cerebral revascularization.[2][8]

Mandatory Visualizations

Signaling Pathway of Niacin-Induced Flushing and Laropiprant Inhibition

G cluster_0 Niacin Action cluster_1 Flushing Mechanism & Laropiprant Intervention Niacin Niacin GPR109A GPR109A Receptor (on Langerhans cells) Niacin->GPR109A Binds to ArachidonicAcid Arachidonic Acid Release GPR109A->ArachidonicAcid COX1 COX-1 Enzyme ArachidonicAcid->COX1 PGD2 Prostaglandin D2 (PGD2) Synthesis COX1->PGD2 DP1 DP1 Receptor (on vascular smooth muscle) PGD2->DP1 Activates Vasodilation Vasodilation (Flushing) DP1->Vasodilation Laropiprant Laropiprant Laropiprant->DP1 Antagonizes

Caption: Niacin-induced flushing pathway and the inhibitory action of laropiprant.

HPS2-THRIVE Experimental Workflow

G Start Patient Screening (High-risk for vascular events) Inclusion Inclusion/Exclusion Criteria Met Start->Inclusion Statin Standardized Statin Therapy (Simvastatin +/- Ezetimibe) Inclusion->Statin Eligible Randomization Randomization (n=25,673) Statin->Randomization GroupA This compound (Niacin/Laropiprant) + Statin Randomization->GroupA GroupB Placebo + Statin Randomization->GroupB FollowUp Follow-up (Median 3.9 years) GroupA->FollowUp GroupB->FollowUp Endpoint Primary Endpoint Analysis: Major Vascular Events FollowUp->Endpoint

Caption: High-level experimental workflow of the HPS2-THRIVE clinical trial.

Logical Relationship: this compound, Lipid Modification, and Clinical Outcomes

G This compound This compound (Niacin + Laropiprant) Lipid Biochemical Effect: - Increased HDL-C - Decreased LDL-C - Decreased Triglycerides This compound->Lipid Leads to Observed Observed Clinical Outcome: No Significant Reduction in Major Vascular Events + Increased Adverse Events This compound->Observed Clinical trials showed Vascular Hypothesized Clinical Outcome: Reduced Major Vascular Events Lipid->Vascular Hypothesized to lead to Vascular->Observed Contradicted by

Caption: The logical disconnect between this compound's biochemical effects and clinical outcomes.

References

Application Notes and Protocols: Statistical Analysis of the HPS2-THRIVE Study

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) was a large-scale, randomized, double-blind, placebo-controlled clinical trial.[1] It aimed to assess the clinical efficacy and safety of adding extended-release niacin combined with laropiprant (B1674511) to effective statin-based LDL-cholesterol-lowering therapy in patients at high risk for vascular events.[1][2] These notes provide a detailed overview of the statistical methods employed in the trial, the experimental design, and key findings, presented for an audience of researchers and drug development professionals.

Data Presentation: Key Quantitative Outcomes

The quantitative data from the HPS2-THRIVE study are summarized below for clear comparison between the treatment and placebo groups.

Table 1: Baseline Characteristics and Lipid Levels of Randomized Participants

CharacteristicER Niacin/Laropiprant (n=12,838)Placebo (n=12,835)
Demographics
Mean Age (years)65.5 (SD 7.5)65.5 (SD 7.5)
Male (%)74.474.5
European (%)67.567.5
Chinese (%)32.532.5
Medical History (%)
Coronary Disease70.170.2
Cerebrovascular Disease32.832.9
Peripheral Arterial Disease10.110.0
Diabetes Mellitus32.232.1
Baseline Lipids (mean, mmol/L)
Total Cholesterol3.32 (SD 0.57)3.32 (SD 0.57)
LDL Cholesterol1.64 (SD 0.44)1.64 (SD 0.44)
HDL Cholesterol1.14 (SD 0.29)1.14 (SD 0.29)
Triglycerides1.43 (SD 0.84)1.43 (SD 0.84)
Data sourced from HPS2-THRIVE Collaborative Group, 2013.[2]

Table 2: Effects on Lipids and Lipoproteins During Treatment

Lipid ParameterMean Change from Baseline in ER Niacin/Laropiprant Group
LDL Cholesterol-0.34 mmol/L
HDL Cholesterol+0.18 mmol/L
Triglycerides-0.26 mmol/L
Apolipoprotein B-0.10 g/L
Apolipoprotein A1+0.06 g/L
Data represents changes following the addition of run-in treatment with ER Niacin/Laropiprant.[2]

Table 3: Primary and Secondary Efficacy Outcomes

OutcomeER Niacin/Laropiprant (Events)Placebo (Events)Rate Ratio (95% CI)P-value
Primary Endpoint
Major Vascular Events*1716 (13.2%)1753 (13.6%)0.96 (0.90 - 1.03)0.29
Secondary Endpoints
Coronary Events7728160.94 (0.86 - 1.03)
Stroke4003891.02 (0.89 - 1.18)
Revascularization7167330.97 (0.88 - 1.07)
Major vascular events were a composite of non-fatal myocardial infarction, coronary death, stroke, or arterial revascularization.[2][3][4]
Data sourced from the HPS2-THRIVE Collaborative Group, 2014 and the National Lipid Association.[3][5]

Table 4: Key Safety Outcomes

Adverse EventER Niacin/Laropiprant (Events)Placebo (Events)Risk Ratio (95% CI)P-value
Definite Myopathy75174.4 (2.6 - 7.5)<0.0001
Disturbances in Diabetes Control11.1%7.5%-<0.001
New-onset Diabetes5.7%4.3%-<0.001
Serious Gastrointestinal Events4.8%3.8%-<0.001
Serious Musculoskeletal Events3.2%2.5%-<0.001
Serious Skin-related Events1.3%0.6%-<0.001
Serious Infections8.0%6.6%-<0.001
Serious Bleeding Events2.5%1.9%-0.01
Data sourced from the HPS2-THRIVE Collaborative Group and other analyses.[3][5][6]

Experimental and Statistical Protocols

A. Study Design and Participants

The HPS2-THRIVE trial was a large, multinational, randomized, placebo-controlled study involving 25,673 patients with pre-existing occlusive vascular disease.[5][7] Participants were aged 50-80 years.[8] The study was conducted in the United Kingdom, Scandinavia, and China.[1]

B. Pre-randomization Run-in Period

Before randomization, all participants entered a run-in period to standardize their background lipid-lowering therapy and assess tolerance to the study medication.[7][9]

  • LDL-Lowering Standardization: All patients received simvastatin (B1681759) 40 mg daily, with the addition of ezetimibe (B1671841) 10 mg daily if required, to achieve effective LDL-cholesterol reduction.[7][8]

  • Active Run-in: Eligible participants then received active extended-release niacin/laropiprant (1g daily for four weeks, then 2g daily for four weeks) to ensure they could tolerate the medication before randomization.[7]

C. Randomization and Intervention

Participants who were compliant and eligible after the run-in period were randomly allocated in a 1:1 ratio to receive either:

  • Extended-Release Niacin (2g) / Laropiprant (40mg) daily.[7]

  • Matching Placebo daily.[7]

D. Follow-up

Post-randomization follow-up visits were scheduled at 3, 6, and 12 months, and then every 6 months thereafter, for a median of at least 4 years.[7]

E. Statistical Analysis Methods

The statistical analyses were conducted by the Clinical Trial Service Unit at the University of Oxford.[7] The core principles of the analysis were:

  • Intention-to-Treat (ITT) Analysis: All primary and subsidiary comparisons were based on the ITT principle, where participants are analyzed in the group to which they were randomly assigned, regardless of their adherence to the study treatment.[2][7]

  • Primary Endpoint Analysis:

    • The primary endpoint was the time to the first major vascular event (MVE), defined as a composite of non-fatal myocardial infarction, coronary death, any stroke, or any revascularization.[2][10]

    • Time-to-event analyses were performed using log-rank methods to calculate hazard ratios (termed rate ratios in the study publications) and their corresponding 95% confidence intervals and p-values.[7]

  • Secondary and Subsidiary Endpoint Analyses:

    • Secondary endpoints included the individual components of the primary endpoint, as well as cause-specific mortality.[10]

    • Analyses of these endpoints also utilized time-to-event (log-rank) methods.[7]

    • Comparisons of proportions, such as for adverse events, were conducted using standard logistic regression methods .[7][11]

  • Safety Analyses:

    • Early and ongoing safety analyses were a key component of the study.[11]

    • Specific pre-defined safety outcomes included myopathy, liver dysfunction (e.g., elevated ALT levels), and other serious adverse events.[2][11]

    • For myopathy, Cox regression analyses were used to calculate risk ratios.[7]

    • Biochemical safety data were analyzed by comparing values at different time points (e.g., 3, 6, and 12 months) and as study-average differences.[7][11]

  • Subgroup Analyses: Pre-specified subgroup analyses were conducted to assess the consistency of the treatment effect across different patient populations (e.g., by geographic region, baseline lipid levels).[7]

Visualizations: Workflows and Pathways

A. HPS2-THRIVE Study Workflow

The following diagram illustrates the overall workflow of the HPS2-THRIVE clinical trial, from patient screening to final analysis.

HPS2_THRIVE_Workflow Screening Patient Screening (n=42,424) High-risk vascular disease RunIn1 LDL-Lowering Run-in Simvastatin 40mg +/- Ezetimibe 10mg Screening->RunIn1 RunIn2 Active Run-in ER Niacin/Laropiprant (1g -> 2g daily) RunIn1->RunIn2 Exclusion Exclusion due to non-compliance or side effects (n=12,751) RunIn2->Exclusion ~33% excluded Randomization Randomization (n=25,673) RunIn2->Randomization Tolerated run-in GroupA Treatment Arm ER Niacin/Laropiprant 2g Randomization->GroupA GroupB Placebo Arm Matching Placebo Randomization->GroupB FollowUp Follow-up (Median 3.9 years) Visits at 3, 6, 12 months, then 6-monthly GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection Efficacy (MVE) & Safety (AEs) FollowUp->DataCollection Analysis Statistical Analysis Intention-to-Treat DataCollection->Analysis

Caption: HPS2-THRIVE clinical trial workflow.

B. Statistical Analysis Logical Flow

This diagram outlines the logical flow of the statistical analysis plan for the primary and key secondary outcomes of the study.

Statistical_Analysis_Flow ITT Intention-to-Treat (ITT) Population (All 25,673 randomized patients) PrimaryEndpoint Primary Efficacy Endpoint: Time to First Major Vascular Event (MVE) ITT->PrimaryEndpoint SecondaryEndpoints Secondary Efficacy Endpoints: Individual MVE components, Mortality ITT->SecondaryEndpoints SafetyEndpoints Safety Endpoints: Myopathy, Liver Function, AEs ITT->SafetyEndpoints LogRank Time-to-Event Analysis Log-Rank Test PrimaryEndpoint->LogRank SecondaryEndpoints->LogRank CoxReg Time-to-Event Analysis Cox Regression (for Myopathy) SafetyEndpoints->CoxReg Myopathy LogisticReg Proportion Comparison Logistic Regression SafetyEndpoints->LogisticReg Adverse Events Results Calculation of Rate/Risk Ratios, 95% CIs, P-values LogRank->Results CoxReg->Results LogisticReg->Results

Caption: Statistical analysis plan for HPS2-THRIVE.

C. Investigated Biological Pathway

The study was based on the hypothesis that raising HDL cholesterol would reduce cardiovascular risk. Niacin affects several lipid pathways.

Lipid_Pathway Niacin Niacin Adipose Adipose Tissue (Hormone-sensitive lipase) Niacin->Adipose Inhibits Liver Liver (Apo A1, DGAT-2) Niacin->Liver Acts on Adipose->Liver Reduced FFA flux VLDL VLDL Secretion Liver->VLDL Decreased HDL HDL Production & Reduced Catabolism Liver->HDL Increased LDL LDL Levels VLDL->LDL Leads to Decreased TG Triglyceride Levels VLDL->TG Leads to Decreased Hypothesis Hypothesized Outcome: Reduced Major Vascular Events HDL->Hypothesis LDL->Hypothesis TG->Hypothesis

Caption: Hypothesized mechanism of Niacin's effect on lipids.

References

In Vivo Models for Studying Nicotinic Acid-Induced Flushing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo models used to study nicotinic acid-induced flushing, a common side effect that limits its therapeutic use. Detailed protocols for the most common rodent models, along with quantitative data and signaling pathway diagrams, are presented to facilitate experimental design and execution.

Introduction

Nicotinic acid (niacin), a B-vitamin, is a potent agent for managing dyslipidemia. However, its clinical utility is often hampered by a transient but uncomfortable flushing response, characterized by cutaneous vasodilation, redness, and warmth.[1] Understanding the underlying mechanisms of this side effect is crucial for developing novel therapeutic strategies to mitigate it. In vivo animal models, primarily in mice and rats, have been instrumental in elucidating the complex signaling pathways involved in nicotinic acid-induced flushing.[2]

Key Signaling Pathways

Nicotinic acid-induced flushing is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A), also known as HM74A in humans and PUMA-G in mice.[2] This receptor is expressed on various skin immune cells, most notably epidermal Langerhans cells and keratinocytes.[3][4]

The activation of GPR109A initiates a biphasic signaling cascade:

  • Early Phase: The initial flushing response is mediated by GPR109A activation on Langerhans cells.[3] This triggers the release of arachidonic acid through the action of phospholipase A2. Cyclooxygenase-1 (COX-1) then converts arachidonic acid into prostaglandins (B1171923), primarily prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2).[3][5]

  • Late Phase: The later phase of the flushing response is attributed to the activation of GPR109A on keratinocytes, leading to the production of PGE2 via cyclooxygenase-2 (COX-2).[3][5]

These prostaglandins then bind to their respective receptors (DP1 for PGD2, and EP2 and EP4 for PGE2) on dermal capillaries, causing vasodilation and the characteristic flushing symptoms.[6] A secondary pathway involving the release of serotonin (B10506) from platelets has also been suggested to contribute to the flushing response in a rat model.[7] Additionally, the transient receptor potential vanilloid 1 (TRPV1) channel has been implicated in the early phase of the flushing response in mice.[8]

Signaling Pathway Diagram

GPR109A signaling cascade in nicotinic acid-induced flushing.

Animal Models

Mice and rats are the most frequently used animal models for investigating nicotinic acid-induced flushing. Genetically modified mouse models, such as GPR109A knockout mice, have been pivotal in confirming the central role of this receptor in the flushing response.[2]

Data Presentation: Quantitative Effects of Nicotinic Acid in Rodent Models
Animal ModelNiacin Dose & RouteMeasurement MethodKey FindingsReference
Mouse (C57BL/6) 30 mg/kg, IPLaser Doppler FlowmetrySignificant increase in ear blood flow, with a biphasic response.[8]
Mouse (C57BL/6) 50 mg/kg, IPInfrared ThermometerIncrease in ear skin temperature.[9]
Mouse (C57BL/6) 120 mg/kg, SCLaser Doppler Perfusion ImagingSubstantial increase in ear blood flow, greater than 100% over baseline.[10][11]
Rat (Sprague-Dawley) 8.25 - 33 mg/kg, IPInfrared ThermometerDose-dependent increase in ear temperature.[12]
Rat (Sprague-Dawley) 16.5 mg/kg, IPInfrared ThermometerIncreased ear temperature, inhibitable by various antagonists.[13]
Rat (Sprague-Dawley) 24.75 mg/kg, IPEIAIncreased plasma levels of PGD2.[12]
Data Presentation: Effect of Genetic Deletion on Niacin-Induced Flushing in Mice
GenotypeReduction in Flushing Response (%)Reference
DP1 Receptor Deletion40[2]
EP2 Receptor Deletion20[2]
EP4 Receptor Deletion40[2]
GPR109A (PUMA-G) DeletionComplete abrogation[2]

Experimental Protocols

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization (≥ 1 week) baseline Baseline Measurement (Temperature/Blood Flow) acclimatization->baseline drug_prep Drug Preparation (Niacin, Antagonists) pretreatment Pre-treatment (Antagonist/Vehicle) drug_prep->pretreatment baseline->pretreatment niacin_admin Niacin Administration pretreatment->niacin_admin post_measurement Post-injection Monitoring (e.g., 60-90 min) niacin_admin->post_measurement data_calc Calculate Change from Baseline post_measurement->data_calc stats Statistical Analysis data_calc->stats

General experimental workflow for in vivo flushing studies.
Protocol 1: Assessment of Niacin-Induced Flushing in Mice

1. Animal Model:

  • Wild-type C57BL/6 mice are commonly used. Genetically modified strains (e.g., GPR109A knockout, DP1 receptor knockout) can be used for mechanistic studies.[2]

2. Acclimatization:

  • House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.[2]

3. Drug Preparation and Administration:

  • Niacin: Dissolve nicotinic acid in 0.9% saline. Administer via intraperitoneal (IP) injection at a dose of 30-50 mg/kg.[8][9] For subcutaneous (SC) administration, a higher dose of 120 mg/kg has been used.[10]

  • Mitigating Agents (Optional):

    • Aspirin: Administer 30 minutes before niacin.[2]

    • Laropiprant (DP1 antagonist): Administer at a suitable time point before the niacin challenge.[2]

4. Flushing Assessment (Choose one method):

  • a) Infrared Thermography:

    • Lightly anesthetize the mouse or use a restraint device that allows access to the ear.

    • Establish a baseline ear temperature measurement for 5-10 minutes using an infrared thermometer.[9]

    • Administer niacin.

    • Record the ear temperature continuously or at regular intervals (e.g., every 5-10 minutes) for at least 60-90 minutes post-injection.[9]

  • b) Laser Doppler Flowmetry:

    • Anesthetize the mouse (e.g., pentobarbital, 60 mg/kg IP).[8]

    • Place the laser Doppler probe on the ear to establish a stable baseline blood flow reading.

    • Administer niacin.

    • Continuously record the cutaneous blood flow for at least 60 minutes.[8]

  • c) Visual Scoring:

    • Visually score the redness of the ears at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after niacin injection using a predefined scoring system.[2]

5. Data Analysis:

  • Calculate the change in temperature or blood flow from the baseline at each time point.

  • Compare the flushing scores or changes in temperature/blood flow between control (niacin only) and treatment (niacin + mitigating agent) groups using appropriate statistical tests.[2]

Protocol 2: Assessment of Niacin-Induced Flushing in Rats

1. Animal Model:

  • Male Sprague-Dawley rats are a commonly used strain.[12]

2. Acclimatization:

  • House rats under standard conditions as described for mice.

3. Drug Preparation and Administration:

  • Niacin: Dissolve nicotinic acid in 0.9% NaCl. Administer via intraperitoneal (IP) injection at a dose range of 8.25 to 33 mg/kg. A dose of 16.5 mg/kg is often used.[2][12]

  • Antagonists (Optional): Administer antagonists (e.g., cyproheptadine) 10 minutes prior to niacin injection.[13]

4. Flushing Assessment (Infrared Thermography):

  • Rats can be conscious and placed in a restraint device that allows access to the ears.

  • Measure the temperature of both ears using an infrared thermometer. Take multiple readings and average them for each time point.

  • Establish a baseline temperature before any injections.

  • Administer the antagonist (if applicable), followed by niacin.

  • Record ear temperature at regular intervals (e.g., every 10 minutes for 60 minutes) after niacin injection.[2]

5. Data Analysis:

  • Calculate the net increase in ear temperature from the baseline for each group.

  • Compare the temperature changes between the control and treatment groups using appropriate statistical analyses.[2]

Conclusion

The in vivo models described provide robust and reproducible systems for studying the mechanisms of nicotinic acid-induced flushing and for screening potential inhibitory compounds. The choice of model and assessment method will depend on the specific research question and available resources. By utilizing these detailed protocols, researchers can effectively contribute to the development of better-tolerated niacin-based therapies.

References

Tredaptive (Niacin/Laropiprant): Clinical Trial Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tredaptive was a combination therapy product containing extended-release nicotinic acid (niacin) and laropiprant (B1674511). It was developed to manage dyslipidemia by concurrently raising high-density lipoprotein (HDL) cholesterol while lowering low-density lipoprotein (LDL) cholesterol and triglycerides. Niacin has long been recognized for its beneficial effects on the lipid profile; however, its clinical utility is often hampered by a common side effect: cutaneous flushing. This flushing is primarily mediated by the release of prostaglandin (B15479496) D2 (PGD2). Laropiprant was incorporated as a selective antagonist of the PGD2 receptor subtype 1 (DP1) to mitigate this niacin-induced flushing. Despite its approval in numerous countries, this compound was withdrawn from the market following the results of the pivotal HPS2-THRIVE clinical trial, which failed to demonstrate a significant cardiovascular benefit when added to statin therapy and revealed an increased risk of serious non-fatal adverse events.

These application notes provide a detailed overview of the clinical trial protocols for this compound, with a focus on the landmark Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE). The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals in the field of drug development and cardiovascular medicine.

Mechanism of Action

This compound's therapeutic approach was based on the complementary actions of its two active ingredients:

  • Niacin (Nicotinic Acid): The lipid-modifying effects of niacin are not entirely understood. One of the primary mechanisms involves the inhibition of lipase (B570770) in adipose tissue, which reduces the release of free fatty acids into the bloodstream.[1] This decrease in circulating free fatty acids leads to reduced triglyceride synthesis in the liver and a subsequent decrease in the production of very-low-density lipoprotein (VLDL) and LDL cholesterol.[1] Niacin also contributes to an increase in HDL cholesterol levels, although the precise pathway for this effect is still under investigation.[1]

  • Laropiprant: The primary role of laropiprant was to counteract the flushing side effect of niacin. Niacin-induced flushing is caused by the synthesis and release of PGD2, which binds to DP1 receptors on vascular smooth muscle cells, leading to vasodilation.[2] Laropiprant is a selective antagonist of the DP1 receptor, thereby blocking the downstream signaling cascade that results in cutaneous flushing.[2][3]

Signaling Pathways

The signaling pathways for niacin's lipid-modifying effects and laropiprant's anti-flushing action are distinct.

Niacin Signaling Pathway

G cluster_adipocyte Adipocyte cluster_bloodstream Bloodstream cluster_liver Liver Niacin Niacin GPR109A GPR109A Receptor AC Adenylate Cyclase cAMP cAMP PKA Protein Kinase A HSL Hormone-Sensitive Lipase Lipolysis Lipolysis Inhibition FFA Reduced Free Fatty Acids Lipolysis->FFA TG_Synth Triglyceride Synthesis VLDL_LDL VLDL & LDL Production

Laropiprant Signaling Pathway in Cutaneous Vasodilation

G cluster_synthesis Prostaglandin Synthesis cluster_vascular Vascular Smooth Muscle Cell Niacin_Effect Niacin Administration PGD2_Release Prostaglandin D2 (PGD2) Release Niacin_Effect->PGD2_Release PGD2 PGD2 DP1 DP1 Receptor Laropiprant Laropiprant AC_Vascular Adenylate Cyclase cAMP_Vascular cAMP Increase Vasodilation Vasodilation (Flushing)

Key Clinical Trial: HPS2-THRIVE

The most definitive clinical trial for this compound was the HPS2-THRIVE study. This large, randomized, placebo-controlled trial was designed to assess whether adding extended-release niacin/laropiprant to effective statin-based therapy would reduce the risk of major vascular events in a high-risk population.

Experimental Workflow for HPS2-THRIVE

G cluster_screening Screening & Run-in Phase cluster_randomization Randomization cluster_treatment Treatment Arms (Median 3.9 years) cluster_outcome Outcome Assessment Patient_Pool 25,673 High-Risk Patients (Aged 50-80 with vascular disease) Statin_Therapy Standardized Statin Therapy (Simvastatin 40mg +/- Ezetimibe (B1671841) 10mg) Patient_Pool->Statin_Therapy Randomize Randomization Statin_Therapy->Randomize Tredaptive_Arm This compound (ER Niacin 2g / Laropiprant 40mg) + Statin Therapy Randomize->Tredaptive_Arm Placebo_Arm Placebo + Statin Therapy Randomize->Placebo_Arm Primary_Endpoint Primary Endpoint Analysis: Time to first Major Vascular Event Tredaptive_Arm->Primary_Endpoint Safety_Endpoint Safety Analysis: Incidence of Serious Adverse Events Tredaptive_Arm->Safety_Endpoint Placebo_Arm->Primary_Endpoint Placebo_Arm->Safety_Endpoint

Experimental Protocol: HPS2-THRIVE

1. Study Objective:

  • Primary Aim: To assess the effect of raising HDL cholesterol with extended-release niacin/laropiprant 2g versus a matching placebo on the time to the first major vascular event in a large population of high-risk patients.[4]

  • Secondary Aim: To evaluate the safety and tolerability of the combination therapy.

2. Patient Population:

  • Inclusion Criteria: 25,673 patients aged 50-80 years with pre-existing atherosclerotic vascular disease.[4][5][6][7][8] A significant portion of the participants also had diabetes.[4]

  • Exclusion Criteria: Patients for whom statin or niacin therapy was contraindicated or for whom more potent lipid-lowering treatments were deemed necessary.[9]

3. Study Design:

  • A large-scale, multicenter, randomized, double-blind, placebo-controlled trial.[6]

  • The study was conducted in 240 clinics across six countries.[6]

  • Patients were followed for a median duration of 3.9 years.[5][7][8][10]

4. Treatment Protocol:

  • Run-in Phase: All participants received standardized LDL-lowering therapy with simvastatin (B1681759) 40 mg daily, with the addition of ezetimibe 10 mg daily if required.[4][6][11]

  • Randomization: Patients were randomly assigned to one of two treatment groups:

    • Treatment Group: Extended-release niacin 2g and laropiprant 40mg daily, in addition to their background statin therapy.

    • Control Group: Matching placebo daily, in addition to their background statin therapy.[6]

5. Endpoints:

  • Primary Efficacy Endpoint: The time to the first occurrence of a "major vascular event," defined as a composite of non-fatal myocardial infarction, coronary death, non-fatal or fatal stroke, or any arterial revascularization.[4][10]

  • Primary Safety Endpoints: Assessment of serious adverse events, with a pre-specified focus on muscle and liver-related outcomes.[9]

6. Statistical Analysis:

  • The primary analysis was a time-to-event analysis comparing the two treatment arms.

  • The study was designed to have sufficient statistical power to detect a clinically meaningful reduction in major vascular events.

Summary of Clinical Trial Data

Efficacy Outcomes: HPS2-THRIVE
EndpointThis compound + Statin GroupPlacebo + Statin GroupRisk Ratio (95% CI)p-value
Primary Composite Endpoint
(Major Vascular Events)13.2% (n=1,696)13.7% (n=1,758)0.96 (0.90-1.03)0.29

Data sourced from HPS2-THRIVE study results as presented at the American College of Cardiology Scientific Sessions.[10]

The results demonstrated that the addition of this compound to statin therapy did not lead to a statistically significant reduction in the risk of major vascular events compared to statin therapy alone.[10]

Safety Outcomes: HPS2-THRIVE

The HPS2-THRIVE trial revealed a statistically significant increase in the incidence of several types of non-fatal serious adverse events in the this compound group compared to the placebo group.[10]

Adverse Event CategoryThis compound + Statin GroupPlacebo + Statin GroupSignificance
Serious Non-fatal Adverse Events Increased IncidenceStatistically Significant
Disturbances in Diabetes ControlIncreased RiskStatistically Significant
New Onset DiabetesIncreased RiskStatistically Significant
Gastrointestinal EventsIncreased RiskStatistically Significant
Musculoskeletal Events (including myopathy)Increased RiskStatistically Significant
Skin-related EventsIncreased RiskStatistically Significant
InfectionsIncreased RiskStatistically Significant
Bleeding (including gastrointestinal and intracranial)Increased RiskStatistically Significant

Data compiled from HPS2-THRIVE study findings.[6][10]

Conclusion for Drug Development Professionals

The clinical development and subsequent withdrawal of this compound offer several critical lessons for the pharmaceutical industry. While the drug was successfully designed to address a well-known side effect of a lipid-modifying agent, the ultimate failure to demonstrate a clinical benefit in a large-scale outcomes trial underscores the importance of robust efficacy data. The HPS2-THRIVE study highlights that improvements in surrogate markers, such as HDL cholesterol levels, do not always translate into a reduction in cardiovascular events. Furthermore, the emergence of unexpected serious adverse events in a large patient population emphasizes the necessity of comprehensive and long-term safety assessments. The this compound case serves as a significant case study in the challenges of developing therapies for cardiovascular risk reduction, particularly in patient populations already receiving effective standard-of-care treatments like statins.

References

Application Notes and Protocols: Measuring the Impact of Tredaptive (Nicotinic Acid/Laropiprant) on Apolipoprotein Levels

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Tredaptive (a fixed-dose combination of extended-release nicotinic acid and laropiprant) was withdrawn from the market worldwide after the HPS2-THRIVE clinical trial.[1][2][3] The study found that this compound did not provide significant additional benefits in reducing major vascular events when added to statin therapy and was associated with an increased risk of non-fatal serious adverse events.[2][3][4][5] These notes are for informational and research purposes only. The active ingredient responsible for altering apolipoprotein levels in this compound is nicotinic acid (niacin).[6] Laropiprant (B1674511) was included to reduce niacin-induced flushing and has no cholesterol-lowering effects.[1][6]

Introduction: Mechanism of Action

Nicotinic acid, a broad-spectrum lipid-modifying agent, favorably alters the levels of several key apolipoproteins involved in cardiovascular health.[7] Its primary effects are to increase apolipoprotein A-I (ApoA-I), the main protein component of high-density lipoprotein (HDL), and to decrease apolipoprotein B (ApoB), the primary structural protein of atherogenic lipoproteins such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[8][9]

The mechanisms behind these effects are primarily hepatic:

  • Increase in ApoA-I: Nicotinic acid is understood to selectively decrease the hepatic removal and catabolism of ApoA-I.[10][11][12] It does not appear to increase the synthesis of ApoA-I.[10][11] By allowing ApoA-I to persist longer, it increases the circulating pool of HDL particles.[12]

  • Decrease in ApoB: Nicotinic acid reduces the hepatic synthesis and secretion of VLDL particles, which are the precursors to LDL.[13][14][15] This is achieved, in part, by inhibiting the enzyme diacylglycerol acyltransferase-2 (DGAT2), which is crucial for triglyceride synthesis in the liver.[8][12] With less triglyceride available, the assembly and secretion of ApoB-containing VLDL particles are reduced.[12][13]

DGAT2 DGAT2 Enzyme TG_Synth Triglyceride Synthesis DGAT2->TG_Synth Catalyzes VLDL_Assembly VLDL Assembly & Secretion (ApoB) TG_Synth->VLDL_Assembly Required for VLDL VLDL (ApoB) VLDL_Assembly->VLDL Secretes ApoAI_Uptake Hepatic Uptake of ApoA-I HDL HDL (ApoA-I) ApoAI_Uptake->HDL Removes LDL LDL (ApoB) VLDL->LDL Niacin Nicotinic Acid (from this compound) Niacin->DGAT2 Inhibits Niacin->ApoAI_Uptake Inhibits

Caption: Mechanism of Nicotinic Acid on Apolipoproteins.

Quantitative Impact on Lipoprotein Levels

Clinical studies evaluating the combination of niacin and laropiprant have quantified its effects on lipoprotein cholesterol levels, which are directly related to apolipoprotein concentrations. The addition of laropiprant does not alter the lipid-modifying effects of niacin.[6]

ParameterDirection of ChangeMagnitude of ChangeSource
LDL-Cholesterol Decrease~18.4%Niacin/Laropiprant Combination Study[6]
HDL-Cholesterol Increase~20%Niacin/Laropiprant Combination Study[6]
Triglycerides Decrease~25.8%Niacin/Laropiprant Combination Study[6]
LDL-Cholesterol Decrease~14%Niacin Meta-Analysis[14][16]
HDL-Cholesterol Increase~16%Niacin Meta-Analysis[14][16]
Triglycerides Decrease~20%Niacin Meta-Analysis[14][16]

Experimental Protocols

Protocol: In Vitro Analysis of Nicotinic Acid's Effect on Hepatic ApoA-I Catabolism

This protocol provides a generalized method to assess the impact of nicotinic acid on the uptake of ApoA-I by hepatocytes in culture, based on methodologies described in the literature.[10][11] The human hepatoblastoma cell line HepG2 is a suitable model.[10]

Objective: To determine if nicotinic acid reduces the rate of ApoA-I uptake by HepG2 cells.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Nicotinic acid solution (sterile, pH-adjusted)

  • Purified human HDL, radiolabeled on the ApoA-I protein moiety (e.g., with ¹²⁵I-tyramine cellobiose)

  • Unlabeled human HDL (for competition experiments)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Gamma counter or appropriate scintillation counter

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Culture: Culture HepG2 cells in standard conditions (37°C, 5% CO₂) until they reach 80-90% confluency in multi-well plates.

  • Pre-incubation: Wash cells with serum-free medium. Pre-incubate the cells with varying concentrations of nicotinic acid (e.g., 0, 0.5, 1.0, 2.0, 3.0 mmol/L) in serum-free medium for 18-24 hours.

  • HDL Incubation: Remove the pre-incubation medium. Add fresh medium containing a fixed concentration of ¹²⁵I-labeled HDL to each well. For specificity controls, add a 50-fold excess of unlabeled HDL to a subset of wells. Incubate for 4-6 hours at 37°C.

  • Washing: After incubation, place plates on ice. Aspirate the medium and wash the cells extensively with ice-cold PBS to remove unbound HDL.

  • Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 30 minutes to lyse the cells.

  • Quantification:

    • Collect the cell lysate from each well.

    • Measure the radioactivity in an aliquot of the lysate using a gamma counter. This represents the amount of cell-associated ApoA-I.

    • Use another aliquot of the lysate to determine the total protein concentration using a BCA assay.

  • Data Analysis: Normalize the radioactivity counts to the total protein content for each sample. Compare the normalized counts from nicotinic acid-treated cells to the untreated control cells. A significant reduction in counts indicates decreased uptake of ApoA-I.

start Start: HepG2 cells at 80-90% confluency preincubation 1. Pre-incubation: Treat with Nicotinic Acid (0-3.0 mmol/L) for 18-24h start->preincubation hdl_incubation 2. HDL Incubation: Add ¹²⁵I-labeled HDL. Incubate for 4-6h at 37°C preincubation->hdl_incubation wash 3. Washing: Wash cells 3x with ice-cold PBS hdl_incubation->wash lysis 4. Cell Lysis: Add lysis buffer to extract intracellular contents wash->lysis quantify 5. Quantification: Measure radioactivity (gamma counter) and total protein (BCA assay) lysis->quantify analyze 6. Data Analysis: Normalize counts to protein. Compare treated vs. control. quantify->analyze end End: Determine effect on ApoA-I uptake analyze->end

Caption: Workflow for In Vitro Analysis of ApoA-I Uptake.
Protocol: Clinical Measurement of Apolipoprotein Levels

This protocol outlines the steps for measuring apolipoprotein levels in human subjects participating in a clinical study, based on the design of trials like NCT01054508.[17][18]

Objective: To quantify the change in plasma concentrations of ApoA-I and ApoB in response to treatment.

Procedure:

  • Patient Recruitment & Baseline:

    • Obtain informed consent.

    • Collect a baseline fasting blood sample. Patients should fast for at least 12 hours prior to blood collection.

  • Randomization and Treatment:

    • Randomize subjects into treatment arms (e.g., this compound or placebo).

    • Administer the investigational product for a pre-defined period (e.g., 12 weeks). The typical starting dose was one tablet (1g nicotinic acid/20mg laropiprant) daily, increasing to two tablets after four weeks.[20][21]

  • Blood Sample Collection:

    • Collect fasting blood samples at specified intervals during the study (e.g., week 4, week 8, week 12) and at the end of a post-treatment washout period.

    • Draw blood into tubes containing EDTA as an anticoagulant.

    • Process the blood within 2 hours of collection. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

    • Aliquot the plasma into cryovials and store at -80°C until analysis.

  • Apolipoprotein Analysis:

    • Thaw plasma samples on ice.

    • Measure the concentrations of ApoA-I and ApoB using a validated immunoturbidimetric or enzyme-linked immunosorbent assay (ELISA). These assays use specific antibodies to quantify the target apolipoprotein.

    • Assays should be performed on an automated clinical chemistry analyzer for high throughput and reproducibility.

    • Include quality control samples with known concentrations in each run to ensure accuracy and precision.

  • Data Analysis:

    • Calculate the mean percentage change from baseline for ApoA-I and ApoB levels for each treatment group at each time point.

    • Use appropriate statistical tests (e.g., ANCOVA) to compare the changes between the this compound group and the placebo group.

cluster_treatment 12-Week Treatment Period start Patient Screening & Informed Consent baseline Baseline Visit: Collect Fasting Blood Sample (Week 0) start->baseline randomize Randomization baseline->randomize This compound This compound Arm randomize->this compound Placebo Placebo Arm randomize->Placebo interim_visit Interim Visits: Collect Fasting Blood (e.g., Weeks 4, 8, 12) This compound->interim_visit Placebo->interim_visit washout Washout Period (e.g., 4 Weeks) interim_visit->washout final_visit Final Visit: Collect Final Fasting Blood Sample washout->final_visit analysis Lab Analysis: Measure ApoA-I & ApoB (Immunoturbidimetry/ELISA) final_visit->analysis stats Statistical Analysis: Calculate % Change from Baseline Compare Treatment Arms analysis->stats end End: Determine Treatment Effect stats->end

References

Application Notes and Protocols: Efficacy of Laropiprant in Reducing Niacin-Induced Flushing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical efficacy of Laropiprant (B1674511) in mitigating niacin-induced flushing, a common side effect that limits the therapeutic use of niacin for managing dyslipidemia. This document summarizes key quantitative data from pivotal clinical studies, details the experimental protocols employed, and visualizes the underlying biological and experimental frameworks.

Introduction

Niacin (nicotinic acid) is a potent agent for favorably modulating blood lipid profiles, including lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1][2] However, its clinical utility is often hampered by a high incidence of flushing, a cutaneous vasodilation reaction characterized by redness, warmth, and itching.[1][2] This adverse effect, which can be distressing to patients, leads to poor compliance and discontinuation of therapy.[1][3] Niacin-induced flushing is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) in dermal Langerhans cells, leading to the synthesis and release of prostaglandin (B15479496) D2 (PGD2).[4] PGD2 then binds to its receptor, DP1, on capillary endothelial cells, causing vasodilation and the characteristic flushing symptoms.[4][5][6]

Laropiprant is a selective antagonist of the PGD2 receptor subtype 1 (DP1).[2][5][6][7] By blocking the binding of PGD2 to its receptor, Laropiprant effectively mitigates the downstream vasodilatory effects without interfering with the lipid-modifying properties of niacin.[1][8] Clinical studies have demonstrated that the co-administration of Laropiprant with extended-release niacin (ERN) significantly reduces the incidence and severity of flushing, thereby improving the tolerability of niacin treatment.[1][3][6][7]

Quantitative Data Summary

The following tables summarize the key findings from clinical trials evaluating the efficacy of Laropiprant in reducing niacin-induced flushing.

Table 1: Efficacy of Laropiprant in Reducing Moderate to Extreme Flushing (Phase III Study in Asian Patients)

Treatment Group (1 week)Percentage of Patients with Moderate or Greater Flushing (GFSS ≥ 4)Percentage of Patients with Severe or Extreme Flushing (GFSS ≥ 7)Discontinuation Rate Due to Flushing
ERN/Laropiprant (1 g/20 mg)23.8%10.0%0.8%
Niacin ER (ERN) (1 g)50.0%24.0%3.7%
Placebo12.1%N/AN/A
p-value (ERN/LRPT vs. ERN) < 0.001 = 0.003 Significant

Data from a study in Asian patients with dyslipidemia (n=332) over a 1-week treatment period.[9][10]

Table 2: Long-Term Efficacy of Laropiprant in Reducing Flushing (32-Week Study)

Treatment Group (Weeks 21-32)Percentage of Patients with Moderate or Greater Flushing (GFSS ≥ 4)
ERN/Laropiprant (2 g/40 mg)19.6%
ERN alone (2 g)48.9%
Placebo9.2%
p-value (ERN/LRPT vs. ERN) < 0.001

Data from a study where patients were treated with ERN/Laropiprant for 20 weeks, after which one group had Laropiprant withdrawn.[11]

Table 3: Impact of Laropiprant on Discontinuation Rates (24-Week Study)

Treatment GroupDiscontinuation Rate Due to Flushing
ERN/Laropiprant10%
ERN alone22%

Data from a 24-week clinical trial.[8]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of niacin-induced flushing and the mechanism of action of Laropiprant.

G cluster_langerhans Langerhans Cell cluster_capillary Capillary Endothelial Cell Niacin Niacin GPR109A GPR109A Receptor Niacin->GPR109A PLC Phospholipase A2 GPR109A->PLC AA Arachidonic Acid PLC->AA COX1 COX-1 AA->COX1 PGD2 Prostaglandin D2 (PGD2) COX1->PGD2 DP1 DP1 Receptor PGD2->DP1 Binds to Vasodilation Vasodilation (Flushing) DP1->Vasodilation Laropiprant Laropiprant Laropiprant->DP1 Blocks

Niacin-induced flushing pathway and Laropiprant's mechanism.

Experimental Protocols

This section details a generalized protocol for a clinical trial designed to assess the efficacy of Laropiprant in reducing niacin-induced flushing, based on methodologies reported in the literature.[3][9][11]

Objective: To evaluate the efficacy and safety of co-administering Laropiprant with extended-release niacin (ERN) in reducing flushing symptoms in patients with dyslipidemia.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population:

  • Adult male and female patients (e.g., 18-85 years old) with a diagnosis of primary hypercholesterolemia or mixed dyslipidemia.

  • Exclusion criteria would typically include a history of significant liver or kidney disease, myopathy, and known hypersensitivity to niacin or Laropiprant.

Treatment Arms:

  • ERN/Laropiprant Group: Co-administration of extended-release niacin and Laropiprant.

  • ERN Alone Group: Administration of extended-release niacin and a placebo for Laropiprant.

  • Placebo Group: Administration of placebos for both ERN and Laropiprant.

Dosing Regimen (Example):

  • Initiation Phase (e.g., Week 1): ERN 1 g/day co-administered with Laropiprant 20 mg/day (or their respective placebos).

  • Dose Escalation (e.g., Week 4): Increase ERN dose to 2 g/day and Laropiprant to 40 mg/day (or their respective placebos).

  • Maintenance Phase: Continue the escalated dose for the remainder of the study (e.g., up to 24 or 32 weeks).

Assessment of Flushing:

  • Primary Endpoint: Patient-reported assessment of flushing severity using the Global Flushing Severity Score (GFSS) . The GFSS is a 10-point scale where patients rate the severity of their worst flushing episode each day.[9]

    • 0-3: None/Mild

    • 4-6: Moderate

    • 7-9: Severe

    • 10: Extreme

  • Secondary Endpoints:

    • Frequency of flushing episodes (number of days with flushing per week).

    • Duration of flushing episodes.

    • Use of rescue medication (e.g., aspirin (B1665792) or other NSAIDs).

    • Discontinuation rates due to flushing.

  • Data Collection: Patients would record their flushing symptoms daily in a diary.

Safety and Tolerability Assessments:

  • Monitoring of adverse events throughout the study.

  • Regular measurement of vital signs.

  • Laboratory tests including liver function tests (ALT, AST) and creatine (B1669601) kinase (CK) at baseline and specified intervals during the study.

Statistical Analysis:

  • The primary efficacy analysis would typically compare the proportion of patients experiencing moderate or greater flushing (GFSS ≥ 4) between the treatment groups using a chi-square test or logistic regression.

  • The number of days with flushing would be compared using appropriate statistical tests for count data (e.g., negative binomial regression).

  • Time to discontinuation due to flushing would be analyzed using survival analysis methods (e.g., Kaplan-Meier curves and log-rank test).

  • A p-value of < 0.05 would be considered statistically significant.

Experimental Workflow

The following diagram outlines the typical workflow of a clinical trial investigating the efficacy of Laropiprant.

G start Patient Screening and Enrollment washout Washout Period (if applicable) start->washout placebo_runin Placebo Run-in washout->placebo_runin randomization Randomization placebo_runin->randomization group1 ERN/Laropiprant Treatment randomization->group1 group2 ERN Alone Treatment randomization->group2 group3 Placebo Treatment randomization->group3 assessment Flushing Assessment (GFSS, Diaries) group1->assessment group2->assessment group3->assessment safety Safety Monitoring assessment->safety safety->assessment Ongoing analysis Data Analysis safety->analysis end Study Conclusion analysis->end

Generalized clinical trial workflow.

Conclusion

The co-administration of Laropiprant with extended-release niacin represents a significant advancement in improving the tolerability of niacin therapy. The robust clinical data demonstrate a substantial reduction in the incidence and severity of niacin-induced flushing, a key barrier to patient compliance. The detailed protocols and workflows provided in these application notes serve as a valuable resource for researchers and drug development professionals working in the field of lipid management and cardiovascular disease. By understanding the mechanism of action and the methodologies for evaluating efficacy, the scientific community can continue to build upon this knowledge to optimize treatment strategies for patients with dyslipidemia.

References

Methods for Assessing Adverse Events in Tredaptive (Nicotinic Acid/Laropiprant) Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed overview of the methodologies employed to assess adverse events in the clinical trials of Tredaptive (extended-release nicotinic acid/laropiprant). The primary focus is on the pivotal Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE), a large-scale, randomized, placebo-controlled trial that provided extensive safety data on this combination therapy.[1][2][3][4] The findings from HPS2-THRIVE were instrumental in the subsequent withdrawal of this compound from the market due to an unfavorable risk-benefit profile.[4]

Data Presentation: Summary of Serious Adverse Events

The following tables summarize the quantitative data on serious adverse events reported in the HPS2-THRIVE trial, comparing this compound (ERN/LRPT) to placebo.

Table 1: Overview of Serious Adverse Events in the HPS2-THRIVE Trial [3][5][6]

Adverse Event CategoryThis compound (ERN/LRPT) (N=12,838)Placebo (N=12,835)Hazard Ratio (95% CI)P-value
Any Serious Adverse Event ---<0.001
Gastrointestinal 4.8%3.8%1.26 (1.12 - 1.42)<0.001
Musculoskeletal 3.7%3.0%1.23 (1.09 - 1.39)<0.001
Infections 8.0%6.6%1.22 (1.11 - 1.34)<0.001
Bleeding 2.5%1.9%1.38 (1.17 - 1.63)<0.001
Skin-related 0.7%0.4%1.75 (1.29 - 2.37)0.003

Table 2: Diabetes-Related Serious Adverse Events in the HPS2-THRIVE Trial [1][3]

Adverse Event CategoryThis compound (ERN/LRPT)PlaceboHazard Ratio (95% CI)P-value
New-Onset Diabetes 5.7%4.3%1.32 (1.16 - 1.51)<0.001
Disturbances in Diabetes Control 11.1%7.5%1.56 (1.35 - 1.80)<0.001

Table 3: Myopathy and Liver-Related Adverse Events in the HPS2-THRIVE Trial [4][7]

Adverse Event CategoryThis compound (ERN/LRPT) (events/year)Placebo (events/year)Risk Ratio (95% CI)P-value
Definite Myopathy 0.16%0.04%4.4 (2.6 - 7.5)<0.0001
Consecutive Alanine Transaminase >3x ULN 0.10%0.06%--

Experimental Protocols

The assessment of adverse events in the this compound clinical trials, particularly HPS2-THRIVE, was a systematic process involving standardized data collection, specific monitoring procedures, and adjudication of key events.

General Protocol for Adverse Event Identification and Reporting

This protocol outlines the standard procedure for identifying, documenting, and reporting adverse events during the clinical trial.

Objective: To systematically collect and report all adverse events (AEs) and serious adverse events (SAEs) to ensure patient safety and to accurately assess the safety profile of the investigational product.

Procedure:

  • AE and SAE Definition:

    • An Adverse Event (AE) was defined as any untoward medical occurrence in a patient administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment.

    • A Serious Adverse Event (SAE) was defined as any AE that resulted in death, was life-threatening, required inpatient hospitalization or prolongation of existing hospitalization, resulted in persistent or significant disability/incapacity, or was a congenital anomaly/birth defect.[2]

  • Data Collection:

    • At each follow-up visit, study clinic staff systematically inquired about all serious adverse events.[2]

    • Information on any non-serious adverse events that were considered by the participant to be related to the study treatment or that resulted in stopping the study treatment was also collected.[2]

    • Specific questioning regarding muscle pain or weakness and symptoms suggestive of hepatitis (nausea, vomiting, or jaundice) was mandatory at each follow-up.[2]

  • Reporting:

    • All SAEs were recorded by clinic staff.

    • For each SAE, the investigator provided an assessment of the likelihood of a causal relationship with the study treatment.

  • Adjudication:

    • An independent, blinded clinical endpoint committee adjudicated all reports of major vascular events and other key safety outcomes to ensure consistent and unbiased classification.[8]

Protocol for Assessing Myopathy and Rhabdomyolysis

This protocol details the specific procedures for monitoring and diagnosing muscle-related adverse events.

Objective: To proactively monitor for and accurately diagnose cases of myopathy and rhabdomyolysis.

Procedure:

  • Symptom Monitoring:

    • At each follow-up visit, participants were explicitly asked about any unexplained muscle pain or weakness.[2]

  • Biochemical Monitoring:

    • A baseline creatine (B1669601) kinase (CK) level was established for all participants.

    • CK levels were measured at each follow-up visit if muscle symptoms were reported.[2]

    • An immediate CK measurement was also performed if a participant reported significant muscle symptoms between scheduled visits.

  • Diagnostic Criteria:

    • Definite Myopathy: Defined as unexplained muscle pain or weakness with a CK concentration more than 10 times the upper limit of normal (ULN).[4]

    • Rhabdomyolysis: A more severe form of myopathy involving muscle breakdown, diagnosed based on very high CK levels and often accompanied by myoglobinuria or acute kidney injury.

  • Action Protocol:

    • Persistent CK elevation >10 times ULN without muscle symptoms, or >5 times ULN with muscle symptoms, led to the discontinuation of both the investigational product and the background statin therapy.[2]

Protocol for Assessing Hepatotoxicity

This protocol outlines the monitoring for potential liver-related adverse events.

Objective: To monitor for and diagnose drug-induced liver injury.

Procedure:

  • Symptom Monitoring:

    • At each follow-up visit, participants were questioned about symptoms suggestive of hepatitis, such as nausea, vomiting, and jaundice.[2]

  • Biochemical Monitoring:

    • Alanine transaminase (ALT) levels were measured at baseline and at each follow-up visit using dry chemistry analyzers.[2]

    • If ALT was found to be >1.5 times the ULN, a confirmatory blood sample was sent to the central laboratory.

  • Diagnostic Criteria for Action:

    • Consecutive ALT elevations >3 times the ULN, any ALT >10 times the ULN, or ALT >3 times the ULN with bilirubin (B190676) ≥2 times the ULN, in the absence of a clear alternative cause, were considered significant.[2]

  • Action Protocol:

    • Meeting the above biochemical criteria for significant liver injury resulted in the permanent discontinuation of the randomized treatment.[2]

Protocol for Assessing Glycemic Control

This protocol details the methods for identifying and classifying diabetes-related adverse events.

Objective: To assess the impact of this compound on glycemic control and the incidence of new-onset diabetes.

Procedure:

  • Baseline Assessment:

    • All participants had their baseline diabetes status recorded.

    • A baseline glycated hemoglobin (HbA1c) was measured for all participants.[9]

  • Monitoring:

    • HbA1c was measured periodically throughout the trial.[9]

    • Participants were monitored for clinical signs and symptoms of hyperglycemia.

  • Diagnostic Criteria:

    • New-Onset Diabetes: Diagnosed based on standard clinical criteria, including fasting plasma glucose levels, HbA1c, and/or symptoms of hyperglycemia leading to a clinical diagnosis.[1][3]

    • Disturbances in Diabetes Control: For participants with pre-existing diabetes, this was defined as a significant worsening of glycemic control leading to hospitalization, a substantial increase in anti-diabetic medication, or other serious diabetes-related complications.[1][3]

Protocol for Assessing Cutaneous Flushing

This protocol describes the use of a specific instrument to quantify the common adverse event of flushing associated with nicotinic acid.

Objective: To quantitatively assess the severity, frequency, duration, and bother of flushing symptoms.

Procedure:

  • Assessment Tool:

    • The Flushing Symptom Questionnaire (FSQ) , a validated 11-item patient-reported outcome measure, was used.[10][11]

  • Data Collection:

    • Participants completed the FSQ, often via a hand-held electronic diary, to record their flushing experiences over the preceding 24 hours.[10]

  • Key Endpoint:

    • The Global Flushing Severity Score (GFSS) , a single item within the FSQ, assessed the overall severity of flushing on a 0-10 numerical rating scale.[12]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_flushing Nicotinic Acid-Induced Flushing Pathway NA Nicotinic Acid GPR109A GPR109A Receptor (on Langerhans Cells) NA->GPR109A Binds to and activates ArachidonicAcid Arachidonic Acid Release GPR109A->ArachidonicAcid Stimulates COX1 COX-1 Enzyme ArachidonicAcid->COX1 Acts on PGD2 Prostaglandin D2 (PGD2) Synthesis COX1->PGD2 Converts to DP1 DP1 Receptor (on Capillary Smooth Muscle) PGD2->DP1 Binds to and activates Vasodilation Vasodilation DP1->Vasodilation Flushing Flushing Symptoms Vasodilation->Flushing Laropiprant Laropiprant Laropiprant->DP1 Blocks

Caption: Nicotinic acid-induced flushing pathway and the mechanism of action of laropiprant.

G cluster_workflow Adverse Event Assessment Workflow in this compound Trials Patient Trial Participant FollowUp Scheduled Follow-up Visit Patient->FollowUp AE_Occurs Adverse Event Occurs FollowUp->AE_Occurs AE identified Record_AE Record Adverse Event in CRF AE_Occurs->Record_AE Is_SAE Is the Event Serious? Record_AE->Is_SAE Report_SAE Report SAE to Sponsor and Ethics Committee Is_SAE->Report_SAE Yes Database Safety Database Is_SAE->Database No Adjudication Adjudication by Independent Committee Report_SAE->Adjudication Adjudication->Database

Caption: Workflow for the assessment and reporting of adverse events in this compound trials.

G cluster_hyperglycemia Proposed Mechanisms of Niacin-Induced Hyperglycemia Niacin Niacin Adipocytes Adipocytes Niacin->Adipocytes PancreaticIslets Pancreatic Islet Beta-Cells Niacin->PancreaticIslets InsulinResistance Increased Insulin Resistance Adipocytes->InsulinResistance Leads to DecreasedInsulin Decreased Glucose-Stimulated Insulin Secretion PancreaticIslets->DecreasedInsulin Directly impairs Hyperglycemia Hyperglycemia InsulinResistance->Hyperglycemia DecreasedInsulin->Hyperglycemia

Caption: Proposed mechanisms contributing to niacin-induced hyperglycemia.

G cluster_bleeding_infection Proposed Mechanisms for Niacin-Associated Bleeding and Infection Risk Niacin Niacin Platelets Platelet Function Niacin->Platelets ImmuneCells Immune Cell Function (e.g., Neutrophils) Niacin->ImmuneCells InhibitAggregation Inhibition of Platelet Aggregation Platelets->InhibitAggregation May lead to AlteredImmune Altered Immune Response ImmuneCells->AlteredImmune May lead to BleedingRisk Increased Bleeding Risk InhibitAggregation->BleedingRisk InfectionRisk Increased Infection Risk AlteredImmune->InfectionRisk

Caption: Hypothesized mechanisms for increased bleeding and infection risk with niacin.

References

Troubleshooting & Optimization

Technical Support Center: Tredaptive (Niacin/Laropiprant) Market Withdrawal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the market withdrawal of Tredaptive (also known as Cordaptive), a combination drug containing extended-release niacin and laropiprant (B1674511). The information is presented in a question-and-answer format, supported by quantitative data, experimental protocols, and explanatory diagrams.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the market withdrawal of this compound?

This compound was withdrawn from the market after the results of the large-scale, long-term HPS2-THRIVE (Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events) clinical trial became available. The study revealed that adding the niacin/laropiprant combination to statin therapy did not provide any significant additional benefit in reducing the risk of major vascular events in patients with pre-existing vascular disease. More importantly, the treatment was associated with a statistically significant increase in the risk of serious, non-fatal adverse events.

Q2: What were the specific efficacy findings from the HPS2-THRIVE trial?

The primary endpoint of the HPS2-THRIVE study was the time to the first major vascular event, which was a composite of non-fatal heart attack, death from coronary heart disease, stroke, or any arterial revascularization procedure. The addition of niacin/laropiprant to statin therapy did not significantly reduce the risk of these events compared to placebo.

Table 1: HPS2-THRIVE Primary Efficacy Endpoint Results

Outcome Niacin/Laropiprant Group (N=12,838) Placebo Group (N=12,872) Risk Ratio (95% CI) P-value
First Major Vascular Event 1,870 (14.5%) 1,833 (14.2%) 1.02 (0.95-1.09) 0.63

Data sourced from the HPS2-THRIVE collaborative group publication.

Q3: What were the significant safety concerns and adverse events identified in the HPS2-THRIVE study?

The study found a significant increase in the risk of serious non-fatal adverse events among patients taking this compound. These events occurred across several categories, including bleeding, infections, and metabolic disturbances.

Table 2: Summary of Serious Non-Fatal Adverse Events in HPS2-THRIVE

Adverse Event Category Niacin/Laropiprant Group Placebo Group Excess Cases per 1000 Patients Treated for 4 Years P-value
Any Serious Adverse Event 4,034 3,701 25 <0.001
Gastrointestinal (e.g., bleeding) 449 344 8 <0.001
Musculoskeletal (e.g., myopathy) 335 272 5 0.002
Infections 1,120 1,032 7 0.04
Skin-related 208 91 9 <0.001
Unexpected increase in deaths due to infection 118 87 Not specified 0.03
Unexpected increase in deaths due to bleeding 45 23 Not specified 0.01

Data represents the number of first events in each category.

Experimental Protocols & Methodologies

Q4: What was the experimental design of the HPS2-THRIVE clinical trial?

HPS2-THRIVE was a large-scale, randomized, double-blind, placebo-controlled trial.

  • Population: 25,673 patients aged 50-80 years with a history of vascular disease (coronary, cerebrovascular, or peripheral).

  • Run-in Phase: All patients initially received simvastatin (B1681759) 40 mg daily (with ezetimibe (B1671841) 10 mg added if needed) to lower LDL cholesterol.

  • Randomization: Patients were then randomly assigned to receive either 2 grams of extended-release niacin and 40 mg of laropiprant daily or a matching placebo.

  • Follow-up: The median follow-up period was 3.9 years.

  • Primary Endpoint: The primary endpoint was the first major vascular event, defined as a composite of coronary death, non-fatal myocardial infarction, stroke, or coronary revascularization.

  • Secondary Endpoints: Included cause-specific mortality, cancer incidence, and site-specific serious adverse events.

Below is a diagram illustrating the workflow of the HPS2-THRIVE trial.

HPS2_THRIVE_Workflow node_start Patient Recruitment (N=25,673) History of Vascular Disease node_runin Statin Run-in Phase (Simvastatin +/- Ezetimibe) node_start->node_runin node_rand Randomization node_runin->node_rand node_treat Treatment Group (Niacin 2g / Laropiprant 40mg daily) node_rand->node_treat 1:1 node_placebo Placebo Group node_rand->node_placebo 1:1 node_followup Median Follow-up (3.9 years) node_treat->node_followup node_placebo->node_followup node_endpoint Primary Endpoint Analysis: First Major Vascular Event node_followup->node_endpoint

Caption: Workflow of the HPS2-THRIVE clinical trial design.

Mechanism of Action & Failure Analysis

Q5: How was this compound supposed to work, and how does this relate to the trial's outcome?

This compound combined two active ingredients with distinct mechanisms:

  • Extended-Release Niacin (Vitamin B3): Niacin was known to favorably alter blood lipid levels by increasing high-density lipoprotein (HDL, "good" cholesterol), while lowering low-density lipoprotein (LDL, "bad" cholesterol) and triglycerides. The primary hypothesis was that raising HDL would lead to a reduction in cardiovascular events.

  • Laropiprant: A potent and selective antagonist of the prostaglandin (B15479496) D2 receptor subtype 1 (DP1). Niacin administration causes the release of prostaglandin D2 (PGD2), which binds to DP1 receptors on skin cells, leading to vasodilation and the common side effect of flushing. Laropiprant was included specifically to block this pathway and reduce the flushing, thereby improving patient tolerance and adherence to niacin therapy.

The failure of this compound in the HPS2-THRIVE trial challenged the "HDL hypothesis," which posits that simply raising HDL cholesterol levels pharmacologically will translate into a clinical benefit. While this compound was effective at raising HDL, this did not result in a reduction of cardiovascular events, suggesting that the function of HDL particles may be more important than their absolute quantity. Furthermore, the off-target adverse effects of high-dose niacin outweighed any potential, unobserved benefits.

The diagram below illustrates the intended mechanism and the ultimate decision pathway.

Tredaptive_Pathway cluster_hypothesis Therapeutic Hypothesis cluster_results HPS2-THRIVE Results cluster_decision Regulatory Outcome hypothesis High-dose Niacin raises HDL and lowers LDL/Triglycerides goal Goal: Reduce Major Vascular Events hypothesis->goal Expected Outcome laropiprant Laropiprant blocks PGD2 receptor to reduce Niacin-induced flushing laropiprant->goal Improves Adherence no_efficacy No significant reduction in Major Vascular Events (p=0.63) goal->no_efficacy Contradicted by harm Significant increase in serious non-fatal adverse events (p<0.001) goal->harm Overshadowed by withdrawal Market Withdrawal no_efficacy->withdrawal harm->withdrawal

Caption: Logical flow from this compound's hypothesis to market withdrawal.

Tredaptive Adverse Events: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth information for researchers, scientists, and drug development professionals investigating the adverse events associated with Tredaptive (nicotinic acid/laropiprant). The content is presented in a question-and-answer format to address specific issues that may arise during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the withdrawal of this compound from the market?

Q2: What were the major adverse events observed with this compound in the HPS2-THRIVE study?

A2: The HPS2-THRIVE study, which enrolled 25,673 high-risk patients, identified several statistically significant increases in serious adverse events with this compound.[1][5] These included:

  • Myopathy: An increased risk of muscle-related side effects.[6]

  • New-Onset Diabetes and Disturbances in Glycemic Control: A higher incidence of newly diagnosed diabetes and complications in patients with pre-existing diabetes.[7][8]

  • Bleeding: An excess of both gastrointestinal and intracranial bleeding.[7][8]

  • Infections: A higher rate of serious infections.[7][8]

  • Gastrointestinal and Skin-related Issues: Including indigestion, itching, and rashes.[9]

Troubleshooting Guides

Investigating Niacin-Induced Flushing and Laropiprant's Mechanism

Q3: We are investigating the mechanism of niacin-induced flushing. What is the established signaling pathway?

A3: Niacin-induced flushing is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) on dermal Langerhans cells and macrophages.[9][10] This activation leads to the production and release of prostaglandin (B15479496) D2 (PGD2). PGD2 then binds to the prostaglandin D2 receptor 1 (DP1) on capillary endothelial cells, causing vasodilation and the characteristic flushing symptoms.[11][12]

Diagram of the Niacin-Induced Flushing Pathway:

flushing_pathway cluster_langerhans Langerhans Cell / Macrophage cluster_capillary Capillary Endothelial Cell Niacin Nicotinic Acid (Niacin) GPR109A GPR109A Receptor Niacin->GPR109A activates PGD2_release Prostaglandin D2 (PGD2) Release GPR109A->PGD2_release stimulates PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 binds to Vasodilation Vasodilation (Flushing) DP1->Vasodilation causes Laropiprant Laropiprant Laropiprant->DP1 antagonizes

Niacin-induced flushing pathway and the action of laropiprant.

Q4: How can we quantify PGD2 release in response to nicotinic acid in our experiments?

A4: A reliable method to quantify PGD2 release is to measure its stable metabolite, 9α,11β-PGF2, in plasma or urine using gas chromatography-mass spectrometry (GC-MS).[13] This method provides high sensitivity and specificity.

Experimental Protocol: Measurement of PGD2 Metabolite (9α,11β-PGF2) by GC-MS

  • Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) at baseline and at various time points after nicotinic acid administration (e.g., 15, 30, 45, 60, 120, and 240 minutes).[13] Immediately centrifuge the samples to separate the plasma and store at -80°C until analysis.

  • Sample Preparation (Solid-Phase Extraction):

    • Acidify plasma samples to pH 3 with formic acid.

    • Add a deuterated internal standard (e.g., 9α,11β-PGF2-d4) for accurate quantification.

    • Apply the sample to a C18 solid-phase extraction column pre-conditioned with methanol (B129727) and water.

    • Wash the column with a non-polar solvent (e.g., hexane) to remove lipids.

    • Elute the prostaglandins (B1171923) with a more polar solvent (e.g., ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization:

    • To improve volatility and thermal stability for GC analysis, derivatize the sample. This typically involves a two-step process:

      • Methoximation of the ketone groups.

      • Silylation of the hydroxyl groups to form pentafluorobenzyl (PFB) esters and trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable capillary column (e.g., DB-1) for separation.

    • Operate the mass spectrometer in negative ion chemical ionization (NICI) mode for high sensitivity.

    • Monitor the characteristic ions for both the native PGD2 metabolite and the deuterated internal standard.

  • Quantification:

    • Construct a standard curve using known concentrations of the PGD2 metabolite.

    • Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Assessing Myopathy

Q5: We are planning a preclinical/clinical study and need to assess the risk of drug-induced myopathy. What is a standard protocol?

A5: A comprehensive assessment of drug-induced myopathy should include clinical monitoring, biochemical markers, and potentially more invasive procedures if myopathy is suspected.

Experimental Protocol: Assessment of Drug-Induced Myopathy

  • Clinical Monitoring:

    • Regularly question subjects about muscle-related symptoms such as pain (myalgia), weakness, tenderness, or cramps.

    • Perform physical examinations to assess muscle strength and tenderness.

  • Biochemical Monitoring (Creatine Kinase):

    • Measure serum creatine (B1669601) kinase (CK) levels at baseline and at regular intervals throughout the study.

    • In the HPS2-THRIVE study, CK was measured at each follow-up visit, and more frequently if muscle symptoms were reported or if alanine (B10760859) transaminase (ALT) levels were elevated.[6]

    • Define myopathy based on pre-specified CK elevation thresholds (e.g., >5x or >10x the upper limit of normal) with or without muscle symptoms.[6]

  • Further Investigation (if myopathy is suspected):

    • Electromyography (EMG): Can help to differentiate between myopathic and neurogenic causes of weakness.

    • Muscle Biopsy: In cases of persistent or severe myopathy, a muscle biopsy can provide definitive evidence of muscle damage and may reveal specific pathological features.[14]

Diagram of the Myopathy Assessment Workflow:

myopathy_workflow start Subject Enrollment baseline Baseline Assessment: - Clinical Evaluation - Serum CK Measurement start->baseline monitoring Regular Monitoring: - Symptom Questionnaire - Physical Examination - Serum CK Measurement baseline->monitoring symptoms_check Muscle Symptoms or Elevated CK? monitoring->symptoms_check further_investigation Further Investigation: - Electromyography (EMG) - Muscle Biopsy symptoms_check->further_investigation Yes continue_monitoring Continue Regular Monitoring symptoms_check->continue_monitoring No diagnosis Diagnosis of Myopathy further_investigation->diagnosis continue_monitoring->monitoring

Workflow for the assessment of drug-induced myopathy.
Monitoring Glycemic Control

Q6: How should we monitor for potential effects on glycemic control and new-onset diabetes in our clinical trial?

A6: Monitoring for adverse effects on glycemic control involves regular blood glucose measurements and standardized diagnostic criteria for new-onset diabetes.

Experimental Protocol: Monitoring Glycemic Control

  • Baseline Assessment:

    • Measure fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c) at the beginning of the study to establish a baseline.

    • Identify subjects with pre-existing diabetes.

  • Regular Monitoring:

    • Measure FPG and/or HbA1c at regular intervals (e.g., every 6-12 months) for all subjects.

    • For subjects with known diabetes, more frequent monitoring (including self-monitoring of blood glucose) may be necessary to detect disturbances in glycemic control.[15]

  • Diagnosis of New-Onset Diabetes:

    • Use standardized diagnostic criteria, such as those from the American Diabetes Association (ADA):

      • Fasting plasma glucose ≥ 126 mg/dL (7.0 mmol/L)

      • 2-hour plasma glucose ≥ 200 mg/dL (11.1 mmol/L) during an oral glucose tolerance test (OGTT)

      • HbA1c ≥ 6.5%

      • In a patient with classic symptoms of hyperglycemia or hyperglycemic crisis, a random plasma glucose ≥ 200 mg/dL (11.1 mmol/L)

  • Continuous Glucose Monitoring (CGM):

    • For more detailed insights into glycemic variability and the incidence of hypoglycemia or hyperglycemia, consider using continuous glucose monitoring (CGM) devices in a subset of participants.[16][17]

Quantitative Data from the HPS2-THRIVE Study

The following tables summarize the key quantitative data on adverse events from the HPS2-THRIVE trial.

Table 1: Incidence of Myopathy in the HPS2-THRIVE Study [6][18][19]

Patient GroupThis compound GroupPlacebo GroupRisk Ratio (95% CI)p-value
Overall 0.16%/year0.04%/year4.4 (2.6-7.5)<0.0001
Chinese Participants 0.66%/year0.13%/year--
European Participants 0.07%/year0.04%/year--

Table 2: Incidence of Diabetes-Related Adverse Events in the HPS2-THRIVE Study [7][8][18]

Adverse EventThis compound GroupPlacebo GroupHazard Ratio (95% CI)p-value
New-Onset Diabetes 5.7%4.3%1.32 (1.16-1.51)<0.001
Disturbances in Diabetes Control 11.1%7.5%1.56 (1.35-1.80)<0.001

Table 3: Incidence of Other Serious Adverse Events in the HPS2-THRIVE Study [7][8][18]

Adverse Event CategoryThis compound GroupPlacebo Groupp-value
Bleeding 2.5%1.9%<0.001
Infections 8.0%6.6%<0.001
Gastrointestinal 4.8%3.8%<0.001
Musculoskeletal 3.7%3.0%<0.001

References

HPS2-THRIVE Interpretation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a resource for understanding the complexities and challenges associated with the interpretation of the HPS2-THRIVE trial results.

Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the HPS2-THRIVE trial?

The primary aim of the Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) was to assess whether adding extended-release (ER) niacin (2g daily) combined with laropiprant (B1674511) (40mg daily) to effective statin-based LDL-lowering therapy would reduce the risk of major vascular events in high-risk patients.[1][2][3][4] The primary endpoint was a composite of non-fatal myocardial infarction, coronary death, stroke, or arterial revascularization.[1][5]

Q2: What were the main efficacy findings of the HPS2-THRIVE trial?

The HPS2-THRIVE trial found that the addition of ER niacin/laropiprant to statin therapy did not significantly reduce the risk of major vascular events compared to placebo.[6][7][8][9] The rate of major vascular events was 13.2% in the niacin/laropiprant group versus 13.7% in the placebo group.[7] Despite favorable changes in lipid profiles (a decrease in LDL-C and an increase in HDL-C), this did not translate into a clinical benefit for the primary outcome.[8][9][10]

Q3: What were the key safety concerns that emerged from the HPS2-THRIVE trial?

The trial revealed a significant increase in the risk of serious adverse events in the group receiving ER niacin/laropiprant.[6][9][11] These included:

  • Increased risk of myopathy , particularly in Chinese participants.[6][12][13]

  • A higher incidence of new-onset diabetes and disturbances in glucose control in patients with existing diabetes.[7][8][11]

  • An unexpected increase in serious bleeding and infections .[6][8][11]

  • More frequent gastrointestinal and skin-related side effects.[1][6][12]

Q4: Why are the HPS2-THRIVE results challenging to interpret?

Several factors contribute to the complexity of interpreting the HPS2-THRIVE results:

  • The "on-statin" background therapy: All participants were already receiving effective statin therapy, achieving low baseline LDL-cholesterol levels (mean of 63 mg/dL).[10] Some argue that it is difficult to demonstrate an additional benefit in a population with already well-controlled LDL-C.[10]

  • The role of laropiprant: Laropiprant was added to reduce niacin-induced flushing.[1][4] It is unknown whether some of the adverse effects observed could be attributed to laropiprant itself, confounding the interpretation of niacin's safety profile.[9][14]

  • Patient population: The trial included a broad population of high-risk patients, not specifically those with low HDL-C or high triglycerides, who were traditionally thought to benefit most from niacin.[14][15] The inclusion of a large cohort from China, which experienced a higher rate of myopathy, also complicates the generalizability of the findings.[12][14]

  • Lack of a niacin-only arm: The study design did not include a treatment arm with niacin alone, making it impossible to disentangle the effects of niacin from those of laropiprant.

Troubleshooting Guides

Issue: Reconciling the lack of efficacy with favorable lipid changes.

Possible Explanation:

The disconnect between improved lipid markers (lower LDL-C, higher HDL-C) and the absence of clinical benefit is a central challenge. This suggests that simply modulating these lipid parameters in a population already well-treated with statins may not be sufficient to further reduce cardiovascular risk. It raises questions about the functional quality of the HDL particles and the overall impact of niacin on the complex pathophysiology of atherosclerosis beyond simple lipid level changes.

Data Summary: Lipid Profile Changes

Lipid ParameterER Niacin/Laropiprant Group ChangePlacebo Group Change
LDL-Cholesterol-10 mg/dLNo significant change
HDL-Cholesterol+6 mg/dLNo significant change
Triglycerides-33 mg/dLNo significant change

(Data synthesized from multiple sources)[10]

Issue: Understanding the increased risk of myopathy, particularly in the Chinese cohort.

Possible Explanation:

The higher incidence of myopathy in Chinese participants receiving the combination therapy suggests a potential pharmacogenomic interaction. Genetic variations in drug metabolism pathways could lead to higher systemic exposure or increased sensitivity to the myotoxic effects of niacin, statins, or their combination in this population. This highlights the importance of considering ethnic differences in drug response and safety.

Data Summary: Incidence of Definite Myopathy

ER Niacin/Laropiprant GroupPlacebo GroupRisk Ratio (95% CI)
Overall 75 (0.16%/year)17 (0.04%/year)4.4 (2.6-7.5)
Chinese Participants 138 (0.66%/year)27 (0.13%/year)-
European Participants 17 (0.07%/year)11 (0.04%/year)-

(Data synthesized from multiple sources)[13]

Experimental Protocols

Study Design:

The HPS2-THRIVE was a large-scale, randomized, placebo-controlled, double-blind, multicenter trial.[5][10]

Patient Population:

The study enrolled 25,673 patients aged 50 to 80 years with pre-existing occlusive arterial disease.[1][3] Participants were recruited from centers in the United Kingdom, Scandinavia, and China.[8][10] There were no specific lipid criteria for entry into the trial.[1][14]

Treatment Protocol:

  • Run-in Phase: Before randomization, all patients received simvastatin (B1681759) 40 mg daily. Ezetimibe 10 mg daily was added if necessary to achieve target LDL-C levels.[1][13] This was followed by a run-in period with open-label ER niacin/laropiprant to exclude patients who could not tolerate the medication.[13]

  • Randomization: Eligible and tolerant patients were then randomly assigned to receive either 2 g of ER niacin and 40 mg of laropiprant daily or a matching placebo.[10]

  • Follow-up: Patients were followed for a median of 3.9 years.[1][7]

Endpoints:

  • Primary Endpoint: The first major vascular event, defined as a composite of non-fatal myocardial infarction, death from coronary causes, stroke, or coronary or non-coronary arterial revascularization.[1][2][10]

  • Secondary Endpoints: Included the individual components of the primary endpoint, as well as mortality from any cause.[2][5]

Visualizations

HPS2_THRIVE_Interpretation_Challenges cluster_trial_design HPS2-THRIVE Trial Design cluster_outcomes Trial Outcomes cluster_challenges Interpretation Challenges Patient_Population High-risk patients with occlusive arterial disease Statin_Therapy All patients on effective statin therapy (low LDL-C) Patient_Population->Statin_Therapy Randomization Randomization Statin_Therapy->Randomization Placebo Placebo + Statin Randomization->Placebo Treatment ER Niacin + Laropiprant + Statin Randomization->Treatment No_Efficacy No reduction in major vascular events Treatment->No_Efficacy Adverse_Events Increased serious adverse events Treatment->Adverse_Events Challenge1 On-Statin Background: Masking of Benefit? No_Efficacy->Challenge1 Challenge3 Broad Patient Population: Not targeted for HDL therapy? No_Efficacy->Challenge3 Challenge2 Confounding Role of Laropiprant? Adverse_Events->Challenge2 Challenge4 Ethnic Differences: Myopathy in Chinese cohort Adverse_Events->Challenge4 Niacin_Signaling_Hypothesis cluster_lipid_effects Niacin's Effect on Lipids cluster_adverse_effects Potential Adverse Signaling cluster_intervention HPS2-THRIVE Intervention Niacin Niacin HDL Increases HDL-C Niacin->HDL LDL Decreases LDL-C Niacin->LDL TG Decreases Triglycerides Niacin->TG Prostaglandin Prostaglandin D2 Release (Flushing) Niacin->Prostaglandin Glucose_Metabolism Impaired Glucose Metabolism Niacin->Glucose_Metabolism Myocyte_Stress Myocyte Stress (Myopathy) Niacin->Myocyte_Stress Laropiprant Laropiprant Laropiprant->Prostaglandin Blocks

References

Technical Support Center: Off-Target Effects of Tredaptive Components

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the off-target effects of the components of Tredaptive: niacin (nicotinic acid) and laropiprant (B1674511).

I. Niacin Off-Target Effects

Niacin, a B vitamin, is a precursor to the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), playing a crucial role in cellular metabolism and redox reactions.[1][2] Its primary on-target effect in the context of this compound is mediated through the G-protein coupled receptor 109A (GPR109A)[1][3]. However, its broader physiological roles and high dosage in therapeutic contexts can lead to significant off-target effects.

A. Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target mechanisms of niacin?

A1: Niacin's primary on-target therapeutic effect for dyslipidemia is mediated by its binding to the GPR109A receptor, which is highly expressed in adipocytes and immune cells.[1] This interaction inhibits lipolysis, reducing the release of free fatty acids into the bloodstream.[1]

The main off-target effects stem from its role as a precursor to NAD+, which is a substrate for various enzymes, including poly (ADP-ribose) polymerases (PARPs).[4][5] At pharmacological doses, niacin can influence DNA repair pathways and genomic stability through its impact on PARP activity.[5][6] Additionally, a breakdown product of excess niacin, 4PY, has been linked to vascular inflammation.[7]

Q2: My cells are showing signs of genomic instability after niacin treatment. Why is this happening?

A2: Niacin deficiency can impair PARP-1 function and decrease genomic stability.[5] Conversely, high concentrations of nicotinamide, a form of niacin, can inhibit PARP-1.[5][8] This inhibition can interfere with DNA repair processes, potentially leading to genomic instability, especially in cells under genotoxic stress.[5][6]

Q3: I am observing unexpected inflammatory responses in my cell culture experiments with niacin. What could be the cause?

A3: Recent research has identified a breakdown product of excess niacin, N1-methyl-4-pyridone-5-carboxamide (4PY), which is associated with vascular inflammation.[7] In preclinical models, 4PY has been shown to directly trigger inflammatory responses.[7] Therefore, the observed inflammation in your experiments could be a consequence of niacin metabolism.

B. Troubleshooting Guide
Observed Issue Potential Cause Suggested Action
Unexpected cell death or apoptosis High concentrations of niacin may be leading to PARP-1 inhibition, affecting DNA repair and cell survival pathways.[5][6]Titrate niacin concentration to the lowest effective dose. Include controls to assess DNA damage (e.g., comet assay, γH2AX staining).
Altered cellular metabolism not related to lipolysis As a precursor to NAD(P), niacin can broadly impact cellular redox reactions and energy metabolism.[1]Perform metabolomic analysis to understand the specific metabolic pathways being affected. Use seahorse assays to assess mitochondrial function.
Inconsistent results in primary cell cultures Primary cells may have varying expression levels of GPR109A and enzymes involved in niacin metabolism.Characterize the expression of GPR109A in your specific cell type. Consider using a cell line with stable GPR109A expression for more consistent results.
Difficulty replicating in vivo findings in vitro The off-target effects of niacin, such as the inflammatory response to its metabolite 4PY, may be systemic and not fully recapitulated in a simplified cell culture model.[7]Consider using co-culture systems or organoid models to better mimic the in vivo environment. If possible, validate key findings in an animal model.

C. Signaling Pathways

GPR109A_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Niacin Niacin GPR109A GPR109A Niacin->GPR109A Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Lipolysis Lipolysis (Inhibited) HSL->Lipolysis

Niacin's on-target signaling pathway via GPR109A.

Niacin_PARP_Pathway cluster_inhibition High Niacin/Nicotinamide Concentration Niacin Niacin NAD NAD+ Niacin->NAD Precursor PARP1 PARP-1 NAD->PARP1 Substrate DNA_Damage DNA Damage DNA_Damage->PARP1 Activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes Genomic_Instability Genomic Instability PARP1->Genomic_Instability Leads to (if inhibited) DNA_Repair DNA Repair PAR->DNA_Repair Facilitates Inhibition Inhibition Inhibition->PARP1

Niacin's off-target influence on the PARP-mediated DNA repair pathway.
D. Experimental Protocols

A radioligand binding assay can be used to determine the binding affinity of niacin and other test compounds to the GPR109A receptor.

1. Membrane Preparation:

  • Culture cells expressing GPR109A (e.g., HEK293-GPR109A).

  • Harvest cells and homogenize in ice-cold buffer.

  • Centrifuge to pellet cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a radiolabeled ligand for GPR109A (e.g., [³H]-Niacin), and varying concentrations of the unlabeled test compound (e.g., niacin).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled GPR109A ligand.

  • Incubate at room temperature to allow binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding against the concentration of the test compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

II. Laropiprant Off-Target Effects

Laropiprant was designed as a selective antagonist for the prostaglandin (B15479496) D2 (PGD2) receptor subtype 1 (DP1) to counteract niacin-induced flushing.[9][10] However, like many small molecules, it is not perfectly specific and can interact with other receptors.

A. Frequently Asked Questions (FAQs)

Q4: What is the known off-target interaction of laropiprant?

A4: Laropiprant has been shown to have an off-target affinity for the thromboxane (B8750289) A2 (TP) receptor.[9][11] However, its potency at the TP receptor is significantly lower than at its on-target DP1 receptor, by approximately 190-fold.[9]

Q5: My experiments with laropiprant are showing effects on platelet aggregation. Is this expected?

A5: Yes, this is a plausible off-target effect. The thromboxane A2 receptor plays a crucial role in platelet activation and aggregation.[12] By acting as an antagonist at the TP receptor, laropiprant can inhibit platelet aggregation.[11] Clinical studies have shown that co-administration of laropiprant with antiplatelet agents like clopidogrel (B1663587) or aspirin (B1665792) had no clinically important effects on bleeding time at steady state, though a transient increase was observed at 4 hours post-dose with clopidogrel.[9]

Q6: Are there any other potential off-target effects of laropiprant I should be aware of?

A6: Besides the TP receptor, one study has suggested that at higher concentrations, laropiprant may also inhibit E-type prostanoid (EP) 3 receptor-mediated platelet responses.[11] The EP3 receptor is another prostanoid receptor involved in various physiological processes, including platelet function.

B. Troubleshooting Guide
Observed Issue Potential Cause Suggested Action
Inhibition of platelet aggregation in the absence of DP1 receptor expression This is likely due to the off-target antagonism of the thromboxane A2 (TP) receptor by laropiprant.[11]Confirm TP receptor expression in your experimental system. Use a selective TP receptor agonist to see if laropiprant can block its effect.
Unexpected cardiovascular effects in animal models Off-target effects on TP and potentially EP3 receptors could lead to unforeseen cardiovascular responses, as these receptors are involved in regulating vascular tone and platelet function.[11][12]Monitor cardiovascular parameters such as blood pressure and heart rate. Perform ex vivo experiments on isolated blood vessels to assess the direct effects of laropiprant on vascular contractility.
Discrepancies between in vitro and in vivo results The in vivo metabolism of laropiprant could generate metabolites with different off-target profiles. The complex interplay of prostanoid signaling in vivo is also difficult to replicate in vitro.Characterize the metabolic profile of laropiprant in your animal model. Measure the levels of various prostanoids in plasma or tissue samples to understand the broader impact on the prostanoid signaling network.

C. Signaling Pathways

DP1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 Activates Laropiprant Laropiprant Laropiprant->DP1 Antagonizes Gs Gs DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Increases Vasodilation Vasodilation (Flushing) cAMP->Vasodilation

Laropiprant's on-target antagonism of the PGD2/DP1 signaling pathway.

Laropiprant_TP_Pathway ThromboxaneA2 Thromboxane A2 TP_Receptor TP Receptor (on Platelets) ThromboxaneA2->TP_Receptor Activates Laropiprant Laropiprant (Off-Target) Laropiprant->TP_Receptor Antagonizes Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Platelet_Aggregation Platelet Aggregation (Inhibited) Ca_PKC->Platelet_Aggregation

Laropiprant's off-target antagonism of the thromboxane A2 (TP) receptor pathway.
D. Experimental Protocols

This assay measures the ability of a compound to inhibit platelet aggregation induced by a specific agonist.

1. Sample Preparation:

  • Obtain fresh whole blood from healthy donors in citrate-containing tubes.

  • Prepare platelet-rich plasma (PRP) by low-speed centrifugation.

  • Prepare platelet-poor plasma (PPP) by high-speed centrifugation of the remaining blood.

2. Aggregation Measurement:

  • Use a light transmission aggregometer, which measures the change in light transmission as platelets aggregate.

  • Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).

  • Add PRP to a cuvette with a stir bar and incubate at 37°C.

  • Add the test compound (laropiprant) or vehicle control and incubate for a short period.

  • Add a platelet agonist, such as a TP receptor agonist (e.g., U46619) or arachidonic acid, to induce aggregation.

  • Record the change in light transmission over time.

3. Data Analysis:

  • Determine the maximum percentage of platelet aggregation for each condition.

  • Calculate the inhibition of aggregation by laropiprant compared to the vehicle control.

  • Generate a dose-response curve to determine the IC50 of laropiprant for inhibiting agonist-induced platelet aggregation.

III. Quantitative Data Summary

Component Off-Target Quantitative Data Reference
Niacin (Nicotinamide) PARP-1Inhibition of in vitro PARP activity observed at concentrations starting at 0.5 mM.[8]
Laropiprant Thromboxane A2 (TP) ReceptorApproximately 190-fold less potent at the TP receptor compared to the DP1 receptor.[9]
This compound (Niacin/Laropiprant) New-onset diabetesHazard Ratio: 1.32 (95% CI, 1.16-1.51); Absolute excess: 4 people per 1000 person-years.[13]
Serious disturbances in diabetes controlHazard Ratio: 1.56 (95% CI, 1.35-1.80); Absolute excess: 12 people per 1000 person-years (in patients with baseline diabetes).[13]
Serious bleedingHazard Ratio: 1.38 (95% CI, 1.17-1.63); Absolute excess: 2 people per 1000 person-years.[13]
Serious infectionHazard Ratio: 1.22 (95% CI, 1.11-1.34); Absolute excess: 4 people per 1000 person-years.[13]
Serious gastrointestinal eventsAbsolute excess: 1.0 percentage point.[14]
Serious musculoskeletal eventsAbsolute excess: 0.7 percentage points.[14]
Serious skin eventsAbsolute excess: 0.3 percentage points.[14]

IV. Conclusion

While this compound is no longer on the market, its components, niacin and laropiprant, are still utilized in research. A thorough understanding of their off-target effects is critical for accurate experimental design and interpretation of results. This guide provides a framework for identifying and troubleshooting potential issues arising from these off-target interactions. Researchers are encouraged to consider these effects to ensure the validity and reproducibility of their findings.

References

Technical Support Center: Re-evaluating the Benefit-Risk Profile of Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating nicotinic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments and data analysis.

Frequently Asked Questions (FAQs)

General Understanding & Mechanism of Action

Q1: What is the current understanding of nicotinic acid's primary mechanism of action on lipid metabolism?

A1: Nicotinic acid exerts its effects on lipid metabolism through several mechanisms. Primarily, it decreases the mobilization of free fatty acids (FFAs) from adipose tissue by inhibiting lipolysis.[1][2] This reduces the flux of FFAs to the liver, which in turn decreases the synthesis of triglycerides and the production of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL) particles.[1][3] Additionally, nicotinic acid is the most potent agent available for raising high-density lipoprotein (HDL) cholesterol levels.[4][5] It achieves this by reducing the fractional catabolic rate of HDL's primary apolipoprotein, apoA-I, effectively slowing down its removal from circulation.[1]

Q2: What is the role of the GPR109A receptor in the effects of nicotinic acid?

A2: The G protein-coupled receptor 109A (GPR109A), also known as HM74A in humans, is the specific receptor for nicotinic acid.[4][6] Activation of GPR109A on adipocytes is responsible for the drug's primary therapeutic effect: the inhibition of lipolysis, which leads to favorable changes in the lipid profile.[4][6] However, GPR109A is also expressed on immune cells in the skin, such as Langerhans cells and keratinocytes.[7][8] Activation of these receptors mediates the most common and compliance-limiting side effect of nicotinic acid: cutaneous flushing.[8][9]

Q3: Why has the clinical use of nicotinic acid for cardiovascular disease prevention declined?

A3: Despite its beneficial effects on the lipid profile, large-scale clinical trials have failed to show that adding nicotinic acid to statin therapy provides additional reduction in cardiovascular events.[10][11][12] Major studies like AIM-HIGH and HPS2-THRIVE found no incremental clinical benefit in patients already treated with statins.[11][12][13] Furthermore, these trials highlighted an increased risk of adverse effects, including new-onset diabetes, gastrointestinal issues, infections, and bleeding.[11][12][14] Recent research has also suggested a potential link between high levels of a niacin metabolite, 4PY, and an increased risk of heart attack and stroke, possibly due to arterial inflammation.[15] Consequently, clinical guidelines no longer recommend nicotinic acid for routine cardiovascular risk reduction, especially in combination with statins.[16][17][18]

Troubleshooting Experimental & Clinical Issues

Q4: How can the flushing side effect be mitigated in experimental or clinical settings to improve subject compliance?

A4: The flushing response is mediated by the release of prostaglandins, primarily PGD2 and PGE2, from skin cells.[4][9] Several strategies can be employed to mitigate this effect:

  • Pre-treatment with Aspirin (B1665792): Administering a low dose of aspirin approximately 30 minutes before nicotinic acid can effectively reduce the intensity of flushing by inhibiting the cyclooxygenase (COX) enzymes responsible for prostaglandin (B15479496) synthesis.[19]

  • Dose Titration: Starting with a low dose of nicotinic acid and gradually increasing it over several weeks allows the body to develop a tolerance, which can lessen the flushing response.[5][20]

  • Formulation: Extended-release (ER) or prolonged-release (PR) formulations are designed to slow the absorption of nicotinic acid, which can reduce the peak concentration and thereby the severity of flushing compared to immediate-release versions.[21][22]

  • Co-administration with Food: Taking nicotinic acid with food can also help to slow its absorption and reduce flushing and gastrointestinal upset.[20]

Q5: When investigating the non-lipid-related effects of nicotinic acid, what are the key biomarkers for assessing vascular inflammation and endothelial function?

A5: Nicotinic acid has demonstrated anti-inflammatory and endothelial-protective effects independent of its lipid-modifying properties.[23][24][25] Key biomarkers and measures to assess these effects include:

  • Adhesion Molecules: Measuring the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on endothelial cells.[23][24][25]

  • Chemokines: Quantifying levels of monocyte chemotactic protein-1 (MCP-1), a key chemokine involved in recruiting inflammatory cells to the vessel wall.[23][24][25]

  • Endothelial Function: Assessing endothelium-dependent vasodilation using techniques like flow-mediated dilation (FMD).[26] A meta-analysis has shown that niacin treatment significantly improves FMD.[26]

  • Inflammatory Markers: Monitoring systemic inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP).[24]

  • Redox State: Measuring vascular levels of reduced glutathione (B108866) (GSH), as niacin has been shown to increase its content, suggesting an improvement in the vascular redox state.[23][24]

Q6: What are the critical design considerations for a trial evaluating a novel nicotinic acid analogue in the modern statin era?

A6: Given the results of the AIM-HIGH and HPS2-THRIVE trials, designing a new study requires careful consideration to demonstrate incremental benefit.

  • Patient Population: The target population should be well-defined and likely to benefit. This could include patients who are statin-intolerant or those with specific residual risks not addressed by statins, such as highly elevated Lipoprotein(a) [Lp(a)], as niacin is known to reduce its levels.[12][27]

  • Primary Endpoint: The primary endpoint must be a robust measure of cardiovascular outcomes, such as a composite of major adverse cardiovascular events (MACE). Relying solely on surrogate lipid markers is insufficient.[10][11]

  • Background Therapy: All participants should be on optimized, guideline-directed medical therapy, including high-intensity statins where tolerated.[28] This ensures the study is testing the additional benefit of the new analogue.

  • Safety Monitoring: A rigorous safety monitoring plan is essential, with pre-specified analyses for known niacin-related adverse events like hyperglycemia, hepatotoxicity, and bleeding.[5][11]

  • Blinding: Due to the prominent flushing effect, maintaining the blind can be challenging. Using a low-dose niacin active placebo, as was done in some studies, can help maintain blinding, though this can introduce its own confounding effects.[27]

Data Presentation

Table 1: Summary of Nicotinic Acid's Effects on Lipid Profile

Lipid ParameterTypical Change with Pharmacologic DosesReference
Low-Density Lipoprotein Cholesterol (LDL-C)↓ 5% to 25%[5][27]
High-Density Lipoprotein Cholesterol (HDL-C)↑ 15% to 35%[5][11]
Triglycerides (TG)↓ 20% to 50%[1][19]
Lipoprotein(a) [Lp(a)]↓ Significant reduction[12][27]

Table 2: Key Adverse Events from Major Nicotinic Acid Cardiovascular Outcome Trials

Adverse EventTrialFindingReference
Flushing/Itching AIM-HIGHResulted in dose reduction or drug discontinuation.[13]
NAUTILUSMost common side effect (42%), leading to withdrawal in 9.7% of patients.[21]
Gastrointestinal HPS2-THRIVESignificantly higher risk of dyspepsia, diarrhea, and ulceration.[14]
AIM-HIGHHigher rate of serious GI disorders (7.4% vs 5.5%).[13]
New-Onset Diabetes HPS2-THRIVESignificantly greater risk of developing diabetes.[14]
Meta-analysisNiacin treatment associated with a significantly higher risk.[14]
Infections HPS2-THRIVEUnanticipated increase in serious infections.[11]
AIM-HIGHHigher rate of serious infections (8.1% vs 5.8%).[13]
Bleeding HPS2-THRIVESignificantly greater risk of bleeding events in the gut and brain.[14]

Table 3: Cardiovascular Outcome Data from Key Clinical Trials

Trial NamePatient PopulationInterventionKey OutcomeReference
Coronary Drug Project (CDP) Men with previous myocardial infarction (pre-statin era)Niacin monotherapy vs. PlaceboDecreased nonfatal recurrent MI. 11% fewer deaths at 15-year follow-up.[15][16][29]
AIM-HIGH Statin-treated patients with stable CVD, low HDL-C, and high TGExtended-release niacin vs. PlaceboNo incremental clinical benefit over statin therapy. Trial stopped early for futility.[11][12][13]
HPS2-THRIVE Statin-treated patients with pre-existing vascular diseaseER niacin/laropiprant vs. PlaceboNo reduction in major vascular events. Increased risk of serious adverse events.[11][12][14]

Experimental Protocols & Methodologies

Protocol 1: Assessment of Nicotinic Acid-Induced Flushing in a Murine Model

  • Objective: To quantify the vasodilatory (flushing) response to nicotinic acid administration.

  • Methodology:

    • Animal Model: Use wild-type mice and, for mechanistic studies, GPR109A knockout mice.[4][9]

    • Drug Administration: Administer nicotinic acid (e.g., 50-100 mg/kg) via oral gavage or intraperitoneal injection.

    • Measurement of Blood Flow: Anesthetize mice and measure cutaneous blood flow in a defined area, typically the ear pinna, using a laser Doppler flowmeter. Record baseline blood flow before drug administration.

    • Data Acquisition: Continuously record blood flow for at least 60-90 minutes post-administration to capture both the early and late phases of the flushing response.[7]

    • Analysis: Express the change in blood flow as a percentage increase over the baseline. Compare the response between wild-type and knockout strains to confirm GPR109A dependency. For mechanistic insights, pre-treat animals with COX-1 or COX-2 inhibitors.[7]

Protocol 2: Evaluation of Endothelial Function in Response to Nicotinic Acid using a Rabbit Model

  • Objective: To determine if nicotinic acid improves endothelial function independent of lipid changes.

  • Methodology:

    • Animal Model: Use New Zealand white rabbits fed a normal chow diet to avoid confounding lipid alterations.[23][25]

    • Intervention: Supplement the chow with nicotinic acid (e.g., 0.6% or 1.2% wt/wt) for a period of 14 days.[23][25]

    • Induction of Endothelial Dysfunction: Induce acute vascular inflammation and endothelial dysfunction by placing a non-occlusive periarterial collar around a carotid artery.[23][24]

    • Ex Vivo Vasorelaxation Assay: After 24 hours, euthanize the animals and harvest the collared carotid arteries and control arteries. Cut arterial rings and mount them in an organ bath. Assess endothelial-dependent vasorelaxation in response to acetylcholine (B1216132) after pre-constriction with phenylephrine.

    • Biochemical Analysis: Homogenize arterial tissue to measure the expression of VCAM-1, ICAM-1, and MCP-1 via Western blot or immunohistochemistry and quantify vascular glutathione content.[23][24][25]

Mandatory Visualizations

Signaling Pathways and Workflows

Nicotinic_Acid_Flushing_Pathway cluster_skin Skin Cells cluster_capillary Capillary Smooth Muscle NA Nicotinic Acid GPR109A_LC GPR109A on Langerhans Cell NA->GPR109A_LC GPR109A_K GPR109A on Keratinocyte NA->GPR109A_K PLA2 Phospholipase A2 (PLA2) GPR109A_LC->PLA2 Activates GPR109A_K->PLA2 Activates AA Arachidonic Acid (AA) PLA2->AA Releases COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGD2 Prostaglandin D2 (PGD2) COX1->PGD2 Early Phase PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Late Phase DP1_EP DP1 / EP2 / EP4 Receptors PGD2->DP1_EP PGE2->DP1_EP Vasodilation Vasodilation (Flushing) DP1_EP->Vasodilation Causes

Caption: Signaling pathway of nicotinic acid-induced flushing.[7][8][9]

Nicotinic_Acid_Lipid_Mechanism cluster_adipose Adipose Tissue cluster_liver Liver cluster_hdl HDL Metabolism NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A HDL_Catabolism HDL-apoA1 Catabolism NA->HDL_Catabolism Inhibits Lipolysis Lipolysis of Triglycerides GPR109A->Lipolysis Inhibits FFA_Release Free Fatty Acid (FFA) Release Lipolysis->FFA_Release FFA_Uptake FFA Uptake FFA_Release->FFA_Uptake ↓ Reduced Flux TG_Synth Triglyceride Synthesis FFA_Uptake->TG_Synth ↓ Reduced Substrate VLDL_Prod VLDL Production TG_Synth->VLDL_Prod LDL_Result ↓ LDL Levels VLDL_Prod->LDL_Result Leads to HDL_Result ↑ HDL Levels HDL_Catabolism->HDL_Result Leads to

Caption: Nicotinic acid's mechanism of action on lipid metabolism.[1][3]

Benefit_Risk_Workflow start Start: Re-evaluation of Nicotinic Acid / Analogue preclinical Pre-clinical Assessment (e.g., Murine Models) start->preclinical phase1 Phase I: Safety, Tolerability, and Pharmacokinetics preclinical->phase1 Assess flushing, initial toxicity phase2 Phase II: Dose-Ranging Efficacy on Lipids & Biomarkers phase1->phase2 Confirm target engagement decision_benefit Benefit Demonstrated? phase2->decision_benefit phase3 Phase III: Cardiovascular Outcome Trial (CVOT) decision_safety Acceptable Safety Profile? phase3->decision_safety regulatory Regulatory Review approve Approve / Update Guidelines regulatory->approve postmarket Post-Market Surveillance decision_benefit->phase3 Yes stop_dev Stop Development decision_benefit->stop_dev No decision_safety->regulatory Yes decision_safety->stop_dev No approve->postmarket

Caption: Logical workflow for re-evaluating the benefit-risk profile.

References

Technical Support Center: Investigating Heterogeneity in Tredaptive Response

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Tredaptive (Niacin/Laropirant) was withdrawn from the market in 2013. Its use is not recommended.[1] This guide is intended for retrospective research and educational purposes only, aimed at understanding the pharmacological principles and experimental factors that contributed to its variable patient outcomes.

Frequently Asked Questions (FAQs)

Q1: What was this compound and what was its intended mechanism of action?

This compound was a fixed-dose combination drug containing extended-release nicotinic acid (niacin) and laropiprant.[2][3]

  • Nicotinic Acid (Niacin): The active lipid-modifying agent. It aimed to lower LDL cholesterol and triglycerides while being the most effective agent for raising HDL cholesterol.[4][5][6] Its mechanism involves inhibiting the release of free fatty acids from fat tissue, which reduces the liver's production of VLDL, the precursor to LDL.[5][6][7]

  • Laropiprant: An anti-flushing agent. Niacin therapy is often limited by a common side effect of intense skin flushing (redness, warmth).[4][8] This is caused by niacin binding to the GPR109A receptor on skin cells, triggering the release of prostaglandin (B15479496) D2 (PGD2).[4][5][9] PGD2 then binds to DP1 receptors on blood vessels, causing vasodilation and flushing.[2][4] Laropiprant is a selective antagonist of the DP1 receptor, designed to block this effect and improve tolerance to niacin.[2][7]

Q2: Why was this compound withdrawn from the market?

This compound was withdrawn after the large-scale HPS2-THRIVE clinical trial, involving over 25,000 high-risk patients, revealed two critical findings:

  • Lack of Efficacy: When added to statin therapy, this compound did not provide any additional significant reduction in major cardiovascular events like heart attacks or strokes compared to statin therapy alone.[1][10][11][12]

  • Increased Serious Adverse Events: The trial showed a statistically significant increase in the risk of serious, non-fatal side effects in the group receiving this compound.[1][10][13]

Q3: What is meant by "heterogeneity of patient response" to this compound?

The heterogeneity in response to this compound refers to the variability observed among patients, not in its lipid-lowering effects, but primarily in their susceptibility to a range of serious adverse events. The HPS2-THRIVE trial highlighted that while the cardiovascular benefits were negligible across the population, the risk of significant harm was not uniform. Investigating this heterogeneity means trying to understand which genetic, metabolic, or other patient-specific factors predisposed certain individuals to these adverse outcomes.

Q4: What were the specific adverse events that showed increased risk?

The HPS2-THRIVE study found that patients taking this compound had a higher incidence of several serious adverse events compared to the placebo group.[11] These included:

  • Bleeding: Including gastrointestinal and intracranial bleeding.[14][15]

  • Infections: A higher rate of serious infections.[10][15]

  • Myopathy: Muscle-related problems, especially when used with statins.[11][16]

  • Gastrointestinal issues: Upset stomach and other related problems.[13][17]

  • Metabolic issues: Including new-onset diabetes and complications in existing diabetic patients.[10][13]

Quantitative Data Summary

The following tables summarize key findings from the HPS2-THRIVE trial, which ultimately led to the withdrawal of this compound.

Table 1: Primary Efficacy Outcome in HPS2-THRIVE

MetricThis compound + Statin GroupPlacebo + Statin GroupRisk Ratio (95% CI)P-Value
Major Vascular Events13.2%13.7%0.96 (0.90-1.03)0.29
Data sourced from the HPS2-THRIVE trial results.[10][14]

Table 2: Incidence of Key Serious Adverse Events in HPS2-THRIVE

Adverse Event CategoryThis compound + Statin GroupPlacebo + Statin GroupAbsolute Excess Risk per 1000 person-years
Serious Bleeding2.5%1.9%2
Serious Infections8.0%6.6%4
New-Onset Diabetes5.7%4.3%N/A
Diabetic Complications11.1%7.5%N/A
Gastrointestinal Events4.8%3.8%N/A
Musculoskeletal Events3.7%3.0%N/A
Data compiled from reports on the HPS2-THRIVE trial.[13][15]

Signaling Pathways and Workflows

Niacin and Laropiprant Mechanism of Action

The primary mechanism involves niacin-induced prostaglandin release and laropiprant's targeted blockade to prevent flushing.

G cluster_cell Dermal Langerhans Cell cluster_vessel Capillary Smooth Muscle Cell Niacin Nicotinic Acid (Niacin) GPR109A GPR109A Receptor Niacin->GPR109A Binds to PLC Phospholipase C Activation GPR109A->PLC AA Arachidonic Acid Release PLC->AA COX COX Enzymes AA->COX PGD2 Prostaglandin D2 (PGD2) COX->PGD2 Synthesis DP1 DP1 Receptor PGD2->DP1 Binds & Activates Vaso Vasodilation (Flushing) DP1->Vaso Laropiprant Laropiprant Laropiprant->DP1 Blocks G cluster_data Patient Cohort Selection cluster_lab Laboratory Analysis cluster_analysis Data Analysis & Validation Case Cases: Patients with serious adverse events (e.g., bleeding) DNA 1. DNA Extraction (from blood/tissue samples) Case->DNA Control Controls: Patients with no significant adverse events Control->DNA Genotyping 2. Genotyping / Sequencing (Candidate genes: DP1, GPR109A, PGD2 synthase, drug metabolism genes) DNA->Genotyping Stats 3. Statistical Analysis (GWAS / SNP association studies) Genotyping->Stats Identify 4. Identify Candidate SNPs Stats->Identify Functional 5. Functional Validation (e.g., in vitro receptor binding assays, cellular response assays) Identify->Functional

References

Methodological Flaws in Early Tredaptive Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of the methodological flaws in the early clinical trials of Tredaptive (extended-release niacin/laropiprant). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and data interpretation in related fields.

Frequently Asked Questions (FAQs)

Q1: What was the scientific rationale for developing this compound?

A1: this compound was developed to combine the lipid-modifying effects of nicotinic acid (niacin) with the flushing-inhibitory properties of laropiprant (B1674511). Nicotinic acid favorably alters lipid profiles by lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1][2] However, its clinical use is often limited by a common side effect: cutaneous flushing (redness and warmth of the skin), which is primarily mediated by the release of prostaglandin (B15479496) D2 (PGD2).[3][4][5][6][7] Laropiprant is a selective antagonist of the PGD2 receptor subtype 1 (DP1), designed to block the vasodilatory effects of PGD2 and thereby reduce niacin-induced flushing, potentially improving patient adherence to therapy.[3][8][9][10][11]

Q2: What were the major clinical trials that investigated the efficacy and safety of this compound?

A2: The two major clinical trials that evaluated the combination of extended-release niacin and laropiprant were the HPS2-THRIVE (Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events) and AIM-HIGH (Atherothrombosis Intervention in Metabolic Syndrome with Low HDL/High Triglycerides: Impact on Global Health Outcomes) trials. These studies were designed to determine if adding niacin to statin therapy could further reduce cardiovascular events in high-risk patients.[1][12]

Q3: Why did the HPS2-THRIVE and AIM-HIGH trials fail to show a clinical benefit for this compound?

A3: Both the HPS2-THRIVE and AIM-HIGH trials were ultimately stopped prematurely due to a lack of efficacy and, in the case of HPS2-THRIVE, an increase in non-fatal serious adverse events.[1][13] The primary methodological flaw in both studies was the evolving landscape of cardiovascular risk reduction. By the time these trials were conducted, statin therapy had become the standard of care and was highly effective at lowering LDL cholesterol. The patient populations in both trials were already on intensive statin therapy, achieving very low baseline LDL levels.[2][14] This left little residual risk to be addressed by modifying HDL cholesterol or triglycerides with niacin, making it difficult to demonstrate an incremental clinical benefit.

Furthermore, the AIM-HIGH trial was criticized for being underpowered to detect a smaller than anticipated treatment effect.[14] In HPS2-THRIVE, the addition of niacin/laropiprant to statin therapy did not significantly reduce the risk of major vascular events but did lead to a statistically significant increase in serious adverse events, including bleeding, infections, and new-onset diabetes.[12]

Troubleshooting Guides

Issue: Designing a clinical trial for a lipid-modifying agent in the modern era of statin therapy.

Troubleshooting Steps:

  • Patient Population Selection: Carefully consider the baseline characteristics of the target population. Enrolling patients with well-controlled LDL cholesterol on high-intensity statin therapy may make it challenging to demonstrate the efficacy of a new agent. Consider focusing on patient populations with residual high risk despite optimal statin therapy, such as those with persistently elevated triglycerides or specific genetic markers.

  • Primary Endpoint Selection: The primary endpoint should be robust and clinically meaningful. Composite endpoints are common in cardiovascular trials, but each component should be carefully considered. Given the efficacy of modern therapies, a very large sample size or a longer follow-up period may be necessary to detect a statistically significant difference in major adverse cardiovascular events (MACE).

  • Statistical Power: Ensure the trial is adequately powered to detect a clinically meaningful, albeit potentially smaller, treatment effect. The effect size assumption in the power calculation should be realistic in the context of current standard of care.

  • Safety Monitoring: Implement a robust safety monitoring plan to detect any potential adverse effects of the investigational agent, especially when used in combination with other potent medications.

Quantitative Data Summary

The following tables summarize the key quantitative data from the HPS2-THRIVE and AIM-HIGH trials.

Table 1: HPS2-THRIVE Trial - Primary and Secondary Endpoints

OutcomeNiacin/Laropiprant Group (N=12,838)Placebo Group (N=12,835)Hazard Ratio (95% CI)P-Value
Primary Endpoint: Major Vascular Events 1696 (13.2%)1758 (13.7%)0.96 (0.90-1.03)0.29
Components of Primary Endpoint:
Major Coronary Event668 (5.2%)694 (5.4%)0.96 (0.87-1.07)0.51
Stroke498 (3.9%)499 (3.9%)1.00 (0.88-1.13)0.96
Coronary Revascularization591 (4.6%)664 (5.2%)0.89 (0.80-0.99)0.03
Non-coronary Revascularization236 (1.8%)258 (2.0%)0.92 (0.77-1.09)0.33

Data sourced from the HPS2-THRIVE Collaborative Group, N Engl J Med 2014.[15]

Table 2: AIM-HIGH Trial - Primary and Secondary Endpoints

OutcomeNiacin Group (N=1718)Placebo Group (N=1696)Hazard Ratio (95% CI)P-Value
Primary Endpoint: Composite of CHD death, nonfatal MI, ischemic stroke, hospitalization for ACS, or symptom-driven revascularization 282 (16.4%)274 (16.2%)1.02 (0.87-1.21)0.79
Secondary Endpoint: Composite of CHD death, nonfatal MI, or ischemic stroke 170 (9.9%)166 (9.8%)1.03 (0.83-1.27)0.80

Data sourced from the AIM-HIGH Investigators, N Engl J Med 2011.[16][17]

Experimental Protocols

HPS2-THRIVE Trial Methodology

  • Study Design: A large-scale, randomized, placebo-controlled trial.[12]

  • Patient Population: 25,673 patients aged 50 to 80 years with pre-existing occlusive arterial disease.[18][19]

  • Inclusion Criteria: History of myocardial infarction, cerebrovascular disease, peripheral arterial disease, or diabetes with symptomatic coronary artery disease.[14]

  • Exclusion Criteria: History of liver disease, myopathy, or peptic ulcer disease.[14]

  • Run-in Phase: All participants received simvastatin (B1681759) 40 mg daily (with ezetimibe (B1671841) 10 mg added if needed) to lower LDL cholesterol. This was followed by a run-in period with open-label extended-release niacin/laropiprant to ensure tolerability.[18]

  • Randomization: Patients who tolerated the run-in phase were randomly assigned to receive either extended-release niacin 2 g/laropiprant 40 mg daily or a matching placebo.[12]

  • Primary Endpoint: The first occurrence of a major vascular event, defined as a composite of nonfatal myocardial infarction, death from coronary causes, stroke of any cause, or any arterial revascularization procedure.[14]

AIM-HIGH Trial Methodology

  • Study Design: A randomized, double-blind, placebo-controlled trial.[1]

  • Patient Population: 3,414 patients with established cardiovascular disease, low levels of HDL cholesterol (<40 mg/dL for men, <50 mg/dL for women), and elevated triglycerides (150-400 mg/dL).[2]

  • Inclusion Criteria: Age 45 years or older with a history of coronary, cerebrovascular, or peripheral arterial disease.[13]

  • Background Therapy: All patients were receiving simvastatin (40-80 mg daily), with the addition of ezetimibe if necessary, to maintain LDL cholesterol levels between 40 and 80 mg/dL.[2]

  • Randomization: Patients were randomly assigned to receive either extended-release niacin (1500 to 2000 mg daily) or a matching placebo.[2]

  • Primary Endpoint: A composite of the first event of death from coronary heart disease, nonfatal myocardial infarction, ischemic stroke, hospitalization for an acute coronary syndrome, or symptom-driven coronary or cerebral revascularization.[17]

Visualizations

Nicotinic_Acid_Flushing_Pathway cluster_skin Skin Epidermis cluster_blood_vessel Capillary Langerhans Cell Langerhans Cell Arachidonic Acid Arachidonic Acid Langerhans Cell->Arachidonic Acid Releases DP1 Receptor DP1 Receptor Smooth Muscle Cell Smooth Muscle Cell DP1 Receptor->Smooth Muscle Cell Activates Vasodilation Vasodilation Smooth Muscle Cell->Vasodilation Causes Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Binds to GPR109A->Langerhans Cell Activates PGD2 PGD2 Arachidonic Acid->PGD2 Converted to PGD2->DP1 Receptor Binds to Laropiprant (this compound) Laropiprant (this compound) Laropiprant (this compound)->DP1 Receptor Blocks

Caption: Nicotinic acid-induced flushing pathway and the mechanism of action of laropiprant.

Tredaptive_Mechanism_of_Action cluster_lipid_effects Lipid Modification cluster_flushing_effects Flushing Pathway This compound This compound Nicotinic Acid Nicotinic Acid This compound->Nicotinic Acid Laropiprant Laropiprant This compound->Laropiprant Decrease LDL Decrease LDL Nicotinic Acid->Decrease LDL Decrease Triglycerides Decrease Triglycerides Nicotinic Acid->Decrease Triglycerides Increase HDL Increase HDL Nicotinic Acid->Increase HDL PGD2 Release PGD2 Release Nicotinic Acid->PGD2 Release Causes DP1 Receptor Activation DP1 Receptor Activation Laropiprant->DP1 Receptor Activation Inhibits PGD2 Release->DP1 Receptor Activation Vasodilation (Flushing) Vasodilation (Flushing) DP1 Receptor Activation->Vasodilation (Flushing)

Caption: Dual mechanism of action of this compound (Nicotinic Acid and Laropiprant).

HPS2_THRIVE_Workflow Start Patient Population (High-risk CVD) RunIn1 Statin Run-in (Simvastatin +/- Ezetimibe) Start->RunIn1 RunIn2 Open-label Niacin/Laropiprant Run-in for Tolerability RunIn1->RunIn2 Randomization Randomization RunIn2->Randomization Treatment Niacin/Laropiprant (2g/40mg daily) Randomization->Treatment Placebo Placebo Randomization->Placebo FollowUp Median Follow-up 3.9 years Treatment->FollowUp Placebo->FollowUp Endpoint Primary Endpoint: Major Vascular Events FollowUp->Endpoint

Caption: Simplified experimental workflow of the HPS2-THRIVE clinical trial.

AIM_HIGH_Workflow Start Patient Population (Established CVD, Low HDL, High TG) Screening On Statin Therapy (LDL 40-80 mg/dL) Start->Screening Randomization Randomization Screening->Randomization Treatment Extended-Release Niacin (1500-2000mg daily) Randomization->Treatment Placebo Placebo Randomization->Placebo FollowUp Mean Follow-up 3 years Treatment->FollowUp Placebo->FollowUp Endpoint Primary Endpoint: Composite Cardiovascular Events FollowUp->Endpoint

Caption: Simplified experimental workflow of the AIM-HIGH clinical trial.

References

Tredaptive Technical Support Center: Understanding the Surrogate Endpoint-Clinical Outcome Disconnect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information and troubleshooting guidance for researchers investigating the therapeutic mechanisms and clinical trial results related to Tredaptive (extended-release niacin and laropiprant). The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental design and data interpretation concerning the disconnect between this compound's effects on surrogate endpoints and its ultimate clinical outcomes.

Frequently Asked Questions (FAQs)

Q1: What was the intended mechanism of action for this compound's two active ingredients?

This compound was a combination drug containing extended-release niacin and laropiprant.[1]

  • Niacin (Nicotinic Acid): The primary lipid-modifying agent in this compound.[2] Its mechanism is complex, but it favorably alters the lipid profile by:

    • Inhibiting diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis in the liver. This leads to decreased production of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL) cholesterol.[2][3][4][5]

    • Reducing the breakdown of apolipoprotein A-I, the main protein component of high-density lipoprotein (HDL), which increases HDL cholesterol levels.[2][3][4]

  • Laropiprant: An anti-flushing agent included to improve tolerance to niacin.[2][6] Niacin induces the production of prostaglandin (B15479496) D2 (PGD2), which causes vasodilation and the characteristic "niacin flush."[4][6] Laropiprant is a selective antagonist of the PGD2 receptor subtype 1 (DP1), thereby blocking this effect.[6]

Q2: What were the primary surrogate endpoints targeted by this compound in clinical trials?

The primary surrogate endpoints for this compound were improvements in the lipid profile. Specifically, clinical trials were designed to demonstrate:

  • Reduction in LDL Cholesterol ("bad cholesterol")

  • Reduction in Triglycerides

  • Increase in HDL Cholesterol ("good cholesterol")

These lipid parameters are well-established biomarkers for cardiovascular risk.[7]

Q3: Did this compound successfully meet its surrogate endpoints in major clinical trials?

Yes, this compound demonstrated statistically significant improvements in the targeted lipid surrogate endpoints. For instance, in the HPS2-THRIVE trial, the addition of niacin/laropiprant to statin therapy resulted in a significant reduction in LDL cholesterol and a significant increase in HDL cholesterol compared to statin therapy alone.[3][8]

Q4: What were the key clinical outcomes of the major this compound trials, and how did they differ from the surrogate endpoint data?

Despite successfully modifying lipid profiles, this compound failed to show a corresponding benefit in clinical outcomes. The two landmark trials are:

  • HPS2-THRIVE (Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events): This large-scale trial involving over 25,000 high-risk patients found that adding extended-release niacin/laropiprant to statin therapy did not significantly reduce the risk of major vascular events (a composite of coronary death, non-fatal heart attack, stroke, or revascularization) compared to statin therapy alone.[1][8][9][10][11] Furthermore, the trial was notable for a statistically significant increase in the incidence of non-fatal serious adverse events in the this compound group.[1][8][9][11]

  • AIM-HIGH (Atherothrombosis Intervention in Metabolic Syndrome with Low HDL/High Triglycerides: Impact on Global Health Outcomes): This trial, which studied extended-release niacin in patients with established cardiovascular disease and low HDL levels who were already on statin therapy, was stopped early due to a lack of efficacy.[6] The addition of niacin did not reduce the primary endpoint of a composite of coronary heart disease death, nonfatal myocardial infarction, ischemic stroke, hospitalization for an acute coronary syndrome, or symptom-driven coronary or cerebral revascularization.[6]

This discrepancy, where a drug successfully modifies a biomarker (surrogate endpoint) but fails to produce the expected clinical benefit, is a critical issue in drug development.

Q5: What are the potential reasons for the disconnect between this compound's impact on surrogate endpoints and the lack of clinical benefit?

Several hypotheses have been proposed to explain this disconnect:

  • The "HDL Hypothesis" may be flawed: While low HDL is a strong predictor of cardiovascular risk, simply raising HDL levels pharmacologically may not translate into reduced cardiovascular events. The functionality of the HDL particles may be more important than the absolute quantity.

  • Off-target effects of Niacin or Laropiprant: The increased incidence of adverse events in the HPS2-THRIVE trial suggests that niacin, laropiprant, or their combination may have had unforeseen detrimental effects that counteracted any potential benefit from lipid modification.[1][8] These included increased risks of bleeding, infections, new-onset diabetes, and myopathy.[1]

  • Statin background therapy: The patients in both HPS2-THRIVE and AIM-HIGH were already receiving effective statin therapy, which significantly lowers LDL cholesterol and cardiovascular risk.[3][4] It is possible that the incremental benefit of adding niacin to this already well-managed population was minimal and outweighed by the adverse effects.

Troubleshooting Guides for Experimental Research

Issue 1: Replicating the Niacin-Induced Flush and Laropiprant's Inhibitory Effect in an in vitro or animal model.

Troubleshooting Steps:

  • Cell Line/Animal Model Selection: Ensure your chosen model expresses the GPR109A receptor (for niacin's effect) and the DP1 receptor (for PGD2-mediated flushing). Langerhans cells or skin tissue models are relevant for studying the flushing mechanism.

  • Dose-Response: Titrate the concentrations of niacin to elicit a measurable downstream effect (e.g., PGD2 release). Similarly, determine the optimal inhibitory concentration of laropiprant.

  • Assay for PGD2: Utilize a sensitive and specific assay, such as an ELISA or mass spectrometry, to quantify PGD2 levels in your experimental system.

Issue 2: Designing an experiment to investigate the functional quality of HDL particles following niacin treatment.

Troubleshooting Steps:

  • Isolate HDL: Use ultracentrifugation or precipitation methods to isolate HDL particles from plasma or cell culture media.

  • Assess Cholesterol Efflux Capacity: Employ a cell-based assay using macrophages loaded with labeled cholesterol (e.g., fluorescent or radioactive) to measure the ability of the isolated HDL to accept cholesterol.

  • Analyze HDL Composition: Use proteomic and lipidomic approaches to characterize changes in the protein and lipid composition of HDL particles after niacin treatment. This can provide insights into alterations in HDL functionality.

Data Presentation: Summary of Key Clinical Trial Data

Table 1: HPS2-THRIVE - Changes in Lipid Surrogate Endpoints

Lipid ParameterThis compound + Statin GroupPlacebo + Statin GroupMean Difference
LDL Cholesterol Reduced by an average of 10 mg/dLNo significant change-10 mg/dL[8]
HDL Cholesterol Increased by an average of 6 mg/dLNo significant change+6 mg/dL[8]

Table 2: HPS2-THRIVE - Clinical Outcomes

Clinical EndpointThis compound + Statin GroupPlacebo + Statin GroupHazard Ratio (95% CI)P-value
Major Vascular Events 13.2%13.7%0.96 (0.90-1.03)0.29[9]
Non-fatal Serious Adverse Events Statistically significant increase--< 0.05[1][8]

Table 3: AIM-HIGH - Changes in Lipid Surrogate Endpoints

Lipid ParameterNiacin + Statin GroupPlacebo + Statin Group
HDL Cholesterol Significant IncreaseMinimal Change
Triglycerides Significant DecreaseMinimal Change
LDL Cholesterol Maintained at 40-80 mg/dL in both groupsMaintained at 40-80 mg/dL in both groups

Table 4: AIM-HIGH - Clinical Outcomes

Clinical EndpointNiacin + Statin GroupPlacebo + Statin GroupHazard Ratio (95% CI)P-value
Primary Composite Endpoint 16.4%16.2%1.02 (0.87-1.21)0.79

Experimental Protocols

Protocol 1: HPS2-THRIVE Trial Methodology

  • Study Design: A large, multicenter, randomized, double-blind, placebo-controlled trial.[4]

  • Participants: 25,673 patients with pre-existing atherosclerotic vascular disease.[3][12]

  • Intervention:

    • All participants received background therapy with simvastatin (B1681759) 40 mg daily (with ezetimibe (B1671841) 10 mg added if needed to lower LDL cholesterol).[12]

    • Participants were then randomized to receive either extended-release niacin 2g/laropiprant 40mg daily or a matching placebo.[4]

  • Primary Endpoint: The first occurrence of a major vascular event, defined as a composite of non-fatal myocardial infarction, coronary death, stroke, or any arterial revascularization.[12][13]

  • Duration: Median follow-up of 3.9 years.[11]

Protocol 2: AIM-HIGH Trial Methodology

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[6]

  • Participants: 3,414 patients with established cardiovascular disease, low baseline HDL cholesterol, and elevated triglycerides, who were already on statin therapy to maintain LDL cholesterol between 40 and 80 mg/dL.[2][6]

  • Intervention: Participants were randomly assigned to receive either extended-release niacin (1500-2000 mg daily) or a matching placebo.[2][6]

  • Primary Endpoint: Time to the first major cardiovascular event, including nonfatal myocardial infarction, ischemic stroke, hospitalization for acute coronary syndrome, or death from coronary heart disease.[6]

  • Duration: The trial was stopped early after a mean follow-up of 3 years.[6]

Mandatory Visualizations

Niacin_Lipid_Metabolism_Pathway cluster_liver Hepatocyte DGAT2 DGAT2 TG_Synthesis Triglyceride Synthesis DGAT2->TG_Synthesis Catalyzes VLDL_Production VLDL Production TG_Synthesis->VLDL_Production Leads to LDL LDL VLDL_Production->LDL Precursor to ApoAI_Catabolism ApoA-I Catabolism HDL HDL ApoAI_Catabolism->HDL Decreases Niacin Niacin Niacin->DGAT2 Inhibits Niacin->ApoAI_Catabolism Inhibits

Caption: Niacin's mechanism of action on lipid metabolism in the liver.

Laropiprant_Flush_Pathway Niacin Niacin Langerhans_Cell Langerhans Cell (in skin) Niacin->Langerhans_Cell Stimulates PGD2 Prostaglandin D2 (PGD2) Langerhans_Cell->PGD2 Releases DP1_Receptor DP1 Receptor (on smooth muscle) PGD2->DP1_Receptor Binds to Vasodilation Vasodilation (Flushing) DP1_Receptor->Vasodilation Activates Laropiprant Laropiprant Laropiprant->DP1_Receptor Blocks

Caption: Laropiprant's mechanism in preventing niacin-induced flushing.

Disconnect_Logic_Diagram cluster_surrogate Surrogate Endpoints cluster_clinical Clinical Outcomes This compound This compound Administration LDL_Decrease Decreased LDL This compound->LDL_Decrease HDL_Increase Increased HDL This compound->HDL_Increase TG_Decrease Decreased Triglycerides This compound->TG_Decrease Adverse_Events Increased Non-fatal Serious Adverse Events This compound->Adverse_Events Led to CV_Events No Reduction in Cardiovascular Events LDL_Decrease->CV_Events Expected to lead to (but did not) HDL_Increase->CV_Events Expected to lead to (but did not) TG_Decrease->CV_Events Expected to lead to (but did not)

Caption: The logical disconnect between surrogate endpoints and clinical outcomes for this compound.

References

Validation & Comparative

Tredaptive vs. Niacin Monotherapy: A Comparative Analysis for Lipid Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fixed-dose combination Tredaptive (extended-release niacin/laropiprant) against extended-release niacin monotherapy for the treatment of dyslipidemia. The analysis is supported by data from key clinical trials, including the pivotal HPS2-THRIVE study, which ultimately led to the withdrawal of this compound from the market. While this compound is no longer in clinical use, this comparison offers valuable insights into the complex interplay of lipid modification, adverse effect management, and cardiovascular outcomes.

Executive Summary

Niacin (nicotinic acid) is a potent and broad-spectrum lipid-modifying agent, effectively lowering low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and lipoprotein(a), while being the most effective available therapy for raising high-density lipoprotein cholesterol (HDL-C).[1] Its clinical utility, however, has historically been hampered by a high incidence of prostaglandin (B15479496) D2 (PGD2)-mediated flushing. This compound was developed to mitigate this side effect by combining extended-release niacin (ERN) with laropiprant (B1674511), a selective antagonist of the PGD2 receptor DP1.[2]

Clinical studies demonstrated that while laropiprant effectively reduced the incidence and severity of flushing associated with niacin, it offered no additional lipid-modifying benefits.[3] Crucially, the large-scale cardiovascular outcomes trial, HPS2-THRIVE, found that adding niacin/laropiprant to statin therapy in a high-risk population did not result in a reduction in major vascular events, despite favorable changes in lipid profiles.[4] Furthermore, the trial revealed a statistically significant increase in serious, non-fatal adverse events in the this compound group.[4] These findings led to the worldwide withdrawal of this compound in 2013, fundamentally altering the perspective on niacin's role in the modern, statin-centric era of cardiovascular risk management.[2]

Data Presentation: Lipid Modification Efficacy

The lipid-modifying effects of this compound were directly attributable to its niacin component. The addition of laropiprant did not alter the efficacy of niacin on any lipid parameters.[3] The following tables summarize the quantitative effects on key lipid markers from a head-to-head comparative study and the landmark HPS2-THRIVE trial.

Table 1: Comparative Lipid-Modifying Efficacy of ER Niacin/Laropiprant vs. ER Niacin Monotherapy

ParameterER Niacin/Laropiprant (2g/40mg)Placebo
LDL-C -18.4%Not Reported
HDL-C +20.0%Not Reported
Triglycerides (TG) -25.8%Not Reported
Non-HDL-C -19.8%Not Reported
Apolipoprotein B (Apo B) -18.8%Not Reported
Apolipoprotein A-I (Apo A-I) +6.9%Not Reported
Lipoprotein(a) [Lp(a)] -20.8%Not Reported
Data sourced from a 24-week, randomized, double-blind study in patients with primary hypercholesterolemia or mixed dyslipidemia.[2]

Table 2: Lipid Changes in the HPS2-THRIVE Trial (Addition to Statin Therapy)

ParameterER Niacin/Laropiprant (2g/40mg) ArmPlacebo Arm
LDL-C Reduction 10 mg/dL (0.25 mmol/L)No change
HDL-C Increase 6 mg/dL (0.16 mmol/L)No change
Data represent the average changes from baseline in patients receiving background statin therapy.[4][5]

Data Presentation: Adverse Event Profile

The primary rationale for this compound was the reduction of flushing. While successful in this regard, the HPS2-THRIVE trial identified an increased risk of other serious adverse events, which ultimately negated the benefit of improved tolerability.

Table 3: Comparison of Flushing Events

Flushing MetricER Niacin/Laropiprant (1g → 2g)ER Niacin Monotherapy (Gradual Titration)
Discontinuation due to Flushing 7.4%12.4%
Patients with No Moderate-to-Extreme Flushing 47.0%22.0%
Data from a 16-week, randomized trial directly comparing the two treatment regimens.[6]

Table 4: Key Serious Adverse Events in HPS2-THRIVE (% of Patients)

Adverse Event CategoryER Niacin/Laropiprant ArmPlacebo Arm
Diabetic Complications 11.1%7.5%
New-Onset Diabetes 5.7%4.3%
Gastrointestinal 4.8%3.8%
Musculoskeletal 3.7%2.9%
Infections Increased RiskBaseline Risk
Bleeding (Gastrointestinal & Intracranial) Increased RiskBaseline Risk
Myopathy (in Chinese patients on Simvastatin (B1681759) 40mg) ~0.9%~0.08% (expected)
Data represent the proportion of patients experiencing serious adverse events over a median follow-up of 3.9 years.[5][7][8]

Experimental Protocols

Key Experiment 1: HPS2-THRIVE (Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events)
  • Objective: To assess if adding extended-release niacin/laropiprant to effective statin-based LDL-lowering therapy would reduce the risk of major vascular events in a high-risk population.[9]

  • Study Design: A large-scale, multi-national, randomized, placebo-controlled, double-blind trial.[4] The study enrolled 25,673 patients.[10]

  • Participant Population:

    • Inclusion Criteria: Patients aged 50-80 years with a history of myocardial infarction, cerebrovascular atherosclerotic disease, peripheral arterial disease, or diabetes mellitus with symptomatic coronary heart disease.

    • Exclusion Criteria: Recent (within 3 months) acute cardiovascular events, planned revascularization, chronic liver disease (ALT >1.5x ULN), severe renal insufficiency, active peptic ulcer disease, or a history of significant adverse reaction to study medications.

  • Methodology:

    • Run-in Phase: All potential participants' background LDL-lowering therapy was standardized with simvastatin 40 mg daily (plus ezetimibe (B1671841) 10 mg if required).[10]

    • Second Run-in: Eligible patients then entered a second run-in phase with active this compound to ensure tolerability before randomization. Approximately one-third of patients were excluded at this stage, primarily due to niacin-related side effects.

    • Randomization: 25,673 tolerant patients were randomized to receive either ER niacin/laropiprant (2 g/40 mg daily) or a matching placebo.[10]

    • Follow-up: Patients were followed for a median of 3.9 years, with data collected on adverse events and clinical outcomes.[7]

  • Endpoints:

    • Primary Endpoint: A composite of major vascular events, defined as non-fatal myocardial infarction, coronary death, stroke, or any arterial revascularization.[9]

  • Lipid Measurement Protocol: Non-fasting blood samples were collected and sent to a central laboratory for analysis. The standard lipid profile measured included total cholesterol, HDL-C, and triglycerides. LDL-C was typically calculated.[2] This centralized approach ensured standardization of measurements across the multi-national study.

Signaling Pathways and Experimental Workflows

Niacin-Induced Flushing and Laropiprant Inhibition

The primary adverse effect of niacin, cutaneous flushing, is mediated by a well-defined signaling pathway. Niacin binds to the GPR109A receptor on skin Langerhans cells, triggering the synthesis and release of prostaglandin D2 (PGD2). PGD2 then diffuses to dermal capillaries and binds to the DP1 receptor on vascular smooth muscle cells, causing potent vasodilation, which is experienced as flushing and warmth. Laropiprant, as a selective DP1 antagonist, blocks this final step without interfering with niacin's lipid-modifying actions.

G cluster_skin Skin Cells (Langerhans) cluster_vessel Vascular Smooth Muscle Niacin Niacin GPR109A GPR109A Receptor Niacin->GPR109A Binds to PGD2 Prostaglandin D2 (PGD2) Synthesis & Release GPR109A->PGD2 Activates DP1 DP1 Receptor PGD2->DP1 Binds to Vaso Vasodilation DP1->Vaso Activates Flush Flushing Sensation Vaso->Flush Laropiprant Laropiprant Laropiprant->DP1 Antagonizes

Mechanism of Niacin-Induced Flushing and Laropiprant Action.
Niacin's Lipid-Modifying Mechanisms

Niacin exerts its effects on the lipid profile through multiple mechanisms, primarily centered on the liver and adipose tissue. It is unique in its ability to favorably affect nearly all major lipoprotein classes.

G cluster_adipose Adipose Tissue cluster_liver Liver Niacin Niacin InhibitFFA Inhibits Release of Free Fatty Acids (FFA) Niacin->InhibitFFA DecApoB Decreased Apo A-I Clearance Niacin->DecApoB DecTG Decreased Triglyceride Synthesis InhibitFFA->DecTG Reduced FFA supply DecVLDL Decreased VLDL Secretion DecTG->DecVLDL LDL ↓ LDL-C & Apo B DecVLDL->LDL TG_out ↓ Triglycerides DecVLDL->TG_out HDL ↑ HDL-C & Apo A-I DecApoB->HDL

Simplified Overview of Niacin's Lipid-Modifying Pathways.
HPS2-THRIVE Experimental Workflow

The design of the HPS2-THRIVE trial involved a multi-stage process to ensure a standardized baseline and assess tolerability before randomization, a critical aspect in trials involving niacin.

G Start High-Risk Patient Population (n=51,698) RunIn1 Phase 1: Statin Run-in (Simvastatin 40mg +/- Ezetimibe) Start->RunIn1 Exclude1 Excluded (11%) (Adverse Events / Withdrawal) RunIn1->Exclude1 RunIn2 Phase 2: Active this compound Run-in (1 month for tolerability assessment) RunIn1->RunIn2 Exclude2 Excluded (33%) (Mainly flushing-related side effects) RunIn2->Exclude2 Random Randomization (n=25,673) RunIn2->Random GroupA Treatment Arm: This compound (2g/40mg) + Statin Random->GroupA GroupB Placebo Arm: Placebo + Statin Random->GroupB FollowUp Follow-up (Median 3.9 years) GroupA->FollowUp GroupB->FollowUp Outcome Primary Outcome Analysis: Major Vascular Events FollowUp->Outcome

High-Level Workflow of the HPS2-THRIVE Clinical Trial.

References

A Comparative Analysis of Tredaptive (Niacin/Laropiprant) and Statin Therapy for Dyslipidemia

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison between Tredaptive (a fixed-dose combination of extended-release niacin and laropiprant) and statin therapy, two distinct pharmacological approaches to managing dyslipidemia. While statins remain the cornerstone of cardiovascular risk reduction, this compound was developed to address a broader range of lipid abnormalities, particularly low high-density lipoprotein (HDL) cholesterol. However, its clinical utility and safety profile ultimately led to its withdrawal from the market.[1][2] This analysis is supported by data from key clinical trials, with a focus on the pivotal HPS2-THRIVE study.

Mechanism of Action

Statins and this compound employ fundamentally different mechanisms to alter lipid profiles.

Statin Therapy: Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in hepatic cholesterol synthesis.[3][4] This inhibition leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on hepatocyte surfaces. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the circulation, thereby lowering plasma LDL-C levels.[4]

G cluster_liver Hepatocyte (Liver Cell) AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGCR HMG-CoA Reductase HMGCoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol HMGCR->Mevalonate LDL_Receptor LDL Receptor Upregulation HMGCR->LDL_Receptor Reduced synthesis leads to Blood_LDL Bloodstream LDL-C Blood_LDL->LDL_Receptor Increased Clearance Statin Statin Statin->HMGCR Inhibits

Caption: Statin Mechanism of Action.

This compound (Niacin/Laropiprant): this compound's effects are driven by its two components:

  • Niacin (Nicotinic Acid): The lipid-modifying agent. Its mechanism is not fully elucidated but is known to inhibit the release of free fatty acids from adipose tissue.[5][6] This reduces the substrate available for the liver to produce triglycerides and very-low-density lipoprotein (VLDL), a precursor to LDL. Niacin also raises HDL-C levels, partly by reducing the breakdown of apolipoprotein A-I, the primary protein component of HDL.[5][7]

  • Laropiprant (B1674511): This component has no effect on lipid levels.[5] It is a selective antagonist of the prostaglandin (B15479496) D2 (PGD2) receptor subtype 1 (DP1).[8][9] Niacin administration induces the release of PGD2, which causes vasodilation and the characteristic flushing side effect. By blocking the DP1 receptor, laropiprant was designed to reduce the intensity of niacin-induced flushing and improve treatment tolerability.[5][9]

G cluster_niacin Niacin Mechanism cluster_laropiprant Laropiprant Mechanism (Anti-flushing) Niacin Niacin Adipose Adipose Tissue Niacin->Adipose Inhibits lipolysis HDL HDL Breakdown Niacin->HDL Decreases catabolism Liver Liver Adipose->Liver Reduced FFA flux TG_VLDL Triglyceride & VLDL Synthesis Liver->TG_VLDL Decreased FFA Free Fatty Acids Niacin2 Niacin Skin Skin Cells Niacin2->Skin Stimulates PGD2 Prostaglandin D2 (PGD2) Skin->PGD2 Release of DP1 DP1 Receptor PGD2->DP1 Flush Vasodilation (Flushing) DP1->Flush Activates Laropiprant Laropiprant Laropiprant->DP1 Blocks

Caption: this compound (Niacin/Laropiprant) Dual Mechanism.

Comparative Efficacy on Lipid Parameters

Both therapies effectively modify lipid profiles, but their primary targets differ. Statins are potent LDL-C reducers, while niacin (the active component of this compound) has a more pronounced effect on HDL-C and triglycerides.

ParameterStatin Therapy (Typical)This compound (Niacin/Laropiprant)
LDL-Cholesterol ↓ 20-55%[3]↓ ~18%[8]
HDL-Cholesterol ↑ 5-15%[10]↑ ~20%[8]
Triglycerides ↓ 10-30%[10]↓ ~26%[8]
Apolipoprotein B ↓ Significant Reduction[11]↓ Reduces Apo B[5]
Lipoprotein(a) Variable/No significant effect↓ Reduces Lp(a)[5]
Table 1: Typical effects of monotherapy on key lipid parameters. Percentages are approximate and vary by specific drug, dosage, and patient population.

Major Clinical Outcome Trials: The HPS2-THRIVE Study

The definitive comparison of this compound's clinical utility comes from the Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) . This large-scale, randomized, placebo-controlled trial was designed to determine if adding this compound to effective statin therapy could further reduce major vascular events in a high-risk population.[12][13]

Experimental Protocol: HPS2-THRIVE
  • Study Design: A large-scale, multinational, randomized, double-blind, placebo-controlled trial.[12][13]

  • Patient Population: 25,673 patients aged 50-80 with pre-existing atherosclerotic vascular disease.[12][14] All patients were at high risk for major vascular events.

  • Intervention:

    • Background Therapy: All participants received effective LDL-lowering therapy, consisting of simvastatin (B1681759) 40 mg daily, with the addition of ezetimibe (B1671841) 10 mg if required.[12]

    • Randomized Treatment: Patients were randomly assigned to receive either extended-release niacin/laropiprant (2g/40mg daily) or a matching placebo.[12]

  • Primary Endpoint: The primary outcome was the time to the first major vascular event, defined as non-fatal myocardial infarction, coronary death, stroke (fatal or non-fatal), or any arterial revascularization procedure.[15]

  • Follow-up: The median follow-up period was 3.9 years.[12][14]

G Start Patient Screening (N=25,673 high-risk patients) RunIn Statin Run-in Period (Simvastatin 40mg +/- Ezetimibe 10mg) Start->RunIn Random Randomization RunIn->Random GroupA Intervention Group (Niacin/Laropiprant + Statin) Random->GroupA GroupB Placebo Group (Placebo + Statin) Random->GroupB FollowUp Median Follow-up: 3.9 Years GroupB->FollowUp Analysis Endpoint Analysis: Time to first Major Vascular Event FollowUp->Analysis Result Outcome Assessment Analysis->Result

Caption: HPS2-THRIVE Experimental Workflow.

HPS2-THRIVE: Key Findings

The results of HPS2-THRIVE were definitive and led directly to the global withdrawal of this compound.[16] Despite favorable changes in lipid markers (LDL-C decreased by an average of 10 mg/dL and HDL-C increased by 6 mg/dL), the addition of niacin/laropiprant to statin therapy did not result in any significant reduction in the primary endpoint.[13][17]

Outcome MeasureThis compound + Statin GroupPlacebo + Statin GroupRisk Ratio (95% CI)p-value
Primary Endpoint (Major Vascular Events) 13.2% (1,696 events)[18]13.7% (1,758 events)[18]0.96 (0.90 - 1.03)[17]0.29[17]

Table 2: Primary Outcome Results of the HPS2-THRIVE Trial.

Safety and Tolerability

Adverse Event ProfileStatin TherapyThis compound (Observed in HPS2-THRIVE)
Common Side Effects Muscle pain (myalgia), digestive problems.[22]Flushing, itching, gastrointestinal disturbances (nausea, diarrhea), headache.[7]
Serious Adverse Events Rare: Myopathy, rhabdomyolysis, liver damage.Statistically significant increase in: [17][18][19]- New-onset diabetes & complications- Bleeding (gastrointestinal and intracranial)- Infections- Myopathy (especially when combined with statins)[12][23]- Gastrointestinal issues- Skin-related issues

Table 3: Comparative Safety Profiles.

Conclusion and Market Withdrawal

The HPS2-THRIVE trial conclusively demonstrated that for high-risk patients already treated effectively with statins, the addition of niacin/laropiprant (this compound) did not reduce the risk of major vascular events.[24][25] Furthermore, the therapy was associated with a significant increase in serious adverse events.[17][19]

Based on this unfavorable benefit-risk profile, regulatory agencies, including the European Medicines Agency (EMA), recommended the suspension of the drug's marketing authorization.[20][26] Consequently, Merck & Co. voluntarily withdrew this compound from the global market in 2013, ceasing its development and recommending that physicians discontinue its prescription.[1][2]

For researchers and drug development professionals, the story of this compound serves as a critical case study. It underscores the principle that improvements in surrogate endpoints, such as HDL-C levels, do not always translate into meaningful clinical benefits in cardiovascular outcomes. It also highlights the paramount importance of large-scale, long-term clinical outcome trials in establishing the true efficacy and safety of any new therapeutic agent before its integration into clinical practice. The robust and proven efficacy of statins in reducing cardiovascular events continues to position them as the foundational therapy for dyslipidemia management.

References

Tredaptive: A Comparative Analysis of Efficacy in Dyslipidemia Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tredaptive (nicotinic acid/laropiprant), a discontinued (B1498344) lipid-modifying agent, with current alternative therapies for dyslipidemia. The analysis is supported by data from key clinical trials, with a focus on efficacy and safety in various patient subpopulations. Detailed experimental protocols and visual representations of mechanistic pathways are included to facilitate a deeper understanding of the therapeutic landscape.

Executive Summary

This compound: Mechanism of Action and Clinical Trial Data

This compound's lipid-modifying effects were primarily driven by nicotinic acid (niacin). Niacin reduces the production of very-low-density lipoprotein (VLDL) in the liver, a precursor to LDL-C, and inhibits the breakdown of apolipoprotein A-I, the main protein component of HDL-C.[6] Laropiprant (B1674511) was included to selectively antagonize the prostaglandin (B15479496) D2 receptor subtype 1 (DP1), thereby mitigating the common and often compliance-limiting side effect of niacin-induced flushing.[7][8][9]

Signaling Pathway of Niacin-Induced Flushing and Laropiprant Inhibition

Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor (Langerhans Cells) Nicotinic_Acid->GPR109A Binds to Arachidonic_Acid Arachidonic Acid Release GPR109A->Arachidonic_Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGD2 Prostaglandin D2 (PGD2) Synthesis COX1_COX2->PGD2 DP1_Receptor DP1 Receptor (Vascular Smooth Muscle) PGD2->DP1_Receptor Activates Vasodilation Vasodilation & Flushing DP1_Receptor->Vasodilation Laropiprant Laropiprant Laropiprant->DP1_Receptor Antagonizes

Caption: Niacin-induced flushing pathway and the inhibitory action of laropiprant.

HPS2-THRIVE Clinical Trial

The Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) was a large-scale, randomized, placebo-controlled trial designed to assess the efficacy and safety of this compound in 25,673 patients at high risk for cardiovascular events who were already receiving statin therapy.[10][11]

  • Study Design: Randomized, multicenter, double-blind, placebo-controlled.[11]

  • Participants: 25,673 patients aged 50-80 years with pre-existing atherosclerotic vascular disease.[12]

  • Intervention: Participants were randomized to receive either extended-release niacin 2 g/laropiprant 40 mg daily or a matching placebo, in addition to their background statin therapy (simvastatin 40 mg daily, with or without ezetimibe (B1671841) 10 mg daily).[12][13]

  • Primary Endpoint: The primary outcome was the time to the first major vascular event, defined as non-fatal myocardial infarction, coronary death, stroke, or any arterial revascularization.[12]

  • Follow-up: The median follow-up duration was 3.9 years.[3]

Patient_Population High-risk patients with astherosclerotic vascular disease (n=25,673) Standardization Standardization of background therapy: Simvastatin (B1681759) 40mg +/- Ezetimibe 10mg Patient_Population->Standardization Randomization Randomization Standardization->Randomization Tredaptive_Arm This compound (ER Niacin 2g / Laropiprant 40mg) + Statin Randomization->Tredaptive_Arm Placebo_Arm Placebo + Statin Randomization->Placebo_Arm Follow_up Median Follow-up of 3.9 years Tredaptive_Arm->Follow_up Placebo_Arm->Follow_up Primary_Endpoint Analysis of Primary Endpoint: First Major Vascular Event Follow_up->Primary_Endpoint

Caption: Workflow of the HPS2-THRIVE clinical trial.

Comparative Efficacy and Safety Data

The following tables summarize the efficacy and safety data for this compound and its alternatives.

Table 1: Comparison of Lipid-Lowering Efficacy
Drug ClassDrugKey Clinical Trial(s)Patient PopulationLDL-C ReductionHDL-C IncreaseTriglyceride Reduction
Niacin/DP1 Antagonist This compoundHPS2-THRIVEHigh-risk, statin-treated-10 mg/dL (additional to statin)[5]+6 mg/dL (additional to statin)[5]Not reported as primary outcome
Cholesterol Absorption Inhibitor EzetimibeIMPROVE-ITPost-ACS, statin-treated-23.1% (added to statin)[14]MinimalMinimal
PCSK9 Inhibitors EvolocumabGAUSS-3Statin-intolerant-52.8%[15]Not a primary endpointNot a primary endpoint
AlirocumabODYSSEY ALTERNATIVEStatin-intolerant-45%Not a primary endpointNot a primary endpoint
ATP Citrate Lyase Inhibitor Bempedoic AcidCLEAR SerenityStatin-intolerant-21.4%[16]Not a primary endpointNot a primary endpoint
CLEAR WisdomHigh-risk, on max tolerated statin-17.4% (added to statin)[17]Not a primary endpointNot a primary endpoint
Fibrates Fenofibrate (B1672516)FIELDType 2 diabetes-10%[18]+6.5%[18]-26%[18]
Table 2: Comparison of Cardiovascular Outcomes and Safety
Drug ClassDrugKey Clinical Trial(s)Primary Cardiovascular OutcomeKey Adverse Events
Niacin/DP1 Antagonist This compoundHPS2-THRIVENo significant reduction in major vascular events (RR 0.96, p=0.29)[3]Increased risk of diabetic complications, new-onset diabetes, infections, gastrointestinal, musculoskeletal, and bleeding events.[3]
Cholesterol Absorption Inhibitor EzetimibeIMPROVE-ITSignificant reduction in composite cardiovascular events (HR 0.936, p=0.016)[19]Generally well-tolerated with a safety profile similar to placebo.[14][20]
PCSK9 Inhibitors EvolocumabFOURIERSignificant reduction in composite cardiovascular events (HR 0.85, p<0.001)Injection-site reactions.
AlirocumabODYSSEY OUTCOMESSignificant reduction in composite cardiovascular events (HR 0.85, p<0.001)Injection-site reactions.
ATP Citrate Lyase Inhibitor Bempedoic AcidCLEAR OutcomesSignificant reduction in 4-component MACE (HR 0.87, p=0.004)[21][22]Gout, cholelithiasis, increased serum creatinine (B1669602) and uric acid.[21]
Fibrates FenofibrateFIELDNo significant reduction in the primary endpoint of CHD death or nonfatal MI (HR 0.89, p=0.16)[23]Increased risk of pancreatitis and venous thromboembolism.

Detailed Experimental Protocols for Alternative Therapies

IMPROVE-IT (Ezetimibe)
  • Study Design: Randomized, double-blind, active-control trial.

  • Participants: 18,144 patients hospitalized for an acute coronary syndrome with LDL-C levels between 50 and 125 mg/dL.

  • Intervention: Simvastatin 40 mg plus ezetimibe 10 mg versus simvastatin 40 mg plus placebo.

  • Primary Endpoint: Composite of cardiovascular death, major coronary event, or nonfatal stroke.

GAUSS-3 (Evolocumab)
  • Study Design: Two-phase, randomized, double-blind, ezetimibe-controlled trial.

  • Participants: 511 patients with a history of statin intolerance.

  • Intervention: Phase A involved a crossover challenge with atorvastatin (B1662188) 20 mg or placebo. In Phase B, statin-intolerant patients were randomized to receive subcutaneous evolocumab (420 mg monthly) or oral ezetimibe (10 mg daily).[24]

  • Primary Endpoint: Mean percent change in LDL-C from baseline to the mean of weeks 22 and 24.

CLEAR Serenity (Bempedoic Acid)
  • Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.[16]

  • Participants: 345 patients with hypercholesterolemia and a history of intolerance to at least two statins.[16]

  • Intervention: Bempedoic acid 180 mg or placebo once daily for 24 weeks.[16]

  • Primary Endpoint: Percent change from baseline in LDL-C at week 12.[16]

FIELD (Fenofibrate)
  • Study Design: Double-blind, placebo-controlled, randomized trial.[18]

  • Participants: 9,795 patients with type 2 diabetes mellitus.[18]

  • Intervention: Fenofibrate 200 mg daily or placebo.[25]

  • Primary Endpoint: Composite of coronary heart disease death and nonfatal myocardial infarction.[23]

Conclusion

The clinical development and subsequent withdrawal of this compound underscore the critical importance of robust cardiovascular outcome data beyond surrogate lipid markers. While this compound effectively modified lipid profiles, the HPS2-THRIVE trial demonstrated a lack of clinical benefit in reducing major vascular events, coupled with an unfavorable safety profile. In contrast, several alternative therapies have demonstrated both lipid-lowering efficacy and a reduction in cardiovascular events in specific patient populations, particularly those with statin intolerance. Ezetimibe, PCSK9 inhibitors, and bempedoic acid have emerged as valuable tools in the management of dyslipidemia for high-risk patients who cannot achieve LDL-C goals with statins alone or are unable to tolerate statin therapy. Fenofibrates continue to have a role in managing severe hypertriglyceridemia. The data presented in this guide provide a framework for researchers and drug development professionals to compare the clinical profiles of these agents and inform future research and development in the field of lipid management.

References

Tredaptive's Failure in HPS2-THRIVE: A Comparative Analysis of Lipid-Modifying Therapies

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of cardiovascular disease prevention has been shaped by numerous clinical trials, some confirming the efficacy of new therapeutic strategies and others, like the Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE), serving as a crucial reality check. The trial's failure to demonstrate a cardiovascular benefit for Tredaptive (a combination of extended-release niacin and laropiprant) marked a significant turning point in the understanding of HDL cholesterol modification. This guide provides a detailed comparison of the HPS2-THRIVE trial with other key lipid-modifying therapy trials, offering researchers, scientists, and drug development professionals a comprehensive analysis of the data and methodologies.

Executive Summary

The HPS2-THRIVE trial was designed to test the hypothesis that raising high-density lipoprotein (HDL) cholesterol with this compound, on a background of effective statin therapy, would reduce the risk of major vascular events. Contrary to expectations, the trial was halted prematurely due to a lack of efficacy and an increase in non-fatal serious adverse events. This outcome stands in contrast to the demonstrated benefits of other lipid-lowering therapies, such as statins, ezetimibe (B1671841), and PCSK9 inhibitors, which have consistently shown to reduce cardiovascular events by lowering low-density lipoprotein (LDL) cholesterol. This guide will delve into the specifics of the HPS2-THRIVE trial, comparing its design, outcomes, and the mechanism of its investigational drug with successful lipid-modifying agents.

This compound: Mechanism of Action and the HPS2-THRIVE Rationale

This compound combined two active ingredients: extended-release niacin and laropiprant (B1674511). Niacin, a B-vitamin, has long been known for its lipid-modifying properties, including its ability to raise HDL cholesterol and lower triglycerides and LDL cholesterol. However, its use is often limited by a common side effect: flushing, a sensation of warmth and redness of the skin. Laropiprant was included in this compound to specifically counteract this flushing effect by blocking the prostaglandin (B15479496) D2 receptor 1 (DP1). The HPS2-THRIVE trial was predicated on the "HDL hypothesis," which posited that increasing HDL cholesterol levels would translate into a reduction in cardiovascular risk.

Tredaptive_Mechanism cluster_Niacin Nicotinic Acid (Niacin) cluster_Laropiprant Laropiprant cluster_Flushing Flushing Pathway Niacin Niacin GPR109A GPR109A Receptor (Adipocytes, Macrophages) Niacin->GPR109A Binds to Adipocyte_Effects Inhibition of Lipolysis GPR109A->Adipocyte_Effects Macrophage_Effects Anti-inflammatory Effects GPR109A->Macrophage_Effects Lipid_Changes ↓ LDL, ↓ Triglycerides, ↑ HDL Adipocyte_Effects->Lipid_Changes Laropiprant Laropiprant DP1_Receptor DP1 Receptor (Vascular Smooth Muscle) Laropiprant->DP1_Receptor Blocks Vasodilation Vasodilation (Flushing) DP1_Receptor->Vasodilation PGD2 Prostaglandin D2 (PGD2) PGD2->DP1_Receptor Activates Niacin_Flushing Niacin Niacin_Flushing->PGD2 Stimulates release

This compound's dual mechanism of action.

Comparative Efficacy of Lipid-Modifying Therapies

The primary outcome of the HPS2-THRIVE trial was a composite of major vascular events, including coronary death, non-fatal myocardial infarction, stroke, or any revascularization. The results showed no significant difference between the this compound group and the placebo group. In contrast, trials of other lipid-lowering agents have demonstrated significant reductions in cardiovascular events.

Trial Drug Primary Endpoint Treatment Group Event Rate Placebo Group Event Rate Relative Risk Reduction (95% CI) Absolute Risk Reduction
HPS2-THRIVE This compound (Niacin/Laropiprant)Major Vascular Events13.2%[1]13.7%[1]4% (0.90-1.03)[1]0.5%
FOURIER Evolocumab (PCSK9 Inhibitor)MACE (CV death, MI, stroke, unstable angina hospitalization, or coronary revascularization)9.8%[2]11.3%[2]15% (0.79-0.92)[2]1.5%[3]
IMPROVE-IT EzetimibeMACE (CV death, MI, unstable angina hospitalization, coronary revascularization ≥30 days, or stroke)32.7% (at 7 years)[4]34.7% (at 7 years)[4]6.4% (0.89-0.99)[4]2.0%
FIELD Fenofibrate (B1672516)Coronary Events (CHD death or non-fatal MI)5.2%[5]5.9%[5]11% (0.75-1.05)[5]0.7%

Comparative Safety Profiles

A critical finding of the HPS2-THRIVE trial was the increased incidence of non-fatal serious adverse events in the this compound group. This contrasted with the generally favorable safety profiles observed in the comparator trials.

Trial Drug Key Adverse Events with Increased Incidence Treatment Group Rate Placebo Group Rate Absolute Risk Increase
HPS2-THRIVE This compound (Niacin/Laropiprant)New-onset diabetes5.7%[6]4.3%[6]1.4%
Serious Bleeding2.5%[6]1.9%[6]0.6%
Serious Infections8.0%[6]6.6%[6]1.4%
Gastrointestinal4.8%[6]3.8%[6]1.0%
Musculoskeletal3.7%[6]3.0%0.7%
FOURIER EvolocumabInjection-site reactions2.1%1.6%0.5%
Neurocognitive eventsSimilar to placebo-No significant difference
IMPROVE-IT EzetimibeDiscontinuation due to adverse events10.6%10.1%No significant difference
Myopathy/RhabdomyolysisSimilar to placebo-No significant difference
FIELD FenofibratePancreatitis0.8%[7]0.5%[7]0.3%
Pulmonary Embolism1.1%[7]0.7%[7]0.4%

Detailed Experimental Protocols

A thorough understanding of the experimental design is essential for interpreting the results of these landmark trials.

HPS2-THRIVE (NCT00461630)
  • Objective: To assess whether adding extended-release niacin/laropiprant to statin therapy reduces the risk of major vascular events in high-risk patients.

  • Patient Population: 25,673 patients with pre-existing atherosclerotic vascular disease.

  • Inclusion Criteria: History of myocardial infarction, cerebrovascular disease, peripheral arterial disease, or diabetes with coronary heart disease.

  • Exclusion Criteria: Recent major vascular event, severe heart failure, or contraindications to niacin or statins.

  • Treatment Regimen: Patients were randomized to receive either extended-release niacin 2g and laropiprant 40mg daily or a matching placebo, in addition to their background simvastatin (B1681759) 40mg (with or without ezetimibe 10mg) therapy.

  • Primary Endpoint: A composite of coronary death, non-fatal myocardial infarction, stroke, or any arterial revascularization.

FOURIER (NCT01764633)
  • Objective: To evaluate the efficacy and safety of evolocumab in reducing cardiovascular events in patients with clinically evident atherosclerotic cardiovascular disease on statin therapy.

  • Patient Population: 27,564 patients with a history of myocardial infarction, non-hemorrhagic stroke, or symptomatic peripheral artery disease.

  • Inclusion Criteria: LDL-C ≥70 mg/dL or non-HDL-C ≥100 mg/dL on an optimized statin regimen.

  • Exclusion Criteria: Recent coronary revascularization, severe heart failure, or uncontrolled hypertension.

  • Treatment Regimen: Patients were randomized to receive either evolocumab (140 mg every two weeks or 420 mg monthly) or a matching placebo via subcutaneous injection.

  • Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.

IMPROVE-IT (NCT00202878)
  • Objective: To determine whether the addition of ezetimibe to simvastatin therapy improves cardiovascular outcomes compared with simvastatin monotherapy in patients after an acute coronary syndrome.

  • Patient Population: 18,144 patients stabilized after an acute coronary syndrome.

  • Inclusion Criteria: Hospitalization for an acute coronary syndrome within the preceding 10 days and an LDL-C level between 50 and 125 mg/dL.

  • Exclusion Criteria: Planned coronary revascularization, severe heart failure, or active liver disease.

  • Treatment Regimen: Patients were randomized to receive either simvastatin 40mg plus ezetimibe 10mg daily or simvastatin 40mg plus placebo.

  • Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, unstable angina requiring rehospitalization, coronary revascularization (occurring at least 30 days after randomization), or nonfatal stroke.

FIELD (ISRCTN64783481)
  • Objective: To assess the effect of fenofibrate on the risk of cardiovascular events in patients with type 2 diabetes mellitus.

  • Patient Population: 9,795 patients with type 2 diabetes.

  • Inclusion Criteria: Age 50-75 years, type 2 diabetes, and no clear indication for lipid-lowering therapy at baseline.[8]

  • Exclusion Criteria: Triglyceride levels >443 mg/dL or treatment with a lipid-lowering agent at screening.[8]

  • Treatment Regimen: Patients were randomized to receive either fenofibrate 200mg daily or a matching placebo.

  • Primary Endpoint: A composite of coronary heart disease death or non-fatal myocardial infarction.[8]

Trial_Workflow cluster_HPS2 HPS2-THRIVE cluster_FOURIER FOURIER cluster_IMPROVEIT IMPROVE-IT cluster_FIELD FIELD H_Screen Screening (N=42,424) H_RunIn Simvastatin +/- Ezetimibe Run-in H_Screen->H_RunIn H_Rand Randomization (N=25,673) H_RunIn->H_Rand H_Treat This compound vs. Placebo (Median 3.9 years) H_Rand->H_Treat H_End Primary Endpoint Analysis H_Treat->H_End F_Screen Screening F_Rand Randomization (N=27,564) F_Screen->F_Rand F_Treat Evolocumab vs. Placebo (Median 2.2 years) F_Rand->F_Treat F_End Primary Endpoint Analysis F_Treat->F_End I_Screen Screening I_Rand Randomization (N=18,144) I_Screen->I_Rand I_Treat Ezetimibe/Simvastatin vs. Simvastatin (Median 6 years) I_Rand->I_Treat I_End Primary Endpoint Analysis I_Treat->I_End FI_Screen Screening (N=13,900) FI_RunIn Fenofibrate Run-in FI_Screen->FI_RunIn FI_Rand Randomization (N=9,795) FI_RunIn->FI_Rand FI_Treat Fenofibrate vs. Placebo (5 years) FI_Rand->FI_Treat FI_End Primary Endpoint Analysis FI_Treat->FI_End

Comparative workflow of major lipid-modifying outcome trials.

Conclusion: Lessons from HPS2-THRIVE

The failure of this compound in the HPS2-THRIVE trial delivered a significant blow to the HDL hypothesis and underscored the complexity of cardiovascular disease. The trial demonstrated that simply raising HDL cholesterol does not necessarily translate to a reduction in cardiovascular events, particularly in patients already well-managed with statins. Furthermore, the increased risk of adverse events highlighted the importance of a thorough safety evaluation for any new therapeutic agent.

In contrast, the success of LDL-lowering therapies like ezetimibe and PCSK9 inhibitors in the IMPROVE-IT and FOURIER trials, respectively, has solidified the central role of LDL cholesterol in the pathogenesis of atherosclerotic cardiovascular disease. For researchers and drug development professionals, the divergent outcomes of these trials provide invaluable lessons:

  • Target Validation is Crucial: The HDL hypothesis, while biologically plausible, was not sufficiently validated as a therapeutic target in the context of modern statin therapy.

  • Surrogate Endpoints Can Be Misleading: While this compound effectively raised HDL levels, this change in a surrogate marker did not predict clinical benefit.

  • Safety is Paramount: The adverse event profile of this compound ultimately outweighed any potential, unproven benefit.

  • The Primacy of LDL Lowering: The consistent benefit observed with therapies that lower LDL cholesterol reinforces its position as the primary target for cardiovascular risk reduction.

The HPS2-THRIVE trial, though a disappointment for the proponents of HDL-targeted therapies, has been instrumental in refining the focus of cardiovascular drug development, steering it towards strategies with robust evidence of both efficacy and safety.

References

A comparative analysis of Tredaptive's adverse event profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tredaptive (nicotinic acid/laropiprant) was a combination drug developed to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. It combined extended-release nicotinic acid, a well-established lipid-modifying agent, with laropiprant (B1674511), a novel compound intended to mitigate the common and often-intolerable side effect of nicotinic acid-induced flushing. Despite its promising mechanism, this compound was withdrawn from the market worldwide in 2013 after the large-scale Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) clinical trial revealed a lack of cardiovascular benefit and an increased risk of serious, non-fatal adverse events.[1][2][3] This guide provides a detailed comparative analysis of this compound's adverse event profile against other lipid-lowering therapies, supported by data from key clinical trials.

Mechanism of Action

This compound's therapeutic effects and its adverse event profile are a direct consequence of its two active components:

  • Nicotinic Acid (Niacin): A B-vitamin that, at pharmacological doses, favorably modulates lipid profiles.[4][5] Its primary mechanisms include:

    • Inhibiting the release of free fatty acids from adipose tissue, thereby reducing the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL).[4][6][7]

    • Decreasing the catabolism of apolipoprotein A-I, the main protein component of high-density lipoprotein (HDL), leading to increased HDL cholesterol levels.[5]

    • Reducing levels of low-density lipoprotein (LDL) cholesterol, total cholesterol, and lipoprotein(a).[4]

  • Laropiprant: A selective antagonist of the prostaglandin (B15479496) D2 (PGD2) receptor subtype 1 (DP1).[1][4] Its sole purpose was to mitigate the flushing effect of nicotinic acid. Nicotinic acid induces flushing by stimulating the synthesis of PGD2 in the skin, which in turn dilates blood vessels via activation of the DP1 receptor.[1][8] Laropiprant was designed to block this interaction.[1]

This compound's Adverse Event Profile: Insights from the HPS2-THRIVE Trial

The HPS2-THRIVE study was a large, randomized, placebo-controlled trial that provided the most comprehensive data on the safety profile of this compound. The trial enrolled 25,673 patients at high risk for cardiovascular events who were already receiving statin therapy.[2][9][10]

Key Findings from HPS2-THRIVE

The trial was stopped early due to a lack of efficacy in reducing major vascular events and a statistically significant increase in the incidence of non-fatal serious adverse events in the this compound group compared to the placebo group.[2][11][12][13]

Table 1: Incidence of Serious Adverse Events in the HPS2-THRIVE Trial

Adverse Event CategoryThis compound + Statin (%)Placebo + Statin (%)Risk Ratio (95% CI)
Non-fatal Serious Adverse Events (Overall) Statistically Significant Increase
Bleeding (Gastrointestinal and Intracranial) Increased1.38 (1.17-1.63)[14]
Infections Increased1.22 (1.11-1.34)[14]
Gastrointestinal Increased
Musculoskeletal (including Myopathy) Increased
Skin Increased
Diabetic Complications Increased
New-onset Diabetes Increased1.32 (1.16-1.51)[14]

Note: Specific percentages for all categories were not consistently reported across all sources. The table reflects the reported trends and statistically significant findings.

The study highlighted that the risks associated with this compound were not confined to a specific organ system but were broad-ranging.[13] The excess risk for many of these adverse events was more pronounced in the first year of treatment.[14]

Comparative Analysis of Adverse Event Profiles

This section compares the adverse event profile of this compound with other commonly prescribed lipid-lowering therapies.

Table 2: Comparative Adverse Event Profiles of Lipid-Lowering Therapies

Drug ClassCommon Adverse EventsSerious Adverse Events
This compound (Nicotinic Acid/Laropiprant) Flushing (despite laropiprant), itching, rashes, indigestion, muscle problems.[15]Increased risk of bleeding, infections, gastrointestinal issues, myopathy, new-onset diabetes.[14][16][17][18]
Statins (e.g., Simvastatin) Muscle pain (myalgia), headache, gastrointestinal upset (diarrhea, constipation), nasopharyngitis.Myopathy, rhabdomyolysis, elevated liver enzymes, increased risk of new-onset diabetes.[17][19][20]
Ezetimibe (B1671841) Upper respiratory tract infection, diarrhea, joint pain, sinusitis.[2]Myopathy (rare, especially as monotherapy), rhabdomyolysis (rare), elevated liver transaminases (mainly with a statin).[9][21]
PCSK9 Inhibitors (e.g., Alirocumab (B1149425), Evolocumab) Injection-site reactions, nasopharyngitis, influenza-like illness, myalgia, headache.[1][11][22][23]Generally well-tolerated with a low rate of serious adverse events.[1][24]
Fibrates (e.g., Fenofibrate, Gemfibrozil) Gastrointestinal upset (abdominal pain, nausea, constipation), headache, dizziness, muscle pain.[3][13][25]Myopathy (risk increased with statins), cholelithiasis (gallstones), pancreatitis, venous thromboembolism.[3][25][26][27]
Bile Acid Sequestrants (e.g., Cholestyramine, Colesevelam) Constipation, bloating, flatulence, abdominal pain, nausea.[4][5][28]Can interfere with the absorption of other drugs and fat-soluble vitamins. Esophageal obstruction (colesevelam), vitamin K deficiency (cholestyramine).[4][6]

Experimental Protocols

HPS2-THRIVE (Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events)
  • Study Design: A large-scale, multicenter, randomized, double-blind, placebo-controlled clinical trial.[10]

  • Participants: 25,673 patients at high risk of cardiovascular events, including those with pre-existing vascular disease or diabetes.[9][10] Participants were from the UK, Scandinavia, and China.[9][10]

  • Intervention: Patients were randomly assigned to receive either 2 grams of extended-release nicotinic acid and 40 mg of laropiprant (this compound) daily or a matching placebo.[10]

  • Background Therapy: All participants received background therapy with simvastatin (B1681759) 40 mg daily, with or without ezetimibe 10 mg daily, to effectively lower LDL cholesterol.[10]

  • Primary Endpoint: The primary outcome was the first major vascular event, defined as a composite of coronary death, non-fatal myocardial infarction, stroke, or any arterial revascularization.[16]

  • Safety Monitoring: All serious adverse events were collected and adjudicated by an independent committee.[14] This included events leading to hospitalization or death.

  • Follow-up: The median follow-up period was 3.9 years.[10][14]

Signaling Pathways and Experimental Workflows

Nicotinic Acid-Induced Flushing Pathway

The flushing response to nicotinic acid is a well-characterized signaling cascade primarily mediated by prostaglandin D2 (PGD2).

G NA Nicotinic Acid GPR109A GPR109A Receptor (Langerhans Cells) NA->GPR109A PLC Phospholipase C Activation GPR109A->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca Intracellular Ca2+ Release IP3_DAG->Ca PLA2 Phospholipase A2 Activation Ca->PLA2 AA Arachidonic Acid Release PLA2->AA COX1 COX-1 AA->COX1 PGD2 Prostaglandin D2 (PGD2) Synthesis COX1->PGD2 DP1 DP1 Receptor (Vascular Smooth Muscle) PGD2->DP1 Vasodilation Vasodilation (Flushing) DP1->Vasodilation Laropiprant Laropiprant (this compound component) Laropiprant->DP1

Caption: Nicotinic acid-induced flushing pathway and the inhibitory action of laropiprant.

Nicotinic Acid's Effect on Lipid Metabolism

Nicotinic acid influences lipid metabolism through multiple pathways, primarily by acting on adipocytes and the liver.

G cluster_adipocyte Adipocyte cluster_liver Liver NA_adipocyte Nicotinic Acid GPR109A_adipocyte GPR109A Receptor NA_adipocyte->GPR109A_adipocyte AC_inhibition Adenylyl Cyclase Inhibition GPR109A_adipocyte->AC_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition HSL_inhibition HSL Inhibition PKA_inhibition->HSL_inhibition Lipolysis_decrease Decreased Lipolysis HSL_inhibition->Lipolysis_decrease FFA_release_decrease Decreased FFA Release Lipolysis_decrease->FFA_release_decrease FFA_influx_decrease Decreased FFA Influx FFA_release_decrease->FFA_influx_decrease TG_synthesis_decrease Decreased Triglyceride Synthesis FFA_influx_decrease->TG_synthesis_decrease VLDL_production_decrease Decreased VLDL Production TG_synthesis_decrease->VLDL_production_decrease LDL_decrease Decreased LDL VLDL_production_decrease->LDL_decrease ApoA1_catabolism_decrease Decreased ApoA-I Catabolism HDL_increase Increased HDL ApoA1_catabolism_decrease->HDL_increase NA_liver Nicotinic Acid NA_liver->ApoA1_catabolism_decrease

References

A Comparative Meta-Analysis of Nicotinic Acid and Laropiprant in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy, safety, and mechanistic underpinnings of combining nicotinic acid with laropiprant (B1674511) for the management of dyslipidemia reveals a complex picture. While the combination effectively mitigates the flushing side effect of nicotinic acid, its overall benefit in reducing cardiovascular events in statin-treated patients remains unproven, as demonstrated by major clinical trials such as HPS2-THRIVE and AIM-HIGH.

Nicotinic acid, a long-standing therapy for dyslipidemia, effectively raises high-density lipoprotein (HDL) cholesterol and lowers low-density lipoprotein (LDL) cholesterol and triglycerides[1][2]. Its use, however, is often limited by a significant side effect: cutaneous flushing. This flushing is primarily mediated by the activation of the G-protein coupled receptor 109A (GPR109A) in skin cells, leading to the production of prostaglandin (B15479496) D2 (PGD2)[1][3]. Laropiprant was developed as a selective antagonist of the PGD2 receptor subtype 1 (DP1), aiming to reduce niacin-induced flushing without compromising its lipid-modifying effects[1][3].

This guide provides a comprehensive comparison based on meta-analyses of key clinical trials, focusing on the quantitative data, experimental protocols, and underlying signaling pathways.

Efficacy and Safety Data from Key Clinical Trials

The combination of extended-release nicotinic acid and laropiprant was primarily evaluated in two large-scale, randomized, double-blind, placebo-controlled trials: HPS2-THRIVE (Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events) and AIM-HIGH (Atherothrombosis Intervention in Metabolic Syndrome with Low HDL/High Triglycerides: Impact on Global Health Outcomes).

Lipid Profile Modifications
ParameterAIM-HIGH: Niacin vs. Placebo (on top of statin)[4]HPS2-THRIVE: Niacin/Laropiprant vs. Placebo (on top of statin)[5]
HDL Cholesterol Significant IncreaseIncreased by 0.16 mmol/L
LDL Cholesterol No Significant DifferenceReduced by 0.25 mmol/L
Triglycerides Significant Reduction-
Cardiovascular Outcomes
OutcomeAIM-HIGH: Niacin vs. Placebo (on top of statin)[4][6]HPS2-THRIVE: Niacin/Laropiprant vs. Placebo (on top of statin)[5][6]
Primary Endpoint (Composite of CV events) No significant difference (16.4% vs. 16.2%)No significant reduction in major vascular events
Key Safety Findings
Adverse EventAIM-HIGH: Niacin vs. Placebo (on top of statin)[7]HPS2-THRIVE: Niacin/Laropiprant vs. Placebo (on top of statin)[3][5][6][8]
Serious Adverse Events -Statistically significant increase in non-fatal serious adverse events
New-onset Diabetes -Increased incidence
Bleeding -Increased incidence
Infections -Increased incidence
Myopathy -Increased risk, particularly in Chinese patients[9]
Gastrointestinal Issues -Increased incidence of serious adverse events
Skin-related Issues -Increased incidence of serious adverse events

Experimental Protocols of Key Clinical Trials

A clear understanding of the methodologies employed in the HPS2-THRIVE and AIM-HIGH trials is crucial for interpreting their findings.

HPS2-THRIVE (Treatment of HDL to Reduce the Incidence of Vascular Events)
  • Study Design: A large-scale, randomized, double-blind, placebo-controlled trial involving 25,673 high-risk patients[3][5][7].

  • Patient Population: Adults at high risk for cardiovascular events[3].

  • Intervention: The treatment group received a combination of 2g of extended-release nicotinic acid and 40mg of laropiprant daily, while the control group received a placebo[3]. All patients were on background statin therapy[5].

  • Primary Endpoint: The primary outcome was the time to the first major vascular event, defined as non-fatal myocardial infarction, coronary death, stroke, or any revascularization procedure[9][10].

AIM-HIGH (Atherothrombosis Intervention in Metabolic Syndrome with Low HDL/High Triglycerides: Impact on Global Health Outcomes)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial[4][11].

  • Patient Population: 3,414 patients with established atherosclerotic cardiovascular disease, low HDL cholesterol, and elevated triglycerides, who were already on statin therapy to maintain LDL cholesterol levels between 40 and 80 mg/dL[4].

  • Intervention: Patients were randomly assigned to receive either extended-release niacin (1500 to 2000 mg daily) or a matching placebo[12].

  • Primary Endpoint: The primary endpoint was a composite of the first event of death from coronary heart disease, nonfatal myocardial infarction, ischemic stroke, hospitalization for an acute coronary syndrome, or symptom-driven coronary or cerebral revascularization[11][13].

  • Follow-up: The mean follow-up period was three years[4]. The trial was stopped early due to a lack of efficacy[6][11].

Signaling Pathways and Experimental Workflows

The mechanisms of action of nicotinic acid and laropiprant, as well as the workflow of the clinical trials, can be visualized to provide a clearer understanding.

G Nicotinic Acid and Laropiprant Signaling Pathways cluster_Nicotinic_Acid Nicotinic Acid Pathway cluster_Laropiprant Laropiprant Pathway Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor (Adipocytes & Skin Cells) Nicotinic_Acid->GPR109A Gi_Protein Gi Protein Activation GPR109A->Gi_Protein PGD2_Synthesis PGD2 Synthesis (Skin Cells) GPR109A->PGD2_Synthesis in skin cells Adenylyl_Cyclase Inhibition of Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP Decreased cAMP Adenylyl_Cyclase->cAMP reduces Lipolysis Decreased Lipolysis (Adipocytes) cAMP->Lipolysis inhibits FFA Reduced Free Fatty Acids Lipolysis->FFA VLDL_synthesis Reduced Hepatic VLDL Synthesis FFA->VLDL_synthesis Lipid_Effects Lower LDL & Triglycerides, Higher HDL VLDL_synthesis->Lipid_Effects Flushing Flushing PGD2_Synthesis->Flushing DP1_Receptor DP1 Receptor PGD2_Synthesis->DP1_Receptor activates Laropiprant Laropiprant Laropiprant->DP1_Receptor antagonizes Vasodilation Vasodilation DP1_Receptor->Vasodilation mediates Vasodilation->Flushing

Caption: Signaling pathways of nicotinic acid and laropiprant.

G Clinical Trial Workflow (HPS2-THRIVE & AIM-HIGH) Patient_Recruitment Patient Recruitment (High-risk, on statins) Randomization Randomization Patient_Recruitment->Randomization Treatment_Arm Treatment Arm: Nicotinic Acid +/- Laropiprant Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Follow_up Follow-up (Median 3-4 years) Treatment_Arm->Follow_up Placebo_Arm->Follow_up Data_Collection Data Collection (Lipid levels, CV events, Adverse events) Follow_up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results Publication Analysis->Results

Caption: Generalized workflow of the HPS2-THRIVE and AIM-HIGH clinical trials.

Conclusion

References

A Head-to-Head Comparison of Tredaptive with Other Dyslipidemia Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Tredaptive (extended-release niacin/laropiprant) with other major classes of dyslipidemia treatments. This compound was developed to modulate lipid profiles favorably by increasing high-density lipoprotein (HDL) cholesterol and lowering low-density lipoprotein (LDL) cholesterol and triglycerides. However, its clinical development was halted and the drug was withdrawn from the market after major clinical trials failed to demonstrate a cardiovascular benefit and raised significant safety concerns.[1][2] This analysis will delve into the mechanistic underpinnings, clinical efficacy, and safety profiles of this compound in relation to established and contemporary dyslipidemia therapies, supported by data from pivotal clinical trials.

Mechanisms of Action: A Comparative Overview

The therapeutic strategies for managing dyslipidemia target various pathways in lipid metabolism. Below is a comparative summary of the mechanisms of action for this compound and its alternatives.

This compound (Extended-Release Niacin / Laropiprant)

This compound combined two active ingredients: extended-release niacin and laropiprant. Niacin, the lipid-modifying component, exerts its effects through several mechanisms.[3] It inhibits the mobilization of free fatty acids from adipose tissue to the liver, thereby reducing the hepatic synthesis of very-low-density lipoprotein (VLDL) and subsequently LDL.[4] Niacin also slows the breakdown of apolipoprotein A-I, the primary protein component of HDL, leading to increased HDL levels.[3] Laropiprant was included to counteract the common side effect of niacin-induced flushing, which is mediated by prostaglandin (B15479496) D2 (PGD2), by selectively blocking the PGD2 receptor subtype 1 (DP1).[3][5]

G cluster_this compound This compound Mechanism Niacin Niacin Adipose Adipose Tissue Niacin->Adipose Inhibits lipolysis Liver Liver Niacin->Liver Reduces synthesis HDL HDL Catabolism Niacin->HDL Decreases PGD2 PGD2 Niacin->PGD2 Stimulates release FFA Free Fatty Acids Adipose->FFA Reduces release VLDL VLDL Production Liver->VLDL LDL LDL VLDL->LDL ApoA1 ApoA-I Breakdown HDL->ApoA1 FFA->Liver Laropiprant Laropiprant DP1 DP1 Receptor Laropiprant->DP1 Blocks PGD2->DP1 Binds to Flushing Flushing DP1->Flushing G cluster_statin Statin Mechanism Statins Statins HMG_CoA HMG-CoA Reductase Statins->HMG_CoA Inhibit Mevalonate Mevalonate HMG_CoA->Mevalonate Catalyzes Hepatocyte Hepatocyte Cholesterol Intracellular Cholesterol Mevalonate->Cholesterol Leads to LDL_R LDL Receptors Cholesterol->LDL_R Downregulates LDL_C Circulating LDL-C LDL_R->LDL_C Uptake G cluster_ezetimibe Ezetimibe Mechanism Ezetimibe Ezetimibe NPC1L1 NPC1L1 Protein Ezetimibe->NPC1L1 Inhibits Cholesterol_Abs Cholesterol Absorption NPC1L1->Cholesterol_Abs Mediates Small_Intestine Small Intestine Liver_Chol Hepatic Cholesterol Cholesterol_Abs->Liver_Chol Reduces delivery to LDL_R LDL Receptors Liver_Chol->LDL_R Upregulates LDL_C Circulating LDL-C LDL_R->LDL_C Uptake G cluster_fibrates Fibrates Mechanism Fibrates Fibrates PPARa PPARα Receptor Fibrates->PPARa Activate Gene_Exp Gene Expression PPARa->Gene_Exp LPL Lipoprotein Lipase ↑ Gene_Exp->LPL ApoA ApoA-I, ApoA-II ↑ Gene_Exp->ApoA ApoC ApoC-III ↓ Gene_Exp->ApoC TG_Clearance Triglyceride Clearance ↑ LPL->TG_Clearance HDL_Prod HDL Production ↑ ApoA->HDL_Prod ApoC->TG_Clearance Enhances G cluster_pcsk9 PCSK9 Inhibitor Mechanism PCSK9_I PCSK9 Inhibitors PCSK9 PCSK9 Protein PCSK9_I->PCSK9 Bind to & Inhibit LDL_R_Deg LDL Receptor Degradation PCSK9_I->LDL_R_Deg Prevents LDL_R LDL Receptor PCSK9->LDL_R Binds to LDL_R->LDL_R_Deg Promotes Hepatocyte Hepatocyte LDL_R_Recycle LDL Receptor Recycling ↑ LDL_R_Deg->LDL_R_Recycle LDL_C Circulating LDL-C LDL_R_Recycle->LDL_C Increases Uptake G cluster_hps2 HPS2-THRIVE Experimental Workflow Start Patient Screening (N=25,673 high-risk patients) RunIn Run-in Phase: Standardize LDL-C lowering (Simvastatin 40mg +/- Ezetimibe 10mg) Start->RunIn Randomization Randomization RunIn->Randomization GroupA Treatment Group: ER Niacin 2g / Laropiprant 40mg + background statin Randomization->GroupA 1:1 GroupB Placebo Group: Matching Placebo + background statin Randomization->GroupB 1:1 FollowUp Follow-up (Median 3.9 years) GroupA->FollowUp GroupB->FollowUp Endpoint Primary Endpoint Analysis: Time to first Major Vascular Event FollowUp->Endpoint

References

The impact of Tredaptive on non-fatal serious adverse events versus placebo

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the HPS2-THRIVE clinical trial reveals that Tredaptive (extended-release niacin/laropiprant), when added to statin therapy, was associated with a statistically significant increase in non-fatal serious adverse events compared to placebo, without a corresponding reduction in major vascular events. This finding led to the eventual withdrawal of the drug from the European market.[1][2] This guide provides a detailed comparison of the impact of this compound on non-fatal serious adverse events versus placebo, based on the pivotal HPS2-THRIVE study.

Data on Non-Fatal Serious Adverse Events

The Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) was a large-scale, randomized, placebo-controlled trial that provided robust data on the safety profile of this compound. The study highlighted a concerning increase in several categories of non-fatal, but serious, adverse events in patients receiving this compound.

The following table summarizes the key quantitative findings from the HPS2-THRIVE trial regarding the increased risk of specific non-fatal serious adverse events with this compound compared to placebo.

Adverse Event CategoryHazard Ratio (HR) (95% CI)Absolute Excess Risk (per 1000 person-years) (95% CI)Key Findings
Diabetic Complications
New-Onset Diabetes1.32 (1.16-1.51)4 (2-6)This compound significantly increased the incidence of new-onset diabetes in the study population.[3]
Serious Disturbances in Diabetes Control (among patients with baseline diabetes)1.56 (1.35-1.80)12 (8-16)Patients with pre-existing diabetes experienced a notable increase in serious complications related to glycemic control.[3]
Bleeding 1.38 (1.17-1.63)2 (1-3)The risk of serious bleeding events, including gastrointestinal and intracranial bleeding, was significantly elevated.[1][3][4]
Infection 1.22 (1.11-1.34)4 (2-6)There was a statistically significant increase in the incidence of serious infections in the this compound group.[1][3][4]
Gastrointestinal Not specifiedNot specifiedAn increase in serious gastrointestinal adverse events was observed.[2][4]
Musculoskeletal Not specifiedNot specifiedSerious musculoskeletal adverse events were more frequent in the this compound arm.[2][4]
Skin Not specifiedNot specifiedAn increase in serious skin-related adverse events was noted.[2][4]

Experimental Protocols: The HPS2-THRIVE Study

The data presented above were generated from the HPS2-THRIVE trial, a robust and large-scale clinical study.

Study Design: A randomized, double-blind, placebo-controlled trial.[3]

Participants: The study enrolled 25,673 patients at high risk for cardiovascular events.[2][4] These patients had pre-existing vascular disease.

Intervention: Participants were randomly assigned to receive either:

  • This compound (extended-release niacin 2g/laropiprant 40mg daily) in addition to their statin-based LDL-lowering therapy.

  • Placebo in addition to their statin-based LDL-lowering therapy.

Duration: The median follow-up period for the trial was 3.9 years.[3][4]

Primary Endpoint: The primary outcome measured was the time to the first major vascular event, which was a composite of non-fatal myocardial infarction, coronary death, stroke, or arterial revascularization.[5]

Safety Monitoring: Information on all serious adverse events was systematically collected throughout the duration of the study.

Logical Relationship of the HPS2-THRIVE Trial

The following diagram illustrates the logical flow of the HPS2-THRIVE trial in comparing the effects of this compound and placebo on non-fatal serious adverse events.

HPS2_THRIVE_Comparison cluster_0 High-Risk Patient Population (n=25,673) cluster_1 Randomized Treatment Arms cluster_2 Observed Outcomes Patients Patients at high risk of vascular events This compound This compound + Statin Therapy Patients->this compound Allocation Placebo Placebo + Statin Therapy Patients->Placebo Allocation AdverseEvents Increased Non-Fatal Serious Adverse Events (Diabetes, Bleeding, Infection, etc.) This compound->AdverseEvents NoBenefit No Significant Reduction in Major Vascular Events This compound->NoBenefit Placebo->NoBenefit

References

A Critical Appraisal of the HPS2-THRIVE Trial: A Setback for HDL-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

The HPS2-THRIVE (Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events) trial was a large-scale, randomized, placebo-controlled study designed to assess the clinical benefit of raising high-density lipoprotein (HDL) cholesterol levels in high-risk patients.[1][2] The trial investigated the combination of extended-release niacin and laropiprant (B1674511), an agent intended to reduce the flushing side effect of niacin.[3] Despite successfully modifying lipid profiles, the trial failed to demonstrate a reduction in major vascular events and, alarmingly, revealed a significant increase in serious adverse events.[4][5][6] This critical appraisal will delve into the data from the HPS2-THRIVE trial, presenting a detailed comparison with other lipid-modifying strategies and providing a comprehensive overview of the trial's methodology.

Experimental Protocol

The HPS2-THRIVE trial was a multicenter, double-blind, prospective, and controlled clinical trial that enrolled 25,673 high-risk patients between the ages of 50 and 80 with a history of cardiovascular disease.[1][4] Participants were recruited from 245 sites across the United Kingdom, Scandinavia, and China.[1]

Prior to randomization, all patients entered a run-in phase where they were treated with simvastatin (B1681759) 40 mg daily, with the addition of ezetimibe (B1671841) 10 mg daily if required, to lower their low-density lipoprotein (LDL) cholesterol levels.[4][7] Following this, patients were randomly assigned to receive either extended-release niacin 2 g combined with laropiprant 40 mg daily or a matching placebo.[3]

The primary endpoint of the study was the time to the first major vascular event, a composite of non-fatal myocardial infarction, coronary death, stroke, or any arterial revascularization.[2][3] Secondary endpoints included the individual components of the primary endpoint, different types of stroke, and mortality from various causes.[1][8] The median follow-up period for the trial was 3.9 years.[1]

Data Presentation: A Comparative Analysis

The HPS2-THRIVE trial's findings are best understood in the context of the lipid modifications achieved and the resulting clinical outcomes. The following tables summarize the key quantitative data from the trial.

Table 1: Baseline Characteristics and Lipid Profile Changes

CharacteristicNiacin-Laropiprant GroupPlacebo Group
Number of Patients 12,83812,835
Mean Age (years) 64.964.9
Male (%) 82.782.7
Baseline LDL-C (mg/dL) 6363
Baseline HDL-C (mg/dL) 4444
Baseline Triglycerides (mg/dL) 125125
Mean LDL-C Reduction (mg/dL) 10-
Mean HDL-C Increase (mg/dL) 6-

Data sourced from multiple reports on the HPS2-THRIVE trial.[1][9]

Table 2: Primary and Secondary Clinical Outcomes

OutcomeNiacin-Laropiprant Group (%)Placebo Group (%)Risk Ratio (95% CI)P-value
Major Vascular Events (Primary Endpoint) 13.213.70.96 (0.90-1.03)0.29
Coronary Death or Non-fatal MI 5.35.31.00 (0.89-1.12)0.98
Stroke 4.34.50.96 (0.85-1.08)0.47
Coronary Revascularization 6.97.60.90 (0.82-0.99)0.03
Any Death 7.77.31.05 (0.96-1.16)0.28

Data sourced from the primary publication of the HPS2-THRIVE trial results.[6][9]

Adverse Events: An Unacceptable Risk Profile

A critical finding of the HPS2-THRIVE trial was the significant increase in serious adverse events in the niacin-laropiprant group. These findings ultimately led to the withdrawal of the drug from the market.[4]

Table 3: Serious Adverse Events

Adverse EventNiacin-Laropiprant Group (%)Placebo Group (%)Excess Risk per 1000 Patients
Disturbances in Diabetes Control 11.17.537
New-Onset Diabetes 5.74.318
Gastrointestinal 4.83.810
Musculoskeletal 3.72.710
Infections 8.06.614
Bleeding 2.51.87
Skin-related Not specifiedNot specifiedSignificantly Higher

Data compiled from various analyses of the HPS2-THRIVE trial.[4][6][9]

The trial also highlighted a four-fold increased risk of simvastatin-induced myopathy, particularly in patients from China.[4][5]

Visualizing the HPS2-THRIVE Trial

To better understand the mechanisms and outcomes of the HPS2-THRIVE trial, the following diagrams have been generated using Graphviz.

HPS2_THRIVE_Mechanism cluster_drug Therapeutic Intervention cluster_lipids Lipid Profile Modulation cluster_outcomes Expected vs. Actual Outcomes Niacin Niacin HDL Increase HDL-C Niacin->HDL LDL Decrease LDL-C Niacin->LDL TG Decrease Triglycerides Niacin->TG Adverse_Events Increased Serious Adverse Events (Actual) Niacin->Adverse_Events Laropiprant Laropiprant Laropiprant->Niacin Reduces Flushing MVE_Reduction Reduced Major Vascular Events (Expected) HDL->MVE_Reduction No_Benefit No Significant Reduction in Major Vascular Events (Actual) HDL->No_Benefit LDL->MVE_Reduction LDL->No_Benefit TG->MVE_Reduction TG->No_Benefit

Caption: Mechanism of Action and Trial Outcomes.

HPS2_THRIVE_Workflow Start Patient Recruitment (High-Risk, n=25,673) RunIn Run-in Phase: Simvastatin +/- Ezetimibe Start->RunIn Randomization Randomization RunIn->Randomization Treatment Niacin + Laropiprant (n=12,838) Randomization->Treatment 1:1 Placebo Placebo (n=12,835) Randomization->Placebo 1:1 FollowUp Median Follow-up 3.9 Years Treatment->FollowUp Placebo->FollowUp Endpoint Primary Endpoint Analysis: Time to First Major Vascular Event FollowUp->Endpoint

Caption: HPS2-THRIVE Experimental Workflow.

HPS2_THRIVE_Logic Hypothesis Hypothesis: Raising HDL with Niacin Reduces Cardiovascular Risk Lipid_Change Observation: Niacin Increases HDL-C and Lowers LDL-C Hypothesis->Lipid_Change Clinical_Trial HPS2-THRIVE Trial: Test Hypothesis in High-Risk Statin-Treated Patients Lipid_Change->Clinical_Trial Primary_Outcome Primary Outcome: No Significant Reduction in Major Vascular Events Clinical_Trial->Primary_Outcome Adverse_Events Safety Outcome: Significant Increase in Serious Adverse Events Clinical_Trial->Adverse_Events Conclusion Conclusion: Niacin provides no incremental clinical benefit and increases harm in this patient population Primary_Outcome->Conclusion Adverse_Events->Conclusion

Caption: Logical Flow of the HPS2-THRIVE Trial.

Discussion and Comparison with Alternatives

The results of HPS2-THRIVE were consistent with another major trial, AIM-HIGH (Atherothrombosis Intervention in Metabolic Syndrome with Low HDL/High Triglycerides: Impact on Global Health Outcomes), which also found no benefit of adding niacin to statin therapy in patients with established cardiovascular disease.[1][5] These findings have cast significant doubt on the "HDL hypothesis," which posits that raising HDL cholesterol levels will uniformly translate into a reduction in cardiovascular events.

In contrast to the disappointing results for niacin, other lipid-modifying therapies have demonstrated clear cardiovascular benefits.

  • Statins: Remain the cornerstone of LDL-C lowering therapy and have consistently shown robust reductions in major vascular events in a wide range of patient populations.

  • Ezetimibe: When added to statin therapy, ezetimibe has been shown to further lower LDL-C and modestly reduce cardiovascular events, as demonstrated in the IMPROVE-IT trial.

  • PCSK9 Inhibitors: Represent a powerful class of LDL-C lowering agents that have demonstrated significant reductions in cardiovascular events in high-risk patients in trials such as FOURIER and ODYSSEY OUTCOMES.

The failure of HPS2-THRIVE underscores the importance of large-scale, well-designed clinical outcomes trials to validate therapeutic hypotheses. While niacin effectively modifies lipid parameters, this did not translate into a net clinical benefit in the context of modern statin therapy. The significant increase in adverse events further solidified the negative risk-benefit profile of niacin in this patient population.

Conclusion

The HPS2-THRIVE trial was a landmark study that provided a definitive answer to the long-standing question of whether niacin provides additional cardiovascular benefit on top of effective statin therapy. The data unequivocally demonstrate a lack of efficacy for the primary prevention of major vascular events and a concerning safety profile. For researchers, scientists, and drug development professionals, the HPS2-THRIVE trial serves as a critical case study, highlighting the complexities of lipid metabolism and the necessity of focusing on clinically meaningful endpoints rather than surrogate markers. The trial's findings have appropriately led to a significant decline in the use of niacin for cardiovascular risk reduction and have shifted the focus of lipid-modifying drug development towards more promising and safer therapeutic targets.

References

Safety Operating Guide

Navigating the Safe Disposal of Tredaptive: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Tredaptive (nicotinic acid/laropiprant), a combination drug formerly used to treat dyslipidemia, has been withdrawn from the global market due to safety and efficacy concerns. For researchers, scientists, and drug development professionals who may still possess this compound for analytical or research purposes, its proper disposal is a critical safety and environmental consideration. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards.

Market Withdrawal of this compound: A Synopsis

In 2013, the European Medicines Agency (EMA) recommended the suspension of the marketing authorizations for this compound and its equivalents (Pelzont and Trevaclyn).[1][2][3] This decision was based on the findings of the HPS2-THRIVE study, which indicated that this compound, when added to statin therapy, did not provide a significant additional benefit in reducing the risk of major vascular events compared to statin therapy alone.[1][4][5][6] Furthermore, the study revealed a higher incidence of non-fatal but serious side effects, including bleeding, myopathy, infections, and new-onset diabetes.[1][4][6] Consequently, the manufacturer, Merck & Co. (known as MSD in some regions), voluntarily suspended the sale of this compound worldwide and worked with regulatory agencies to inform healthcare professionals of this decision.[4][5][7][8][9]

Core Components and Associated Hazards

A clear understanding of this compound's constituent active pharmaceutical ingredients (APIs) is fundamental to its safe disposal.

Active IngredientChemical ClassKey Hazards
Nicotinic Acid Vitamin B3 (Niacin) derivativeEye irritation. Harmful to aquatic life.
Laropiprant Prostaglandin D2 receptor antagonistSpecific hazard data is less publicly available following the drug's withdrawal. General precautions for chemical compounds should be followed.

Procedural Guidance for this compound Disposal

Given that specific disposal guidelines for this compound are not available due to its market withdrawal, the following procedures are based on general best practices for pharmaceutical waste disposal in a laboratory setting, with a focus on the known properties of its components.

Immediate Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contamination: Do not mix this compound with other waste. Keep it in its original container or a clearly labeled, sealed container.

Step-by-Step Disposal Protocol:
  • Do Not Dispose Down the Drain or in Regular Trash: Pharmaceutical compounds can pose a risk to the environment and should not be disposed of in sinks or toilets unless specifically instructed by a licensed waste disposal service.[10]

  • Consult Your Institution's Environmental Health and Safety (EHS) Department: This is the most critical step. Your EHS department will provide specific guidance based on local, state, and national regulations for chemical and pharmaceutical waste.

  • Follow Chemical Waste Procedures: Treat this compound as a chemical waste product. This typically involves:

    • Segregation: Keep this compound waste separate from other laboratory waste streams (e.g., biological, radioactive).

    • Labeling: Clearly label the waste container with the name of the compound ("this compound" or "Nicotinic Acid/Laropiprant mixture"), the approximate quantity, and any known hazard symbols.

    • Containment: Ensure the waste container is securely sealed to prevent leaks or spills.

  • Engage a Licensed Hazardous Waste Contractor: Your institution's EHS department will have a contract with a licensed hazardous waste disposal company. This company is equipped to handle and transport chemical waste for proper treatment and disposal, typically through incineration at a permitted facility.

  • Documentation: Maintain a record of the disposal, including the date, quantity of material disposed of, and the name of the waste disposal contractor.

Logical Workflow for this compound Disposal

Tredaptive_Disposal_Workflow start Identify this compound for Disposal ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe ventilation Handle in a Ventilated Area (e.g., Fume Hood) start->ventilation consult_ehs Consult Institutional EHS Department ppe->consult_ehs ventilation->consult_ehs follow_guidelines Follow EHS-Provided Disposal Guidelines consult_ehs->follow_guidelines segregate Segregate as Chemical Waste follow_guidelines->segregate label_waste Label Waste Container Clearly segregate->label_waste store_securely Store Securely in a Designated Area label_waste->store_securely waste_pickup Arrange for Pickup by Licensed Waste Contractor store_securely->waste_pickup document Document Disposal Record waste_pickup->document end_process Disposal Complete document->end_process

Caption: Logical workflow for the proper disposal of this compound in a laboratory setting.

By adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of residual this compound, upholding the highest standards of laboratory safety and chemical handling.

References

Essential Safety and Handling Guidance for Tredaptive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Tredaptive, a discontinued (B1498344) pharmaceutical agent. This compound was a combination of extended-release nicotinic acid and laropiprant, formerly used to treat dyslipidemia.[1][2][3] The product was withdrawn from the market after clinical trials revealed an unfavorable risk-benefit profile, including an increase in non-fatal serious adverse events.[4][5][6][7][8]

Personal Protective Equipment (PPE)

When handling this compound or its active pharmaceutical ingredients (APIs), nicotinic acid and laropiprant, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure laboratory safety.

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust or splashes.
Respiratory Protection Dust mask or respirator (NIOSH-approved)Recommended when handling powders to prevent inhalation of airborne particles.[9][10]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining a safe laboratory environment.

ProtocolDescription
Ventilation Handle in a well-ventilated area. Use of a fume hood is recommended for procedures that may generate dust or aerosols.[11]
Storage Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep containers tightly closed.
Hygiene Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling.

Spill and Exposure Procedures

Immediate and appropriate action is necessary in the event of a spill or accidental exposure.

Spill Response
Spill SizeProcedure
Small Spill 1. Wear appropriate PPE. 2. Gently sweep or vacuum the spilled solid material, avoiding dust generation. 3. Place the collected material in a sealed container for disposal. 4. Clean the spill area with a suitable detergent and water.
Large Spill 1. Evacuate the area. 2. Wear a full suit, splash goggles, dust respirator, boots, and gloves. 3. Contain the spill and prevent it from entering drains or waterways. 4. Use a shovel to place the material into a suitable container for disposal. 5. Decontaminate the area as described for a small spill.
First Aid Measures
Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention if irritation persists.[9]
Skin Contact Remove contaminated clothing. Wash affected area with soap and water. Seek medical attention if irritation develops.[9]
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[9]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

As a discontinued drug, this compound and its components must be disposed of as pharmaceutical waste in accordance with all local, state, and federal regulations.

Waste TypeDisposal Method
Unused this compound Dispose of as hazardous pharmaceutical waste through a licensed waste disposal contractor. Do not dispose of in regular trash or down the drain.
Contaminated Materials All PPE, cleaning materials, and other items contaminated with this compound should be collected in a sealed, labeled container and disposed of as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

A 1. Review Safety Data Sheet (SDS) B 2. Don Appropriate PPE A->B C 3. Prepare Well-Ventilated Workspace B->C D 4. Handle this compound C->D E 5. Decontaminate Work Area D->E H Spill or Exposure Event D->H F 6. Doff and Dispose of PPE E->F G 7. Wash Hands Thoroughly F->G I Follow Spill/Exposure Protocol H->I I->E

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.